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  • Product: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine
  • CAS: 1443278-78-1

Core Science & Biosynthesis

Foundational

Engineering Kinase Selectivity: A Technical Guide to 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, highly versatile heterocyclic framework in modern medicinal chemistry, functioning primarily as an ATP-competitive protein kinase inhibitor (PKI)[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, highly versatile heterocyclic framework in modern medicinal chemistry, functioning primarily as an ATP-competitive protein kinase inhibitor (PKI)[1]. Within this class, 3-methylpyrazolo[1,5-a]pyrimidin-6-amine serves as a vital, highly functionalized building block. By offering precise vectors for structural derivatization—specifically a reactive 6-amine and a lipophilic 3-methyl group—this molecule allows drug development professionals to engineer highly selective inhibitors for targets such as Tropomyosin Receptor Kinase (Trk), Casein Kinase 2 (CK2), and Adaptor-Associated Kinase 1 (AAK1)[2][3][4].

This technical guide deconstructs the chemical properties, structural-activity relationship (SAR) causality, and validated synthetic protocols for 3-methylpyrazolo[1,5-a]pyrimidin-6-amine.

Chemical and Physical Properties

Understanding the foundational physicochemical properties of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine is critical for predicting its behavior in subsequent coupling reactions and its pharmacokinetic trajectory.

PropertyValue
Chemical Name 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine
CAS Registry Number 1443278-78-1[5]
Molecular Formula C₇H₈N₄[6]
Molecular Weight 148.17 g/mol [6]
Monoisotopic Mass 148.07489 Da[6]
SMILES CC1=C2N=CC(=CN2N=C1)N[6]
InChIKey UYZJROYGVQACCT-UHFFFAOYSA-N[6]
Predicted XlogP 0.0 (Highly polar, ideal for further lipophilic derivatization)[6]

Mechanistic Role in Kinase Inhibition (SAR Causality)

The utility of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine lies in its spatial geometry, which perfectly mimics the adenine ring of ATP. As a Senior Application Scientist, it is crucial to understand why we utilize this specific substitution pattern rather than merely viewing it as a generic scaffold.

  • The Hinge-Binding Core (N1 Atom): The pyrazolo[1,5-a]pyrimidine core anchors the molecule within the kinase ATP-binding site. Specifically, the N1 atom acts as a potent hydrogen bond acceptor. Crystallographic data confirms that N1 forms a critical hydrogen bond with the hinge region backbone (e.g., Met592 in TrkA or Val116 in CK2)[3][7].

  • The 6-Amine Vector (Solvent Front/DFG Motif): The primary amine at the C6 position is rarely left unmodified in clinical candidates. It serves as a synthetic handle to form amides, ureas, or macrocycles. This vector projects the appended functional groups toward the solvent-exposed region or the DFG motif, allowing for the fine-tuning of kinase selectivity and the reduction of off-target effects[2][4].

  • The 3-Methyl Anchor (Hydrophobic Pocket): The addition of a methyl group at the C3 position increases the local lipophilicity of the scaffold. This methyl group is sterically driven into a small hydrophobic pocket near the kinase gatekeeper residue, enhancing binding affinity and protecting the core from rapid metabolic degradation[2].

SAR_Model Core Pyrazolo[1,5-a]pyrimidine Core N1 N1 Atom Core->N1 Contains Amine 6-Amine Position Core->Amine Substituted at C6 Methyl 3-Methyl Group Core->Methyl Substituted at C3 Hinge Hinge Region (e.g., Met592 / Val116) N1->Hinge Hydrogen Bond Acceptor Solvent Solvent Front / DFG Motif (via Amide/Urea) Amine->Solvent Vector for Derivatization Pocket Hydrophobic Pocket (Gatekeeper Region) Methyl->Pocket Steric Fit

Diagram 1: Structural Activity Relationship (SAR) mapping of the functional groups.

Synthetic Methodology & Self-Validating Protocols

The synthesis of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine relies on a highly regioselective condensation followed by a controlled reduction.

Step 1: Condensation to 3-Methyl-6-nitropyrazolo[1,5-a]pyrimidine

Causality: We utilize sodium nitromalonaldehyde monohydrate as the 1,3-dielectrophile. The strongly electron-withdrawing nitro group stabilizes the malonaldehyde and directs the nucleophilic attack of the 3-methyl-1H-pyrazol-5-amine. Acetic acid is chosen as the solvent because it acts as a mild acid catalyst, accelerating Schiff base formation while promoting the subsequent intramolecular cyclization without degrading the pyrazole starting material[8][9].

Protocol:

  • Equip a reaction vessel with a magnetic stirrer and a reflux condenser.

  • Dissolve 3-methyl-1H-pyrazol-5-amine (1.0 equiv) in glacial acetic acid (approx. 10 volumes).

  • Add sodium nitromalonaldehyde monohydrate (1.05 equiv) portion-wise at room temperature[9].

  • Heat the reaction mixture to 50°C and stir overnight[9].

  • Validation Step: Monitor the reaction via LC-MS. The disappearance of the pyrazole mass and the appearance of the [M+H]+ peak for the nitro-intermediate confirms cyclization.

  • Dilute the mixture with chilled water (10 volumes) to precipitate the product[9].

  • Filter the resulting solid, wash extensively with water to remove residual acetic acid, and dry under vacuum.

Step 2: Catalytic Reduction to the 6-Amine

Causality: While dissolving metal reductions (e.g., Fe/HCl or SnCl2) can reduce nitro groups, they often require harsh acidic workups that can complicate the isolation of the highly polar 6-amine product. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected because it provides a clean, quantitative reduction where the only byproduct is water, allowing for a simple filtration workup[9].

Protocol:

  • In a hydrogenation flask, dissolve the 3-methyl-6-nitropyrazolo[1,5-a]pyrimidine intermediate in a 1:1 mixture of Ethanol and Tetrahydrofuran (THF) to ensure complete solubility[9].

  • Carefully add 10% Pd/C (0.1 equiv by weight) under a nitrogen atmosphere to prevent auto-ignition.

  • Purge the vessel with Hydrogen gas (H₂) and maintain under a hydrogen balloon (1 atm) at room temperature.

  • Stir vigorously for 4-6 hours.

  • Validation Step: Monitor via TLC (Dichloromethane:Methanol 9:1). The nitro compound will appear as a UV-active spot with a high Rf, whereas the product amine will have a significantly lower Rf and will stain positively with ninhydrin.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Ethanol.

  • Concentrate the filtrate under reduced pressure to yield the pure 3-methylpyrazolo[1,5-a]pyrimidin-6-amine.

Synthesis SM1 3-Methyl-1H-pyrazol- 5-amine Condensation Condensation (AcOH, 50°C) SM1->Condensation SM2 Sodium Nitromalonaldehyde SM2->Condensation Intermediate 3-Methyl-6-nitro- pyrazolo[1,5-a]pyrimidine Condensation->Intermediate Cyclization Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate->Reduction Product 3-Methylpyrazolo[1,5-a] pyrimidin-6-amine Reduction->Product Nitro to Amine

Diagram 2: Two-step synthetic workflow for 3-methylpyrazolo[1,5-a]pyrimidin-6-amine.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at:[Link]

  • 3-methylpyrazolo[1,5-a]pyrimidin-6-amine - PubChemLite. Université du Luxembourg. Available at:[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace. Available at:[Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at:[Link]

  • 6-nitro-2-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine - CAS ... MolAid. Available at:[Link]

  • THAT THE TOUT UNTUK TA ON MI LOVE AT CHANTHI (Patent Literature on Pyrazolo[1,5-a]pyrimidin-6-amine Synthesis). Google APIs. Available at:[Link]

Sources

Exploratory

Structural Elucidation of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine: A Definitive Guide

Topic: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine Structure Elucidation Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists. Executive Summary The pyrazolo[1,5-a]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine Structure Elucidation Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines. Its derivatives, particularly 3-methylpyrazolo[1,5-a]pyrimidin-6-amine , serve as critical intermediates in the development of ATP-competitive kinase inhibitors (e.g., CDK, KDR, and Pim-1 inhibitors).

Despite its utility, the scaffold presents significant characterization challenges due to regiochemical ambiguity during synthesis and tautomeric fluidity in its precursors. This guide provides a rigorous, self-validating framework for the synthesis and structural confirmation of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine, utilizing advanced NMR techniques and mechanistic causality to ensure 100% structural confidence.

Synthetic Origin & Regiochemical Logic[1]

To elucidate the structure, one must first understand the genesis of the molecule. The ambiguity arises primarily from the condensation of the aminopyrazole precursor with the 1,3-electrophile.

The Synthetic Route (The Nitro Pathway)

The most robust route to the 6-amine derivative involves a condensation-reduction sequence. Direct amination of the core is difficult; thus, we utilize nitromalonaldehyde (typically as the sodium salt) to introduce the nitrogen at the C6 position.

Protocol:

  • Condensation: React 4-methyl-1H-pyrazol-5-amine with sodium nitromalonaldehyde in refluxing acetic acid or ethanol/HCl.

  • Intermediate: Isolation of 3-methyl-6-nitropyrazolo[1,5-a]pyrimidine.

  • Reduction: Catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2/HCl) yields the target 6-amine.

The Regioselectivity Challenge

The core issue is the orientation of the pyrazole during ring closure.

  • Desired Path: The exocyclic amine (

    
    ) and the endocyclic pyrazole nitrogen (
    
    
    
    ) react with the electrophile to form the pyrimidine ring.
  • The Isomer Risk: While 4-methyl-1H-pyrazol-5-amine is symmetric regarding the methyl placement relative to the amine before fusion, the final numbering depends on the bridgehead.

    • Target: Methyl at C3.

    • Isomer: If the starting material were 3-methyl-1H-pyrazol-5-amine, the methyl could end up at C2 or C7 depending on cyclization direction.

    • Validation: Since we start with the 4-methyl precursor, the methyl must be at C3 in the fused system, provided the pyrimidine ring forms correctly.

SynthesisPath Precursor 4-Methyl-1H-pyrazol-5-amine Inter Intermediate: 3-Methyl-6-nitro pyrazolo[1,5-a]pyrimidine Precursor->Inter Cyclization (AcOH, Reflux) Reagent Na-Nitromalonaldehyde Reagent->Inter Target Target: 3-Methylpyrazolo [1,5-a]pyrimidin-6-amine Inter->Target Reduction (Pd/C, H2 or SnCl2)

Figure 1: Synthetic pathway via the nitro-intermediate, ensuring the 6-amino functionality.

Mass Spectrometry & Elemental Composition[2]

Before NMR analysis, the molecular formula must be established to rule out incomplete reduction (nitro vs. amine) or side reactions.

Target Formula:


Exact Mass:  148.0749 Da
ParameterExpected ValueDiagnostic Note
HRMS (ESI+)


peak.
Isotope Pattern M+1 (~8-9%)Consistent with 7 carbons.
Fragmentation Loss of 17 Da (

)
Characteristic of primary aromatic amines.
Absence No peak at 178/179Confirms complete reduction of Nitro (

) to Amine.

NMR Spectroscopy: The Elucidation Core

This is the primary method for confirming the regiochemistry (Methyl at C3 vs C2) and the substitution pattern (Amine at C6).

Solvent: DMSO-


 is recommended due to the polarity of the primary amine and potential stacking interactions.
Proton ( ) NMR Assignment

The pyrazolo[1,5-a]pyrimidine system has a distinct chemical shift fingerprint.

PositionProton

(ppm)
Multiplicity

Coupling (Hz)
Interpretation
C7 H78.70 - 8.85Singlet (d)

Most deshielded due to proximity to bridgehead N1 and anisotropy.
C5 H58.30 - 8.45Singlet (d)

Shielded relative to H7 by the C6-amino group.
C2 H27.90 - 8.10Singlet-Characteristic pyrazole proton.
C6

5.00 - 5.50Broad Singlet-Exchangeable with

. Broadness depends on water content.
C3

2.20 - 2.35Singlet-Diagnostic for C3 substitution.

*Note: typically H5 and H7 show meta-coupling (


) in unsubstituted systems. With a C6-amine, this coupling is often collapsed or very small.
Carbon ( ) NMR & DEPT
  • C3-Methyl: ~12-14 ppm.

  • C6 (ipso-amine): ~135-140 ppm (Significantly shielded compared to nitro-precursor).

  • C3a (Bridgehead): ~145-150 ppm (Quaternary).

2D NMR: The "Self-Validating" Strategy

To claim "authoritative elucidation," you cannot rely on 1D shifts alone. You must prove connectivity.

The Critical HMBC/NOESY Experiment: We must distinguish the 3-methyl isomer from the 2-methyl isomer (which could arise if the starting material was impure or rearranged).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pathway: Irradiate the Methyl protons (~2.3 ppm).

    • Result: You should see correlations to:

      • C3 (ipso, weak/suppressed).

      • C2 (vicinal, strong).

      • C3a (bridgehead, vicinal, strong).

    • Logic: If the methyl were at C2, it would correlate to C3 and N1 (no carbon correlation to bridgehead C3a in a 3-bond range as easily). The correlation to the quaternary bridgehead carbon (C3a) is the "smoking gun" for C3 substitution.

  • NOESY (Nuclear Overhauser Effect):

    • Interaction: Methyl protons

      
       H2 Pyrazole proton.
      
    • Logic: Strong spatial proximity confirms the methyl is adjacent to the single pyrazole proton.

NMRStrategy cluster_legend Validation Logic Me Me (C3) ~2.3 ppm H2 H2 (Pyraz) ~8.0 ppm Me->H2 NOE (Spatial) C3a C3a (Bridge) ~145 ppm Me->C3a HMBC (3-bond) H7 H7 (Pyrim) ~8.8 ppm Me->H7 NOE (Weak/None) Text Me -> C3a HMBC confirms Methyl is NOT at C2. Me -> H2 NOE confirms Methyl is adjacent to H2.

Figure 2: NMR Correlation Strategy. The HMBC correlation to the bridgehead C3a is the definitive proof of C3-substitution.

X-Ray Crystallography (The Gold Standard)

While NMR provides solution-state certainty, X-ray crystallography offers absolute configuration.

  • Crystallization Protocol: Slow evaporation from Ethanol/Ethyl Acetate (1:1).

  • Expected Features:

    • Planar bicyclic system.

    • Extensive Hydrogen bonding network involving the C6-amine (donor) and N4/N1 (acceptors) of neighboring molecules.

    • 
       stacking distances of ~3.4 Å.
      

Functional Relevance & References

Relevance in Drug Discovery

This scaffold is a bioisostere of the adenine ring in ATP.

  • Binding Mode: The N1 and C6-amino group often form a "hinge-binding" motif with the kinase backbone (e.g., Glu/Leu residues in the hinge region).

  • 3-Methyl Role: Provides hydrophobic bulk that can displace water molecules or fit into the "gatekeeper" pocket, improving selectivity over other kinases.

References
  • Synthesis & Numbering: Lynch, B. M., et al. "Pyrazolo[1,5-a]pyrimidines: Synthesis and NMR Spectra." Canadian Journal of Chemistry, vol. 66, no. 3, 1988, pp. 420-428. Link

  • NMR Assignment Authority: Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, vol. 70, 1992, pp. 1093-1097.[1] Link

  • Kinase Applications: Foloppe, N., et al. "Structure-Based Design of Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Potent CDK2 Inhibitors." Journal of Medicinal Chemistry, vol. 49, no. 5, 2006, pp. 1492-1495. Link

  • Regioselectivity Guide: El-Emary, T. I. "Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines." Journal of the Chinese Chemical Society, vol. 53, 2006, pp. 391-401. Link

Sources

Foundational

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Foreword: From Scaffold to Specificity The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biol...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Scaffold to Specificity

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This versatile heterocyclic system has been extensively explored, leading to the development of potent inhibitors for a range of protein kinases and other enzymes crucial in disease pathogenesis.[1][2] Our focus in this guide, 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine, emerges from this rich lineage. While the broader class has been the subject of numerous investigations, the specific mechanistic nuances of this particular derivative warrant a dedicated exploration. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, aiming to elucidate the putative mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine, grounded in the established pharmacology of its chemical relatives and proposing a rigorous framework for its experimental validation.

The Pyrazolo[1,5-a]pyrimidine Class: A Legacy of Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a rigid, planar N-heterocyclic system that has proven to be an exceptional scaffold for the design of kinase inhibitors.[1] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades.[2] The remarkable diversity of biological activities associated with this scaffold stems from the ease of its synthetic modification, allowing for the fine-tuning of its interaction with specific kinase targets.[1][2]

Numerous pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of a variety of kinases, including:

  • Phosphoinositide 3-kinase δ (PI3Kδ): A key regulator of immune cell function, making its inhibitors promising therapeutic agents for inflammatory and autoimmune diseases.[3][4]

  • Tropomyosin receptor kinases (Trks): A family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[5]

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, representing a target for cancer therapy.[6]

  • RET Kinase: A receptor tyrosine kinase whose mutations are oncogenic drivers in certain types of thyroid and lung cancers.[7]

  • Histone Deacetylase 6 (HDAC6): A target for cancer treatment, with pyrazolo[1,5-a]pyrimidine-based inhibitors showing significant promise.[8]

The structure-activity relationship (SAR) studies of this class consistently highlight the importance of substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring system for determining target specificity and potency.[2][5]

Proposed Mechanism of Action for 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Based on the extensive literature on the pyrazolo[1,5-a]pyrimidine scaffold, we can postulate a primary mechanism of action for 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine as a protein kinase inhibitor . The core scaffold likely serves as the ATP-competitive binding motif, while the 3-methyl and 6-amino groups are critical for conferring specificity and potency towards a particular kinase or family of kinases.

The 6-amino group, in particular, is a common feature in many bioactive pyrazolo[1,5-a]pyrimidines and is often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of kinases. The 3-methyl group, while seemingly simple, can influence the compound's conformation and steric interactions, thereby fine-tuning its selectivity profile.

Given the prevalence of this scaffold in targeting kinases involved in cell signaling, it is highly probable that 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine exerts its biological effects by inhibiting a protein kinase, leading to the modulation of a downstream signaling pathway critical for cell proliferation, survival, or inflammation.

Putative Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be inhibited by 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine, assuming its role as a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Target_Kinase Putative Target Kinase Receptor_Tyrosine_Kinase->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Signaling_Cascade Signaling Cascade Downstream_Substrate->Signaling_Cascade Initiates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Leads to 3_Methylpyrazolo 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine 3_Methylpyrazolo->Target_Kinase Inhibits

Caption: Putative signaling pathway inhibited by 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine.

Experimental Validation Framework

To rigorously determine the mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine, a multi-faceted experimental approach is required. The following protocols outline a logical workflow for target identification, validation, and characterization of the downstream cellular effects.

Experimental Workflow

G Start Start: Hypothesis of Kinase Inhibition Kinome_Scan Phase 1: Target Identification (Kinome-wide Scan) Start->Kinome_Scan Biochemical_Assay Phase 2: Target Validation (Biochemical IC50 Determination) Kinome_Scan->Biochemical_Assay Identified Hits Cellular_Assay Phase 3: Cellular Potency (Target Engagement & Downstream Signaling) Biochemical_Assay->Cellular_Assay Confirmed Target Phenotypic_Assay Phase 4: Functional Characterization (Cellular Phenotypic Assays) Cellular_Assay->Phenotypic_Assay Demonstrated Cellular Activity End End: Mechanism Elucidation Phenotypic_Assay->End

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Target Identification - Kinome-wide Scan

Objective: To identify potential protein kinase targets of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine from a large panel of kinases.

Methodology: Kinase Profiling Assay (e.g., KINOMEscan™)

  • Compound Preparation: Prepare a stock solution of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine in DMSO at a high concentration (e.g., 10 mM).

  • Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology). The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred human kinases.

  • Detection: The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase. The results are reported as the percentage of remaining kinase activity or percentage of inhibition.

  • Data Analysis: Analyze the data to identify kinases that show significant inhibition (e.g., >90% inhibition). These are considered primary "hits."

Phase 2: Target Validation - Biochemical IC50 Determination

Objective: To quantify the inhibitory potency of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine against the primary hits identified in Phase 1.

Methodology: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents:

    • Recombinant active kinase (primary hit).

    • Kinase-specific substrate peptide.

    • ATP.

    • 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (serially diluted).

    • ADP-Glo™ Kinase Assay reagents (Promega).

  • Procedure:

    • Prepare a serial dilution of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine in assay buffer.

    • In a 384-well plate, add the kinase, substrate, and ATP.

    • Add the serially diluted compound to the wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Phase 3: Cellular Potency - Target Engagement and Downstream Signaling

Objective: To confirm that 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine can engage its target in a cellular context and inhibit downstream signaling.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture: Culture a relevant cell line that expresses the target kinase.

  • Compound Treatment: Treat the cells with varying concentrations of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target kinase upon compound binding indicates target engagement.

Methodology 2: Western Blot Analysis of Phosphorylated Substrates

  • Cell Treatment: Treat cells with a growth factor or other stimulus to activate the signaling pathway of interest. Co-treat with varying concentrations of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine.

  • Lysate Preparation: Lyse the cells and collect the protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Probe a separate membrane with an antibody for the total amount of the substrate protein as a loading control.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Phase 4: Functional Characterization - Cellular Phenotypic Assays

Objective: To assess the functional consequences of target inhibition by 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine on cellular processes.

Methodology: Cell Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding: Seed a relevant cancer or inflammatory cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine.

  • Incubation: Incubate for a period of time that allows for multiple cell divisions (e.g., 72 hours).

  • Assay: Add the CellTiter-Glo® Reagent, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure luminescence and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Parameter Description
GI50 The concentration of a drug that causes 50% inhibition of cell growth.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for elucidating the mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine. By leveraging the extensive knowledge of the broader pyrazolo[1,5-a]pyrimidine class, we have proposed a likely mechanism centered on kinase inhibition. The outlined experimental workflow provides a clear and robust path to identify the specific molecular target(s), validate their engagement in a cellular context, and characterize the downstream functional consequences. The successful execution of these studies will not only illuminate the molecular blueprint of this specific compound but also contribute to the broader understanding of the structure-activity relationships that govern the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold. Future research should also focus on in vivo efficacy studies in relevant disease models to translate these mechanistic insights into potential therapeutic applications.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry.
  • (PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - ResearchGate.
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  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
  • Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity - PubMed.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 | bioRxiv.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI.
  • Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed.

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Exploratory

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Executive Summary Compound: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS: 1132833-07-0 (Generic scaffold reference) Molecular Formula: C₇H₈N₄ Exact Mass: 148.07[1] This technical guide provides a comprehensive spectrosco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS: 1132833-07-0 (Generic scaffold reference) Molecular Formula: C₇H₈N₄ Exact Mass: 148.07[1]

This technical guide provides a comprehensive spectroscopic profile of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine, a critical bicyclic heteroaromatic intermediate employed in the synthesis of kinase inhibitors (e.g., RET, CDK, and Pim-1 inhibitors). The pyrazolo[1,5-a]pyrimidine scaffold is an isostere of the purine nucleus, making it highly privileged in ATP-competitive drug design.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometric (MS) signatures necessary for rigorous quality control and structural validation. The data presented synthesizes characteristic shifts and fragmentation patterns observed in this specific chemical class, grounded in field-validated methodologies.

Structural Context & Synthetic Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., regioisomers or unreacted hydrazines).

The core is typically constructed via the condensation of 4-methyl-1H-pyrazol-5-amine with a 1,3-electrophile (e.g., nitromalonaldehyde equivalent followed by reduction, or direct cyclization).

Numbering Convention:

  • Position 3: Methyl group (Pyrazole ring).[1][2][3][4]

  • Position 6: Amine group (Pyrimidine ring).[1]

  • Position 7: Adjacent to the bridgehead nitrogen (N-4).

Analytical Workflow

The following diagram outlines the logical flow from crude synthesis to validated spectral release.

AnalyticalWorkflow cluster_0 Structural Validation Loop Synthesis Crude Synthesis (Condensation) Isolation Isolation (Precipitation/Chromatography) Synthesis->Isolation MS_Check Mass Spec (ESI+) Confirm MW: 148.1 Isolation->MS_Check Aliquot NMR_Check 1H NMR (DMSO-d6) Regioisomer Check MS_Check->NMR_Check If Mass Correct NMR_Check->Isolation Fail (Repurify) Release Final QC Release >98% Purity NMR_Check->Release Pass

Figure 1: Analytical workflow for the validation of pyrazolo[1,5-a]pyrimidine intermediates.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary "fingerprint" for identification. The pyrazolo[1,5-a]pyrimidine core is nitrogen-rich, facilitating easy protonation under Electrospray Ionization (ESI) conditions.

Primary Ionization (ESI+)
  • Observed Ion [M+H]⁺: 149.08 m/z[1]

  • Adducts: Common adducts include [M+Na]⁺ (171.07 m/z) and [M+K]⁺ (187.04 m/z) in salt-rich buffers.

  • Isotopic Pattern: The M+1 peak (¹³C contribution) will be approximately 8-9% of the base peak intensity (consistent with 7 carbons).[2]

Fragmentation Pathway (MS/MS)

Fragmentation typically involves ring opening of the pyrimidine moiety or loss of the exocyclic amine.

Key Fragments:

  • m/z ~132 ([M+H - NH₃]⁺): Loss of the exocyclic amine group at C-6.

  • m/z ~121 ([M+H - N₂]⁺): Loss of nitrogen from the pyrazole ring (less common, requires high energy).

  • m/z ~107: Cleavage of the pyrimidine ring (Retro-Diels-Alder type fragmentation).

Fragmentation Parent Parent Ion [M+H]+ m/z 149.08 Frag1 Loss of NH3 [M+H - 17]+ m/z 132.05 Parent->Frag1 - NH3 (17 Da) Frag2 Ring Cleavage (C3H3N Loss) m/z ~108 Parent->Frag2 Pyrimidine Fragmentation

Figure 2: Proposed ESI-MS/MS fragmentation logic for the 6-amino-3-methyl core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regiochemistry (3-methyl vs. 2-methyl) and the oxidation state. DMSO-d₆ is the recommended solvent due to the poor solubility of the planar heterocyclic amine in CDCl₃.

¹H NMR Data (400 MHz, DMSO-d₆)

The spectrum is characterized by two distinct aromatic singlets (or doublets with small coupling) for the pyrimidine ring and one singlet for the pyrazole ring.[2]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-7 8.35 – 8.45 d (J~1.5 Hz)1HMost Deshielded. Adjacent to the bridgehead nitrogen (N-4).
H-5 8.05 – 8.15 d (J~1.5 Hz)1HAdjacent to N-1, meta to H-7. Slightly shielded relative to H-7.
H-2 7.70 – 7.80 s1HPyrazole ring proton. Diagnostic singlet.
NH₂ 5.00 – 5.50 br s2HExocyclic amine. Broadens upon D₂O exchange.
CH₃ 2.20 – 2.30 s3HMethyl group at C-3. Upfield singlet.

Critical Diagnostic:

  • Coupling: H-5 and H-7 often appear as doublets with a small meta-coupling constant (J = 1.0 – 2.0 Hz). If the resolution is low, they may appear as singlets.

  • Regioisomer Check: If the methyl group were at Position 2 (a common impurity), the H-3 proton would appear as a singlet around 6.0–6.5 ppm. The absence of a signal in the 6.0–6.5 ppm region confirms substitution at C-3.

¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
C=N (Bridge) 145 – 150C-3a / C-5 / C-7 (Heteroaromatic CH)
C-NH₂ 138 – 142C-6 (Ipso carbon attached to amine)
C-Subst 105 – 110C-3 (Attached to Methyl)
CH₃ 12 – 15Methyl Carbon

Infrared (IR) Spectroscopy

IR is useful for quick verification of the functional groups, particularly the primary amine.

  • NH Stretching: Doublet band at 3300 – 3450 cm⁻¹ (Characteristic of primary amines -NH₂).

  • C-H Stretching (Aromatic): Weak bands > 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): 2920 – 2950 cm⁻¹ (Methyl group).

  • C=N / C=C Ring Stretch: Strong bands at 1610 – 1640 cm⁻¹ and 1500 – 1550 cm⁻¹ . The pyrazolo[1,5-a]pyrimidine core exhibits strong skeletal vibrations in this region.

  • C-N Stretch: ~1250 – 1350 cm⁻¹.

Quality Control & Purity Protocol

To ensure the material is suitable for downstream drug development (e.g., amide coupling or reductive amination), the following QC criteria are recommended:

  • HPLC Purity: >98% (AUC) at 254 nm.

    • Column: C18 Reverse Phase.[5]

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

  • Residual Hydrazine: If hydrazine was used in synthesis, a specific limit test (e.g., derivatization with benzaldehyde) is required due to genotoxicity concerns.

  • Water Content: Material is hygroscopic. Karl Fischer titration should confirm <1.0% water to ensure accurate stoichiometry in subsequent reactions.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds. National Institutes of Health (NIH) / PMC. Discusses the synthetic routes and general spectral characteristics of the scaffold.

  • Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and Role as Protein Kinase Inhibitors. RSC Advances. Comprehensive review of the chemical shifts and reactivity of the core structure.

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. detailed structural analysis and numbering conventions for the bicyclic system.

  • Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of Materials and Chemistry. Provides the mechanistic basis for the fragmentation patterns described (loss of HCN, etc.).

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Foundational

A Technical Guide to the Kinase Inhibitor Profile of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine and its Analogs

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, recognized for its potent and varied biological activities, particularly as a modulator of prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, recognized for its potent and varied biological activities, particularly as a modulator of protein kinases.[1][2] These kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors for a wide range of kinases, including those involved in oncology (EGFR, B-Raf, MEK, Pim-1, CDKs, Trks) and inflammatory diseases (PI3Kδ).[1][3][4] Most compounds based on this scaffold function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases.[1][2]

This technical guide provides a comprehensive framework for researchers and drug development professionals on how to characterize a novel derivative, using 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine as a representative example. We will detail the core principles of synthesis, outline a phased experimental workflow for comprehensive profiling, provide step-by-step protocols for key assays, and discuss the interpretation of the resulting data to build a robust structure-activity relationship (SAR) profile.

Chapter 1: The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Potent Kinase Inhibition

Chemical Architecture and Synthesis

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system composed of a pyrazole and a pyrimidine ring.[5] Its rigid, planar structure serves as an excellent foundation for the precise spatial orientation of functional groups to engage with kinase active sites.

The synthesis of this scaffold is versatile, with the most common strategies involving the cyclocondensation of a 5-amino-1H-pyrazole precursor with a 1,3-biselectrophilic partner, such as a β-dicarbonyl compound or an enaminone.[2][5][6] This modularity allows for the introduction of diversity at various positions around the core. For advanced optimization, modern synthetic methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are employed to append diverse aryl or amino groups, which is crucial for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.[1][2][5]

G cluster_0 Core Synthesis cluster_1 Post-Functionalization A 5-Amino-1H-pyrazole C Cyclocondensation (Thermal or MW-assisted) A->C B 1,3-Biselectrophile (e.g., Enaminone) B->C D Pyrazolo[1,5-a]pyrimidine Core C->D Formation of fused ring system E Halogenated Core (e.g., 5-chloro derivative) D->E Halogenation F Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) E->F H Optimized Inhibitor F->H SAR-guided modification G Diverse Building Blocks (Boronic Acids, Amines) G->F

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine inhibitors.

Mechanism of Action: Competing with ATP

The vast majority of pyrazolo[1,5-a]pyrimidine inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase catalytic site.[7] The nitrogen atoms within the heterocyclic core act as key hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the "hinge" region of the kinase. The substituents at various positions (notably 3, 5, and 7) then project into adjacent hydrophobic pockets and solvent-exposed regions, determining the inhibitor's affinity and selectivity for specific kinases over others.[2]

G ATP-Competitive Inhibition Mechanism cluster_0 Kinase Active Site Kinase Kinase Domain Hinge Region Hydrophobic Pocket ATP ATP ATP->Kinase:hinge H-Bonds Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase:hinge H-Bonds Inhibitor->Kinase:pocket Hydrophobic Interactions

Caption: ATP-competitive binding at the kinase hinge region.

Known Kinase Targets

The versatility of the scaffold has led to the development of inhibitors against a broad array of kinases. This diversity underscores the importance of comprehensive profiling to identify the specific targets of a new analog.

Kinase Family / TargetTherapeutic AreaExample Inhibitors / DerivativesReference
CDK1, CDK2 OncologyMilciclib, various experimental compounds[1][6]
Pim-1, Flt-3 Oncology (Hematological)3-aryl-5-amino derivatives[8]
TrkA, TrkB, TrkC Oncology (NTRK fusions)Larotrectinib, Entrectinib feature this core[4][9]
EGFR, B-Raf, MEK Oncology (Solid Tumors)Various experimental compounds[1]
PI3Kδ Inflammation / AutoimmuneCPL302415[3]
PKD Oncology (Prostate)1-NA-PP1[7]

Table 1: Selected kinase targets of the pyrazolo[1,5-a]pyrimidine scaffold.

Chapter 2: A Phased Experimental Workflow for Inhibitor Characterization

A systematic, multi-phased approach is essential for efficiently characterizing a novel compound like 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine. This workflow ensures that resources are directed toward the most promising candidates and that a comprehensive data package is built for decision-making.

G cluster_0 Phase I: Discovery & Hypothesis Generation cluster_1 Phase II: In Vitro Validation cluster_2 Phase III: Selectivity & Safety cluster_3 Phase IV: In Vivo Efficacy A Synthesis & QC (Purity >95%) B Broad Kinome Screen (e.g., 400+ kinases @ 1µM) A->B C Enzymatic IC50 Assay (Confirm primary targets) B->C Identify Hits (e.g., >90% inhibition) D Cellular Target Engagement (e.g., Phospho-Western Blot) C->D E Cellular Potency Assay (e.g., Anti-proliferation) D->E F Orthogonal Selectivity Screen (e.g., Cellular thermal shift assay) E->F Promising Cellular Activity G Key Safety Assays (e.g., hERG, Cytotoxicity) F->G H Pharmacokinetics (PK) & ADME Profiling G->H Good Safety Profile I Xenograft / Disease Model Efficacy Studies H->I

Caption: Phased workflow for kinase inhibitor profiling.

Phase I: Foundational Characterization

The initial goal is to generate a hypothesis about the compound's primary targets.

  • Rationale: Before investing in detailed assays, it is crucial to confirm the compound's identity and purity (typically via LC-MS and NMR) and to cast a wide net to identify its most likely kinase targets. A broad-spectrum kinase panel screen (e.g., using binding or enzymatic platforms) at a single high concentration (e.g., 1 µM) is the industry standard.[10] This approach quickly identifies high-affinity targets and provides an initial view of selectivity.

Phase II: In Vitro Enzymatic and Cellular Validation

This phase confirms the hits from Phase I and determines if the enzymatic activity translates to a cellular context.

  • Protocol 1: Enzymatic IC50 Determination (Luminescence-Based Assay)

    • Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.

    • Methodology:

      • Prepare a serial dilution of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (e.g., 10-point, 3-fold dilutions starting from 10 µM).

      • In a 384-well plate, add the kinase, its specific peptide substrate, and ATP (at its Km concentration for the specific kinase).

      • Add the serially diluted compound or DMSO (vehicle control) to the wells.

      • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

      • Add a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and converts the remaining ATP to a light signal via a luciferase reaction.

      • Read the luminescence on a plate reader.

      • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

    • Self-Validation: The inclusion of a known reference inhibitor for the target kinase serves as a positive control, validating assay performance. The Z'-factor of the assay plate (comparing high and low controls) should be > 0.5 to ensure robustness.

  • Protocol 2: Cellular Target Engagement (Western Blot for Phospho-Substrate)

    • Principle: If the compound inhibits a kinase in a cell, the phosphorylation of that kinase's direct downstream substrate should decrease.

    • Methodology:

      • Culture a relevant cell line (e.g., a cancer line where the target kinase is a known driver, like HCT116).[11]

      • Treat cells with increasing concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) for a set time (e.g., 2 hours). Include a DMSO vehicle control.

      • If the pathway is not basally active, stimulate it with an appropriate growth factor or mitogen.

      • Lyse the cells and quantify total protein concentration (e.g., via BCA assay).

      • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-BAD for Pim-1 inhibition).[8]

      • Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH).

      • Image the blot and quantify band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates cellular target engagement.

Phase III: Selectivity and Safety Profiling

A potent inhibitor is only useful if it is also selective and safe.

  • Rationale: Off-target kinase inhibition can lead to unexpected toxicity.[1] A broader selectivity screen against a panel of human kinases at the calculated IC50 concentration can reveal potential liabilities. Furthermore, inhibition of the hERG potassium channel is a common cause of drug-induced cardiac arrhythmia, making this a critical safety screen for any compound intended for further development.

Chapter 3: Data Interpretation and SAR

The ultimate goal of profiling is to understand how chemical structure relates to biological activity.

Building the SAR Table

Systematically collecting data is key. A well-structured table allows for easy comparison of analogs and helps guide the next round of synthesis.

Compound IDR1 (Position 3)R2 (Position 6)Target Kinase IC50 (nM)Cell Proliferation GI50 (µM)hERG IC50 (µM)
Example-01 -CH3-NH2DataDataData
Example-02 -Phenyl-NH2DataDataData
Example-03 -CH3-NH-CyclohexylDataDataData

Table 2: Template for collecting Structure-Activity Relationship (SAR) data.

Interpreting the Data
  • Potency vs. Efficacy: A low enzymatic IC50 indicates high potency. A low cellular GI50 (Growth Inhibition 50%) indicates good cellular efficacy. A large discrepancy between these two values (e.g., >10-fold) might suggest poor cell permeability, compound efflux, or metabolic instability.

  • Selectivity: The ratio of IC50 values for off-targets versus the primary target defines the selectivity window. A larger window (e.g., >100-fold) is generally desirable. For example, a compound with an IC50 of 18 nM for PI3Kδ but over 1400-fold higher for PI3Kβ is considered highly selective.[3]

  • Safety: A hERG IC50 value should be significantly higher (>30-fold) than the projected efficacious concentration to minimize cardiotoxicity risk.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold remains a highly productive starting point for the development of novel kinase inhibitors. A compound like 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine, while a simple starting point, can be systematically evaluated using the phased workflow described herein. By integrating enzymatic, cellular, and safety data, researchers can rapidly identify promising lead compounds. Subsequent optimization, guided by SAR, can then focus on enhancing potency, improving selectivity, and developing drug-like properties, paving the way for potential preclinical and clinical evaluation.[12]

References

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Exploratory

Decoding the Pyrazolo[1,5-a]pyrimidine Scaffold: A Comprehensive SAR Guide for Kinase-Targeted Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a highly privileged, planar, nitrogen-containing heterocyclic framework in modern medicinal chemistry. Because its structural topology closely mimics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a highly privileged, planar, nitrogen-containing heterocyclic framework in modern medicinal chemistry. Because its structural topology closely mimics the purine ring of adenosine triphosphate (ATP), it serves as an exceptional hinge-binding pharmacophore for protein kinases Advances in pyrazolo[1,5-a]pyrimidines[1]. This in-depth technical guide explores the Structure-Activity Relationship (SAR) of pyrazolo[1,5-a]pyrimidines, detailing the mechanistic causality behind specific chemical modifications and providing self-validating experimental protocols for evaluating novel kinase inhibitors.

Mechanistic Rationale: The ATP-Competitive Hinge Binder

Kinase inhibitors utilizing the pyrazolo[1,5-a]pyrimidine scaffold operate primarily via ATP-competitive inhibition. The core nitrogen atoms act as critical hydrogen bond acceptors and donors, anchoring the molecule to the kinase hinge region. For example, in Tropomyosin Receptor Kinases (TRK), the core forms an essential hinge interaction with the Met592 residue, dictating the baseline binding affinity Pyrazolo[1,5-a]pyrimidine as a Prominent Framework[2].

To achieve high potency and selectivity, medicinal chemists systematically modify the C3, C5, and C7 positions of the core. The logic driving these modifications is visualized in the workflow below.

SAR_Workflow Hit Hit Identification Pyrazolo[1,5-a]pyrimidine Hinge Hinge Region Binding (Met592 Interaction) Hit->Hinge Mod3 C3 Modification (Carboxamide) Hinge->Mod3 Mod5 C5 Substitution (Fluorophenyl) Hinge->Mod5 Mod7 C7 Substitution (Halogens/Triazoles) Hinge->Mod7 Lead Lead Optimization (Selectivity & Potency) Mod3->Lead Mod5->Lead Mod7->Lead

Workflow of pyrazolo[1,5-a]pyrimidine SAR optimization for kinase selectivity.

Structure-Activity Relationship (SAR) Insights

Tropomyosin Receptor Kinases (TrkA/B/C)

TRK fusions are primary drivers in several solid tumors. SAR studies reveal that introducing a carboxamide moiety at the C3 position is non-negotiable for sub-nanomolar activity; it acts as a critical hydrogen bond donor/acceptor pair. Without this moiety, inhibitory activity drops precipitously (IC₅₀ > 100 nM)[2]. Furthermore, macrocyclization —linking the C3 and C5/C7 positions—restricts the conformational flexibility of the core. This pre-organization reduces the entropic penalty of binding and is a proven strategy to overcome solvent-front resistance mutations (e.g., Trk-AG595R)[2].

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a prime target for apoptosis-driven anti-proliferative agents. Modifications at the C7 position dictate cellular permeability and cytotoxicity. Replacing simple alkyl groups with halogens (e.g., 4-bromophenyl) or fluorinated triazole systems forces the molecule into secondary hydrophobic pockets. For instance, Compound 21c utilizes a C7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl] substitution to achieve an IC₅₀ of 18 nM against CDK2, triggering profound G1-phase cell cycle arrest and downregulating the anti-apoptotic gene BCL-2 New pyrazolo[1,5-a]pyrimidine derivatives[3].

Beyond Oncology: Antiviral and Antibacterial Applications

The scaffold's versatility extends to infectious diseases. By fine-tuning the back-pocket interactions, macrocyclic pyrazolo[1,5-a]pyrimidines can selectively inhibit host AAK1 kinases over closely related BIKE kinases, blocking viral endocytosis Development of macrocyclic kinase inhibitors[4]. In bacteria, specific arylazopyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of the MurA enzyme , disrupting peptidoglycan biosynthesis Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines[5].

Quantitative SAR Data Summary
Compound / DerivativeTarget KinaseIC₅₀ ValueKey Structural ModificationSource
Compound 10 TrkA0.2 nMC3-carboxamide linkage[2]
Compound 32 TrkA/B/C1.9 / 3.1 / 2.3 nMSulfonamide-substituted macrocycle[2]
Compound 21c CDK218 nMC7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3]
Compound 17 FLT3-ITD0.4 nMCore optimization for AML[6]
Compound 4c MurA (Bacterial)3.27 μg/mLArylazo substitution[5]

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous and reproducible data, the following protocols incorporate built-in validation mechanisms, ensuring that every assay provides its own internal quality control.

Protocol 1: In Vitro Kinase Inhibition (ADP-Glo Assay)

Causality: We utilize the ADP-Glo format rather than radiometric assays because it provides a non-radioactive, high-throughput method that directly measures ADP production, making it universally applicable to any kinase regardless of the specific peptide substrate.

  • Compound Preparation: Dissolve pyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Causality: Diluting to a final assay concentration of 1% DMSO prevents solvent-induced kinase denaturation while maintaining the solubility of highly lipophilic macrocyclic derivatives.

  • Reaction Assembly: Combine the purified kinase (e.g., CDK2/Cyclin A), ATP (at the specific

    
     for the kinase), and substrate in the assay buffer. Add the inhibitor and incubate for 60 minutes at room temperature.
    
  • Self-Validation (Controls): Every plate MUST include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for maximum inhibition, and a target-specific clinical drug (e.g., Roscovitine for CDK2[3]) to normalize the dynamic range.

  • Detection & QC: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Calculate the Z'-factor; an assay is only considered valid if Z' > 0.5.

Protocol 2: Orthogonal Cellular Validation (Western Blot)

Causality: Biochemical IC₅₀ values often fail to translate to cellular efficacy due to poor membrane permeability or high plasma protein binding. Assessing downstream phosphorylation in live cells confirms true target engagement.

  • Cell Treatment: Seed target cells (e.g., HCT-116 for CDK2, KM12 for TRKA) and treat with compounds at 1x, 5x, and 10x their biochemical IC₅₀ for 24 hours.

  • Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation states of downstream targets.

  • Immunoblotting: Probe for primary targets (e.g., p-TRK, p-FLT3) and downstream apoptotic markers (e.g., Bcl-2 downregulation, Cleaved Caspase-3).

Signaling_Pathway Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Target Target Kinase (TRK / CDK2 / FLT3) Inhibitor->Target ATP Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) Target->Downstream Blocked CellCycle Cell Cycle Arrest (G1-Phase) Downstream->CellCycle Apoptosis Apoptosis Induction (Bcl-2 Downregulation) Downstream->Apoptosis

Mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

References

  • MDPI (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at:[Link]

  • Journal of Molecular Structure (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Available at:[Link]

  • RSC Advances (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at:[Link]

  • Bioorganic & Medicinal Chemistry (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Available at:[Link]

  • ACS Omega (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates. Available at:[Link]

  • bioRxiv (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. Available at:[Link]

Sources

Foundational

In Silico ADME Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives: A Strategic Optimization Guide

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors (e.g., CDK, KDR, Pim-1) and GPCR ligands. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors (e.g., CDK, KDR, Pim-1) and GPCR ligands. While it offers robust potency and synthetic accessibility, this scaffold frequently encounters specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities, particularly regarding metabolic stability, blood-brain barrier (BBB) permeation control, and hERG-mediated cardiotoxicity. This guide provides a rigorous, self-validating in silico framework for profiling these derivatives, enabling researchers to triage compounds effectively before synthesis.

The Pyrazolo[1,5-a]pyrimidine Context

Why This Scaffold?

The pyrazolo[1,5-a]pyrimidine core mimics the purine ring system of adenosine triphosphate (ATP), making it an ideal template for kinase inhibition. The bridgehead nitrogen (N-4) and the pyrimidine nitrogens create a specific electronic distribution that facilitates hydrogen bonding with the hinge region of kinase domains.

The "ADME Trap"

Despite its potency, the scaffold presents a distinct "ADME Trap":

  • Lipophilicity vs. Solubility: Substituents at the C-3 and C-7 positions often drive potency but can elevate LogP beyond the optimal range (3–5), leading to poor aqueous solubility.

  • hERG Liability: Introduction of basic amine side chains (often at C-7 to improve solubility) frequently correlates with hERG channel blockade, a surrogate for QT interval prolongation.

  • Metabolic Hotspots: The electron-rich C-3 position and alkyl substituents on the amine at C-7 are prone to rapid oxidative metabolism by CYP450 isoforms.

Computational Framework: The Protocol

To ensure Trustworthiness and Scientific Integrity , this protocol does not rely on a single algorithm. It employs a "Consensus Modeling" approach.

Step 1: Ligand Preparation & State Enumeration
  • Objective: Generate biologically relevant microspecies.

  • Causality: The pyrazolo[1,5-a]pyrimidine core is aromatic, but substituents (especially amino groups at C-7) can exist in multiple protonation states at physiological pH (7.4).

  • Protocol:

    • Desalt and strip counter-ions.

    • Generate tautomers (Note: The 1,5-a fusion is stable, but hydroxy-substituents may tautomerize to lactams).

    • Calculate pKa for all ionizable centers. Guidance: If the dominant microspecies at pH 7.4 < 10%, exclude it to save computational resources.

Step 2: Molecular Descriptor Calculation

Calculate the following critical descriptors using RDKit, MOE, or equivalent engines:

  • MW (Molecular Weight): Target < 500 Da.

  • TPSA (Topological Polar Surface Area): Critical for BBB prediction. Target < 90 Ų for CNS penetration; > 120 Ų for peripheral restriction.

  • Consensus LogP: Do not rely on a single LogP method (e.g., ALogP). Use a consensus of ALogP, XLogP3, and MLogP to account for the fused heterocyclic electronic effects.

  • Rotatable Bonds (nRotB): Target ≤ 10 (Veber’s Rule).

Step 3: Predictive Modeling & Filtering

Apply the following specific thresholds derived from field-proven data on this scaffold:

PropertyMetricThreshold for Pyrazolo[1,5-a]pyrimidinesRationale
Solubility LogS (ESOL)> -5.0High aromaticity often leads to "brick dust" insolubility.
Permeability Caco-2> 0.90 (10⁻⁶ cm/s)Ensure oral bioavailability.
Metabolism CYP3A4 Inhibition"Non-Inhibitor"Avoid Drug-Drug Interactions (DDI).
Toxicity hERG pIC50< 5.0Critical safety filter for kinase inhibitors.

Critical ADME Endpoints & Mechanistic Insights

A. Absorption & Distribution (The BBB Switch)

For pyrazolo[1,5-a]pyrimidine derivatives targeting CNS tumors (e.g., Glioblastoma), BBB penetration is non-negotiable.

  • Mechanism: Passive diffusion dominates. P-glycoprotein (P-gp) efflux is a common failure mode.

  • In Silico Check: Calculate the LogPS (Log Permeability-Surface area product).

    • High CNS: LogPS > -2.0 and P-gp substrate = No.

    • Peripheral: LogPS < -3.0 or P-gp substrate = Yes.

B. Metabolic Stability (The C-3/C-7 Vulnerability)
  • Observation: The C-3 position is electronically enriched. If unsubstituted, it is a primary site for Phase I oxidation.

  • Optimization Strategy: Block C-3 with electron-withdrawing groups (CN, Cl, F) or bulky hydrophobic groups (aryl) to prevent metabolic attack while maintaining kinase affinity.

  • Tool: Use SMARTCyp or equivalent to generate "Site of Metabolism" (SOM) heatmaps.

C. Toxicity: The hERG Hazard[1]
  • Causality: hERG inhibition in this class is often driven by pi-stacking interactions of the flat aromatic core with Phe656 of the hERG channel, reinforced by a basic amine interacting with Tyr652.

  • Mitigation: Reduce the pKa of the C-7 amine (e.g., convert to amide or sulfonamide) or introduce steric bulk to disrupt pi-stacking.

Visualizations

Diagram 1: The In Silico Screening Cascade

This workflow illustrates the logical progression from library generation to hit selection.

ADME_Workflow cluster_models ADME Modeling Matrix Start Library Generation (Pyrazolo[1,5-a]pyrimidines) Prep Ligand Prep (pH 7.4 Tautomers/Ionization) Start->Prep Desc Descriptor Calculation (MW, TPSA, LogP, pKa) Prep->Desc Filter1 Filter 1: Physicochemical (Lipinski/Veber Rules) Desc->Filter1 Filter1->Start Fail (Redesign) Model_Abs Model: Absorption (Caco-2, HIA) Filter1->Model_Abs Pass Model_Dist Model: Distribution (BBB, P-gp, PPB) Model_Abs->Model_Dist Model_Met Model: Metabolism (CYP3A4/2D6, SOM) Model_Dist->Model_Met Model_Tox Model: Toxicity (hERG, Ames) Model_Met->Model_Tox Decision Multi-Parameter Optimization (MPO Score Calculation) Model_Tox->Decision Final Prioritized Hits for Synthesis Decision->Final Score > Threshold

Caption: Step-by-step computational workflow for filtering and prioritizing pyrazolo[1,5-a]pyrimidine derivatives.

Diagram 2: SAR Logic for ADME Optimization

This diagram details the causal relationships between structural modifications and ADME outcomes.

SAR_Logic Core Pyrazolo[1,5-a]pyrimidine Scaffold C3_Sub C-3 Substitution (Aryl/Halogen) Core->C3_Sub C7_Sub C-7 Amine Substituents Core->C7_Sub Potency Kinase Affinity (Hinge Binding) C3_Sub->Potency Increases (Hydrophobic Fit) MetStab Metabolic Stability (CYP Resistance) C3_Sub->MetStab Decreases (Oxidation Site) Solubility Aqueous Solubility C7_Sub->Solubility Increases (Polar/Basic) hERG hERG Liability (Cardiotoxicity) C7_Sub->hERG Increases Risk (If Basic pKa > 8) BBB BBB Permeability C7_Sub->BBB Decreases (If TPSA > 90) Core_Mod Core Saturation (Partial Reduction) Core_Mod->Solubility Increases (Disrupt Planarity)

Caption: Structure-Activity Relationship (SAR) logic map linking scaffold modifications to specific ADME endpoints.

Case Study Protocol: "Project Alpha"

Scenario: You have a library of 1,000 pyrazolo[1,5-a]pyrimidine analogues designed as CDK2 inhibitors. You need to identify the top 10 candidates for synthesis.

  • Filter 1 (Physicochemical): Remove compounds with MW > 500 or LogP > 5. (Removes ~200 compounds).

  • Filter 2 (Toxicity - hERG): Calculate the basic pKa of the C-7 amine. Flag any compound with pKa > 8.5 AND LogP > 3.0. These are high-risk for hERG.[1]

  • Filter 3 (Metabolism): Run SOM prediction. If the C-3 position is unsubstituted, discard (high clearance risk).

  • Filter 4 (CNS Targeting): If the target is Glioblastoma, filter for TPSA < 90 Ų and LogPS > -2.0.

  • Selection: Rank remaining compounds by predicted Binding Affinity (Docking Score) normalized by Ligand Efficiency (LE).

References

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines . Molecules. (2020).[2] Link

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors . Journal of Medicinal Chemistry. (2014). Link

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent . ACS Medicinal Chemistry Letters. (2015). Link

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A . ACS Omega. (2023). Link

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors . International Journal of Molecular Sciences. (2023). Link

Sources

Exploratory

Anticancer Potential of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine: A Technical Guide to Scaffold Synthesis and Kinase Inhibition

Executive Summary In contemporary oncology drug discovery, the architectural design of small-molecule inhibitors relies heavily on privileged heterocyclic scaffolds. 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1443278-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary oncology drug discovery, the architectural design of small-molecule inhibitors relies heavily on privileged heterocyclic scaffolds. 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1443278-78-1) has emerged as a critical pharmacophore building block. As a purine bioisostere, the pyrazolo[1,5-a]pyrimidine core exhibits exceptional structural complementarity to the ATP-binding pocket of dysregulated protein kinases[1]. This whitepaper provides an in-depth mechanistic and synthetic roadmap for leveraging this specific scaffold to develop potent, targeted anticancer therapeutics.

Mechanistic Grounding: ATP-Competitive Kinase Inhibition Dynamics

The sheer utility of the 3-methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold lies in its precise spatial geometry. Protein kinases—such as Cyclin-dependent kinase 2 (CDK2), Tropomyosin receptor kinase A (TRKA), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1)—are frequently overexpressed in malignancies, driving unchecked cellular proliferation[1].

  • The Core (Purine Mimicry): The planar, fused bicyclic system intercalates directly into the kinase hinge region, forming critical hydrogen bonds with the peptide backbone[2].

  • The 3-Methyl Substitution: The methyl group at the 3-position is not merely decorative; it provides essential van der Waals interactions with the hydrophobic spine of the active site, displacing highly ordered water molecules to increase binding entropy and residence time[3].

  • The 6-Amine Functional Vector: The primary amine serves as the primary synthetic handle. Because the 6-position typically projects toward the solvent-exposed region or the allosteric DFG-out pocket, functionalizing this amine allows medicinal chemists to fine-tune kinase selectivity and optimize pharmacokinetic (ADME) properties without disrupting the core hinge-binding interaction[4].

KinaseInhibition Ligand Extracellular Signal (Mitogens) Receptor Target Kinase (CDK2 / TRKA / Pim-1) Ligand->Receptor Activates ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Requires ATP Downstream Downstream Signaling (MAPK / PI3K / AKT) ATP->Downstream Phosphorylation Inhibitor 3-Methylpyrazolo[1,5-a] pyrimidin-6-amine Scaffold Inhibitor->ATP Competitive Binding Inhibitor->Downstream Blocks Signal Apoptosis Cell Cycle Arrest Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation Downstream->Proliferation Promotes

Fig 1: ATP-competitive kinase inhibition mechanism of the pyrazolo[1,5-a]pyrimidine scaffold.

Chemical Synthesis & Derivatization Protocols

To effectively utilize 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine, researchers must employ scalable and regioselective synthetic methodologies. The following protocol outlines the de novo construction and functionalization of the scaffold[5].

Protocol 1: Microwave-Assisted Scaffold Synthesis

Causality & Rationale: Traditional cyclocondensation often requires prolonged reflux times, leading to thermal degradation and poor yields. Utilizing solvent-free microwave-assisted organic synthesis (MAOS) drives the reaction thermodynamically, ensuring high conversion rates (>85%) while adhering to green chemistry principles[5].

  • Step 1: Preparation of the β-enaminone Intermediate. React a designated methyl ketone (1.0 eq) with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 eq). Subject the neat mixture to microwave irradiation at 160 °C for 15 minutes. Purify via recrystallization.

  • Step 2: Regioselective Cyclocondensation. Combine the synthesized β-enaminone with 3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid. Reflux for 4–6 hours. Causality: The acidic environment protonates the enaminone carbonyl, accelerating the initial nucleophilic attack by the exocyclic amine of the pyrazole, followed by intramolecular cyclization and dehydration to form the fused pyrimidine ring[4].

  • Step 3: C-6 Nitration and Reduction. To install the critical 6-amine, dissolve the core in concentrated H₂SO₄ and cool to 0 °C. Dropwise add fuming HNO₃. The electron-rich nature of the C-6 position dictates strict regioselectivity. Following isolation of the 6-nitro intermediate, perform catalytic hydrogenation using 10% Pd/C under an H₂ atmosphere (50 psi) to yield the final 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine[2].

SynthesisWorkflow N1 3-Amino-4-methylpyrazole N3 Cyclocondensation (Microwave, 160°C) N1->N3 N2 1,3-Biselectrophile N2->N3 N4 Pyrazolo[1,5-a]pyrimidine Intermediate N3->N4 Cyclization N5 Regioselective Nitration & Pd/C Reduction N4->N5 C-6 Activation N6 3-Methylpyrazolo[1,5-a] pyrimidin-6-amine N5->N6 Yields Scaffold N7 Amide Coupling / Buchwald Amination N6->N7 Derivatization N8 Targeted PKI Drug Candidate N7->N8 Optimization

Fig 2: Step-by-step synthetic workflow for 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives.

In Vitro Anticancer Evaluation: A Self-Validating System

To ensure scientific integrity, biological evaluation of synthesized derivatives must be conducted using self-validating assay systems. This prevents false positives caused by assay drift, compound aggregation, or enzyme degradation.

Protocol 2: Self-Validating TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates background autofluorescence from the test compounds, ensuring high signal-to-noise ratios.

  • Assay Preparation: Incubate recombinant kinase (e.g., CDK2/Cyclin E) with ATP at its specific

    
     concentration, a biotinylated peptide substrate, and serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in a 384-well plate.
    
  • Internal Validation (Z'-Factor): Every plate must include 16 positive control wells (maximum enzyme activity) and 16 negative control wells (no enzyme). Calculate the Z'-factor. Validation Rule: The plate is only accepted if

    
    , proving robust dynamic range.
    
  • Reference Concordance: Include an FDA-approved reference inhibitor (e.g., Ribociclib for CDK2, Larotrectinib for TRKA) on every plate[3]. Validation Rule: The experimental IC₅₀ of the reference compound must fall within a 3-fold margin of its established literature value (e.g., Ribociclib IC₅₀ ≈ 0.07 µM). If it deviates, the ATP concentration or enzyme integrity is compromised, and the data is discarded.

Protocol 3: Broad-Spectrum Phenotypic Screening

Derivatives passing the biochemical kinase assay are subjected to the NCI-60 human tumor cell line screen. By measuring the Mean Growth Inhibition (GI%), researchers can correlate specific kinase inhibition (e.g., TRKA) with lineage-specific cytotoxicity (e.g., enhanced apoptosis in non-small cell lung cancer or melanoma models)[1].

Quantitative Data: Structure-Activity Relationship (SAR)

Extensive SAR studies demonstrate that functionalizing the 6-amine of the 3-methylpyrazolo[1,5-a]pyrimidine core yields highly potent kinase inhibitors. The table below summarizes recent quantitative data comparing optimized derivatives against clinical standards[3],[4].

Compound / DerivativePrimary Target KinaseExperimental IC₅₀ (µM)Reference StandardReference IC₅₀ (µM)
Derivative 6t CDK20.09Ribociclib0.07
Derivative 6t TRKA0.45Larotrectinib0.07
Derivative 6s CDK20.23Ribociclib0.07
Compound 1 Pim-10.045SGI-17760.050

Data synthesis indicates that pyrazolo[1,5-a]pyrimidine derivatives can achieve nanomolar potency comparable to established clinical agents while offering opportunities for dual-target inhibition (e.g., CDK2/TRKA).

Conclusion

The 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold represents a master key in targeted oncology. By combining the inherent ATP-mimetic properties of the fused pyrimidine core with the spatial advantages of the 3-methyl group and the synthetic versatility of the 6-amine, researchers can systematically design highly potent, selective, and structurally novel kinase inhibitors. Adhering to rigorous, self-validating protocols during both synthesis and biological evaluation ensures that these derivatives can be reliably translated from benchside discovery to preclinical development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (RSC Publishing) URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: Molecules (PMC / NIH) URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: Pharmaceuticals (MDPI) URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: ACS Medicinal Chemistry Letters (PMC / NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of the purine nucleus.[1] Derivatives of this scaffold function as potent ATP-co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of the purine nucleus.[1] Derivatives of this scaffold function as potent ATP-competitive inhibitors of kinases (e.g., CDK2, KDR, GSK-3


), GABA-A receptor modulators (e.g., Zaleplon), and anti-tubercular agents.

Traditional synthesis often involves a stepwise approach: isolation of a 3(5)-aminopyrazole intermediate followed by condensation with a 1,3-dielectrophile. This Application Note details two optimized one-pot protocols that eliminate intermediate isolation, enhancing atom economy and throughput. We focus on controlling regioselectivity —a critical quality attribute (CQA) in structure-activity relationship (SAR) studies—and utilizing green activation methods (Microwave/Ultrasound).

Scientific Background & Mechanistic Logic

The Regioselectivity Challenge

The condensation of 3(5)-aminopyrazoles with unsymmetrical 1,3-dicarbonyls (e.g.,


-keto esters) can yield two regioisomers: the 5-substituted or 7-substituted pyrazolo[1,5-a]pyrimidine.
  • Mechanism: The reaction proceeds via an initial nucleophilic attack by the exocyclic amine (

    
    ) of the pyrazole on one of the carbonyl centers of the 1,3-dielectrophile.
    
  • Controlling Factors:

    • Acidic Conditions (Glacial AcOH): Protonation of the carbonyls increases electrophilicity. The exocyclic amine (hard nucleophile) typically attacks the more electrophilic ketone carbonyl first, leading to the 7-substituted product (thermodynamically favored).

    • Basic Conditions: Can alter the tautomeric equilibrium of the aminopyrazole, occasionally shifting selectivity, though the 7-isomer remains dominant in uncatalyzed thermal condensations.

Pathway Visualization

The following diagram illustrates the mechanistic divergence and the multicomponent reaction (MCR) pathway described in Protocol B.

ReactionMechanism Start Reagents: Aldehyde + Malononitrile + Aminopyrazole Inter1 Knoevenagel Condensation Start->Inter1 Inter2 Arylidene Malononitrile (Intermediate) Inter1->Inter2 - H2O Step3 Michael Addition (Aminopyrazole C-4 attack) Inter2->Step3 Step4 Intramolecular Cyclization (Exocyclic NH2 attack) Step3->Step4 Final Pyrazolo[1,5-a] pyrimidine-3-carbonitrile Step4->Final - NH3 / Oxidation

Figure 1: Mechanistic pathway for the Multicomponent Synthesis (Protocol B), highlighting the sequential Knoevenagel condensation and Michael addition-cyclization.

Experimental Protocols

Protocol A: Microwave-Assisted Catalyst-Free Synthesis

Objective: Rapid synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines from aminopyrazoles and


-keto esters.
Green Metric:  Solvent-free (or water-based), high atom economy, <15 min reaction time.
Materials
  • Reagent A: 3-Amino-5-methylpyrazole (1.0 mmol)

  • Reagent B: Ethyl acetoacetate (1.0 mmol)

  • Solvent: 2-3 drops of Ethanol (optional, for homogenization) or Water (green solvent).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, mix 3-amino-5-methylpyrazole (97 mg, 1 mmol) and ethyl acetoacetate (130 mg, 1 mmol).

  • Homogenization: Add 2 drops of EtOH or water to create a slurry. Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor:

    • Temp: 140°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up: Cool to room temperature (using compressed air flow feature). The reaction mixture will solidify.

  • Purification: Add cold ethanol (2 mL) to the solid residue and sonicate for 1 minute. Filter the solid under vacuum.[2] Wash with cold diethyl ether (2 x 2 mL) to remove unreacted keto-ester.

  • Validation: Dry the solid at 60°C. Check purity via TLC (EtOAc:Hexane 1:1).

Expected Yield: 85–94% Regioselectivity: >95% 7-methyl-5-oxo isomer.

Protocol B: One-Pot Three-Component Reaction (MCR)

Objective: Synthesis of highly functionalized pyrazolo[1,5-a]pyrimidine-3-carbonitriles. Scope: Ideal for generating diversity libraries for HTS (High-Throughput Screening).

Materials
  • Reagent A: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 mmol)

  • Reagent B: Malononitrile (1.0 mmol)

  • Reagent C: 3-Amino-5-methylpyrazole (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops).

  • Solvent: Ethanol:Water (1:1 mixture, 5 mL).

Step-by-Step Methodology
  • Intermediate Formation: In a 25 mL round-bottom flask, combine the Aldehyde and Malononitrile in EtOH:H2O. Stir at room temperature for 5 minutes.

    • Observation: Solution typically turns slightly yellow/cloudy (formation of benzylidene malononitrile).

  • Addition: Add 3-Amino-5-methylpyrazole and the catalyst (L-Proline, 11.5 mg).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 30–60 minutes.

    • Monitoring: Monitor by TLC.[2] The disappearance of the aldehyde spot and the appearance of a fluorescent spot (often blue/green under UV254) indicates product formation.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with aqueous ethanol (50%).

  • Recrystallization: If necessary, recrystallize from hot DMF/Ethanol.

Data Analysis & Troubleshooting

Comparative Efficiency

The following table contrasts the microwave method against conventional heating for the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine.

ParameterConventional Heating (Oil Bath)Microwave-Assisted (Protocol A)
Temperature 80°C (Reflux EtOH)140°C
Time 4 – 6 Hours5 – 10 Minutes
Catalyst Often requires AcOH/HClNone (Self-catalyzed)
Yield 65 – 75%88 – 95%
Work-up Solvent evaporation, Column Chrom.Filtration & Wash
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Regioselectivity (Mixture of isomers)Neutral pH or non-polar solvent usage.Use Glacial Acetic Acid as solvent or catalyst. The acid directs the exocyclic amine to the ketone carbonyl.
No Precipitation (Protocol B)Product is too soluble in EtOH.Add ice-cold water (10 mL) to the reaction mixture and scratch the flask walls to induce nucleation.
Incomplete Reaction Moisture in reagents (esp.

-keto esters).[2][3][4][5][6]
Use freshly distilled reagents. For MCR, ensure the Knoevenagel step (Aldehyde+Malononitrile) proceeds before adding the pyrazole.
Sticky/Oily Product Impurities or trapped solvent.Triturate the oil with cold diethyl ether or hexane. Sonicate to break up the oil into a solid.

Workflow Visualization

ExperimentalWorkflow Start Start: Define Target Substitution Decision Is 3-position functionalization required (e.g., -CN)? Start->Decision PathA Protocol A: Condensation (Aminopyrazole + 1,3-Dicarbonyl) Decision->PathA No (Standard Core) PathB Protocol B: MCR (Aldehyde + Malononitrile + Aminopyrazole) Decision->PathB Yes (Library Gen) CondA Select Solvent/Catalyst: Glacial AcOH (for 7-isomer purity) Ethanol (for general screening) PathA->CondA HeatA Microwave Irradiation 140°C, 10 min CondA->HeatA Workup Work-up: Cool & Filter (Triturate with Et2O if oily) HeatA->Workup StepB1 Step 1: Knoevenagel Condensation (In situ, 5 min) PathB->StepB1 StepB2 Step 2: Add Aminopyrazole Reflux 1 hr StepB1->StepB2 StepB2->Workup QC QC: NMR/LCMS Check Regiochemistry Workup->QC

Figure 2: Decision tree and experimental workflow for selecting between Condensation (Protocol A) and Multicomponent (Protocol B) pathways.

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Faria, J. V., et al. (2017). "Recent Advances in the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives." Journal of the Brazilian Chemical Society, 28(12). Link

  • Kumar, D., et al. (2013). "An efficient, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines under microwave irradiation." Green Chemistry Letters and Reviews, 6(1). Link

  • Hassan, A. S., et al. (2017).[1] "Synthesis and cytotoxicity of some new pyrazolo[1,5-a]pyrimidine derivatives." Anti-Cancer Agents in Medicinal Chemistry. Link

  • BenchChem Application Note. (2025).

    
    -Keto Esters." Link
    

Sources

Application

Protocol for N-alkylation of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Title : : Strategies for Selective Exocyclic Functionalization Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, widely utilized in the design of potent protein kinase inhibitors for onco...

Author: BenchChem Technical Support Team. Date: March 2026

Title : : Strategies for Selective Exocyclic Functionalization

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, widely utilized in the design of potent protein kinase inhibitors for oncology and CNS indications . Within this class, 3-methylpyrazolo[1,5-a]pyrimidin-6-amine presents a highly valuable building block. However, functionalizing the exocyclic 6-amino group via N-alkylation poses significant synthetic challenges. As a Senior Application Scientist, I have structured this self-validating guide to provide a comprehensive methodology for achieving selective mono- or di-alkylation, detailing the mechanistic rationale behind reagent selection and reaction conditions.

Mechanistic Insights & Causality The 6-amino group of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine exhibits anilinic character. The lone pair of the exocyclic nitrogen is partially delocalized into the electron-deficient pyrimidine ring, reducing its nucleophilicity compared to standard aliphatic amines.

When attempting direct alkylation via standard


 mechanisms (using alkyl halides and base), three competing pathways emerge:
  • Over-alkylation : The mono-alkylated product is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached alkyl group. This thermodynamic shift leads to rapid, uncontrolled di-alkylation.

  • Ring N-Alkylation : The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms. Under strongly basic conditions, or with highly electrophilic alkylating agents, competing alkylation at the ring nitrogens (particularly N1 or N8) can occur, forming undesirable quaternary salts or mesoionic species .

  • Poor Conversion : Weak bases may fail to sufficiently activate the exocyclic amine, resulting in unreacted starting material.

To circumvent these issues, Reductive Amination is the gold standard for selective mono-alkylation. By pre-forming an imine (or iminium ion) intermediate which is subsequently reduced, the reaction inherently stops at the secondary amine stage. Direct alkylation is reserved strictly for cases where di-alkylation is the explicit goal, or when using sterically hindered electrophiles that naturally resist over-alkylation.

Comparative Data Presentation

The following table summarizes the quantitative performance and selectivity of different N-alkylation strategies to guide your synthetic planning.

Alkylation StrategyReagents / ConditionsTarget ProductTypical YieldSelectivity ProfileKey Advantages / Limitations
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCE, RTMono-alkylated80–95%>95% MonoPro: Prevents over-alkylation.Con: Limited to available aldehydes/ketones.
Direct Alkylation R-X, Cs₂CO₃, DMF, 60 °CDi-alkylated60–85%Mixed (Mono/Di/Ring)Pro: Good for exhaustive alkylation.Con: Poor mono-selectivity; ring alkylation risk.
PG-Mediated Alkylation 1. Boc₂O, 2. R-X/NaH, 3. TFAStrict Mono-alkylated70–90% (Over 3 steps)>99% MonoPro: Absolute control over mono-alkylation.Con: Multi-step process; lower atom economy.

Mandatory Visualization

G Start 3-Methylpyrazolo[1,5-a] pyrimidin-6-amine Decision Target Alkylation Profile? Start->Decision RedAm Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Decision->RedAm Mono-alkylation (Preferred) DirectAlk Direct Alkylation (R-X, Base, DMF) Decision->DirectAlk Di-alkylation or Sterically Hindered R-X PG_Alk PG-Mediated Alkylation (1. Boc2O, 2. R-X, 3. TFA) Decision->PG_Alk Strict Mono-alkylation (Highly Reactive R-X) Mono Mono-N-Alkyl Product (High Selectivity) RedAm->Mono >85% Yield DirectAlk->Mono Minor Di Di-N-Alkyl Product (Mixed/Over-alkylation) DirectAlk->Di Major Ring Ring N-Alkylation (Side Product) DirectAlk->Ring Competing PG_Alk->Mono >90% Yield

Figure 1: Decision matrix for N-alkylation of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine.

Experimental Protocols

Self-Validating System Note: Each protocol includes in-process controls (IPC) via LC-MS to ensure the mechanistic pathway is proceeding as intended before moving to the next step.

Protocol A: Selective Mono-N-Alkylation via Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces imines over aldehydes, ensuring high mono-alkylation fidelity.

Reagents:

  • 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 equiv, 1.0 mmol)

  • Target Aldehyde or Ketone (1.1 equiv for aldehydes; 1.5 equiv for ketones)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (glacial) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 3-methylpyrazolo[1,5-a]pyrimidin-6-amine and the target aldehyde/ketone in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid dropwise. Causality: The weak acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the weakly nucleophilic exocyclic amine to form the iminium intermediate.

  • Pre-reduction Incubation: Stir the mixture at room temperature for 1–2 hours. Validation: Monitor via LC-MS to confirm the disappearance of the starting amine and the formation of the imine intermediate (observed as the

    
     shift).
    
  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ portion-wise over 10 minutes to prevent thermal spikes and potential reduction of the unreacted aldehyde.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH 99:1 to 95:5) to yield the pure mono-alkylated product.

Protocol B: Direct N-Alkylation (For Di-Alkylation or Hindered Electrophiles)

When exhaustive di-alkylation is required, or when the alkyl halide is highly sterically hindered (e.g., isopropyl iodide), direct


 alkylation is employed.

Reagents:

  • 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 equiv, 1.0 mmol)

  • Alkyl Halide (R-X) (2.5 equiv for di-alkylation; 1.2 equiv for hindered mono)

  • Cesium Carbonate, Cs₂CO₃ (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Methodology:

  • Deprotonation: Suspend the amine and Cs₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Cs₂CO₃ is chosen over K₂CO₃ because the larger cesium cation enhances the solubility and nucleophilicity of the transiently deprotonated amine species (the "cesium effect"), which is critical for overcoming the low intrinsic nucleophilicity of the heteroaromatic amine.

  • Alkylation: Add the alkyl halide dropwise. If using a volatile alkyl halide (e.g., methyl iodide), perform this step at 0 °C.

  • Heating: Heat the reaction mixture to 60 °C for 8–16 hours.

  • Monitoring: Check reaction progress via LC-MS. Validation: Look for the mass of the di-alkylated product. If the mono-alkylated intermediate persists and di-alkylation is the goal, add an additional 0.5 equiv of R-X and continue heating.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer extensively with water (3 x 20 mL) and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting & Optimization

  • Issue: Significant Ring N-Alkylation observed in Protocol B.

    • Solution: The pyrazolo[1,5-a]pyrimidine core is susceptible to electrophilic attack. Switch to a less polar solvent (e.g., Acetonitrile instead of DMF) or lower the reaction temperature to kinetically favor the exocyclic amine over the ring nitrogens.

  • Issue: Poor yield in Reductive Amination with Ketones.

    • Solution: Ketones are less electrophilic than aldehydes. Switch the reducing agent to Sodium Cyanoborohydride (NaBH₃CN) and add Titanium(IV) Isopropoxide (Ti(OPr)₄) as a Lewis acid to force imine formation before reduction.

References

  • Arias-Gomez, A.; Godoy, A.; Portilla, J. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules 2021, 26(9), 2708.[Link]

  • Iorkula, T. H. et al. "Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2025, 15(5), 3756-3828.[Link]

Method

Application Note: High-Throughput Screening Workflows Utilizing 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine as a Privileged Kinase Scaffold

Target Audience: Researchers, assay scientists, and medicinal chemists in drug development. Executive Summary & Mechanistic Rationale In modern fragment-based drug discovery (FBDD) and combinatorial library generation, 3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay scientists, and medicinal chemists in drug development.

Executive Summary & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD) and combinatorial library generation, 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1443278-78-1) is rarely screened as a standalone therapeutic. Instead, it serves as a highly versatile, foundational building block. The pyrazolo[1,5-a]pyrimidine core is widely recognized as a "privileged scaffold" due to its ability to act as a bioisostere of adenine, making it an exceptionally potent ATP-competitive inhibitor for various protein kinases[1].

The structural features of this specific molecule dictate its utility in High-Throughput Screening (HTS):

  • The Pyrazolo[1,5-a]pyrimidine Core: Mimics the purine ring of ATP, establishing critical bidentate hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2)[2].

  • The C3-Methyl Group: Projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity and providing a baseline level of kinase selectivity over unsubstituted variants.

  • The C6-Amine: Acts as the primary synthetic handle. By derivatizing this amine via amidation, sulfonylation, or Buchwald-Hartwig cross-coupling, medicinal chemists can rapidly generate diverse libraries that probe the solvent-exposed channel and the DFG-motif of target kinases[3].

HTS Workflow Architecture

When utilizing libraries derived from 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine, the screening cascade must be designed to eliminate false positives inherent to heterocyclic compounds. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary screening, followed by Differential Scanning Fluorimetry (DSF) for orthogonal validation.

Causality in Assay Selection: Pyrazolo[1,5-a]pyrimidines can exhibit mild UV absorbance and intrinsic fluorescence. Standard fluorescence intensity assays often yield false positives due to compound autofluorescence. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium); by introducing a time delay before reading the emission, short-lived background fluorescence from the library compounds is entirely gated out.

HTS_Workflow A 3-Methylpyrazolo[1,5-a] pyrimidin-6-amine (Core Scaffold) B Combinatorial Derivatization (C6-Amine Handle) A->B C Primary HTS (TR-FRET Assay) B->C D Hit Triage (Z'-factor > 0.6) C->D E Orthogonal Validation (DSF / SPR) D->E

Caption: Workflow for generating and screening 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine derived libraries.

Mechanism Kinase Target Kinase (e.g., CDK2, Pim-1, TRKA) Hinge ATP-Binding Pocket (Hinge Region) Kinase->Hinge Inhibition ATP Displacement & Pathway Blockade Hinge->Inhibition Prevents Substrate Phosphorylation Scaffold Pyrazolo[1,5-a]pyrimidine Core (Adenine Mimetic) Scaffold->Hinge Hydrogen Bonding (Hinge Binders) Substituent C6-Amine Derivatives (Selectivity Determinants) Substituent->Hinge Hydrophobic/Gatekeeper Interactions

Caption: ATP-competitive binding mechanism of pyrazolo[1,5-a]pyrimidine derivatives in the kinase hinge.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening via TR-FRET

Objective: Identify ATP-competitive kinase inhibitors from the synthesized library. Self-Validation Principle: The assay includes a minimum of 16 wells of maximum signal (DMSO control) and minimum signal (no enzyme or reference inhibitor) per 384-well plate to continuously monitor the Z'-factor.

Materials:

  • 384-well low-volume white microplates (to maximize signal reflection).

  • Kinase of interest (e.g., Pim-1 or CDK2)[2][3].

  • Eu-labeled anti-phospho antibody and ULight-labeled peptide substrate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Causality Note: Brij-35 (a non-ionic detergent) is critical to prevent the hydrophobic pyrazolo-pyrimidine derivatives from forming colloidal aggregates, which cause promiscuous, false-positive inhibition.

Step-by-Step Methodology:

  • Compound Dispensing: Acoustically dispense 50 nL of the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine derived library (10 mM in DMSO) into the 384-well plate using an Echo Liquid Handler. Final assay concentration: 10 µM.

  • Enzyme Addition: Add 2.5 µL of the Kinase/Peptide substrate mixture in Assay Buffer to all wells. Incubate for 15 minutes at room temperature to allow pre-binding of the ATP-competitive scaffold to the hinge region.

  • Reaction Initiation: Add 2.5 µL of ATP solution. Crucial Step: The ATP concentration must be set exactly at the predetermined Kₘ for the specific kinase to ensure maximum sensitivity to competitive inhibitors.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection Reagent Addition: Add 5 µL of the Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase reaction) and the Eu-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes, then read on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Analysis: Calculate the HTRF ratio (665/615 nm). Calculate the Z'-factor for each plate. A plate is only validated if Z' > 0.5.

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Objective: Confirm that TR-FRET hits directly bind and stabilize the folded kinase target, ruling out assay interference[4]. Causality Note: When an ATP-competitive inhibitor binds to the kinase hinge, it thermodynamically stabilizes the protein, increasing its melting temperature (Tₘ). A positive Tₘ shift (ΔTₘ > 2°C) is a highly reliable indicator of true target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a DSF buffer (typically 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye/Protein Mix: Dilute the target kinase to 2 µM and SYPRO Orange dye to 5X in the DSF buffer.

  • Plating: Transfer 19 µL of the Protein/Dye mix into a 96-well qPCR plate.

  • Compound Addition: Add 1 µL of the hit compounds (from Protocol 1) at 200 µM (Final assay concentration: 10 µM). Include DMSO as a vehicle control.

  • Thermal Cycling: Seal the plate with optical film. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Melting Curve: Run the plate in a qPCR machine with a temperature ramp from 25°C to 95°C at a rate of 0.05°C/second. Monitor fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Analysis: Calculate the derivative of the melt curve to determine the Tₘ. Calculate ΔTₘ = Tₘ(Compound) - Tₘ(DMSO).

Data Presentation & Hit Triage Criteria

To systematically triage the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine library, quantitative thresholds must be established. The table below summarizes the expected data structure and acceptance criteria for a successful HTS campaign.

Screening PhaseMetric / ReadoutAcceptance ThresholdBiological Implication
Assay Quality Z'-factor> 0.6Ensures robust signal-to-background ratio and low well-to-well variability.
Primary HTS % Inhibition (at 10 µM)> 50%Identifies primary hits capable of displacing ATP from the kinase hinge.
Dose-Response IC₅₀ (Biochemical)< 1 µMConfirms a dose-dependent relationship; prioritizes high-affinity scaffolds.
Orthogonal (DSF) ΔTₘ (Thermal Shift)> 2.0 °CValidates direct target engagement and thermodynamic stabilization.
Selectivity Kinome Panel Gini Coefficient> 0.5Ensures the C6-amine derivatization successfully imparted target selectivity[4].

References[2] Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity

Source: MDPI URL: [1] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC (NIH) URL: [4] Title: Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 Source: bioRxiv URL: [3] Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: PMC (NIH) URL:

Sources

Application

Application Notes and Protocols for Cellular Efficacy Testing of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cellular characterization of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine. The pyrazolo[1,5-a]pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cellular characterization of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported as potent inhibitors of protein kinases and other key cellular targets implicated in oncology and inflammatory diseases.[1][2][3][4][5] This guide outlines a logical, multi-step experimental workflow designed to first assess the compound's overall cellular impact and then to elucidate its specific mechanism of action. We present detailed, field-proven protocols for evaluating cytotoxicity, confirming intracellular target engagement, quantifying apoptosis induction, and analyzing downstream signaling pathway modulation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these assays effectively.

Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities.[5] Derivatives of this scaffold have been identified as potent inhibitors of a wide range of protein kinases, including Pim-1, Flt-3, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2), which are critical regulators of cell proliferation, survival, and differentiation.[1][4][6][7] Dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets.[4]

Given this precedent, 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine is hypothesized to function as a small molecule inhibitor, likely targeting the ATP-binding pocket of one or more protein kinases. This application note details a systematic approach to test this hypothesis, beginning with broad phenotypic assays and narrowing down to specific molecular-level investigations.

Experimental Workflow: A Stepwise Approach to Efficacy Testing

A tiered approach is recommended to efficiently characterize the cellular effects of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine. This workflow ensures that resource-intensive mechanistic studies are performed on a solid foundation of initial activity data.

G cluster_0 Phase 1: General Cellular Impact cluster_1 Phase 2: Target Engagement & Mechanism cluster_2 Phase 3: Pathway Analysis A Assay 1: Cell Viability & Cytotoxicity B Assay 2: Cellular Thermal Shift Assay (CETSA) A->B If cytotoxic C Assay 3: NanoBRET™ Target Engagement Assay A->C If cytotoxic D Assay 4: Apoptosis Induction (Caspase-Glo® 3/7) B->D Confirm target binding C->D Confirm target binding E Assay 5: Western Blot for Downstream Signaling D->E If apoptotic

Caption: Tiered experimental workflow for compound characterization.

Phase 1: General Cellular Impact Assessment

The initial step is to determine if 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine has a general effect on cell health and proliferation. This is a critical screen to establish a dose-response relationship and identify appropriate concentration ranges for subsequent mechanistic assays.

Assay 1: Cell Viability and Cytotoxicity

Scientific Rationale: Cell viability assays measure the overall health of a cell population. Assays based on metabolic activity, such as the reduction of tetrazolium salts (e.g., MTS, XTT) or resazurin, are excellent indicators of cellular function.[8][9] A reduction in metabolic activity upon compound treatment suggests either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. We will use an MTS-based assay for its simplicity and reliability.

Protocol: MTS Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HCT-116 colon cancer cell lines, known to express kinases targeted by this scaffold class) into a 96-well, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[7] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine in complete growth medium. A typical starting concentration range is 100 µM down to low nanomolar concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions (including vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to allow for multiple cell doublings in the control wells.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation:

Compound ConcentrationAbsorbance (490nm) (Mean ± SD)% Viability
Vehicle (0.1% DMSO)1.25 ± 0.08100%
0.1 µM1.18 ± 0.0794.4%
1 µM0.85 ± 0.0568.0%
10 µM0.42 ± 0.0333.6%
100 µM0.15 ± 0.0212.0%
Table 1: Example data for an MTS cell viability assay.

Phase 2: Target Engagement & Mechanism of Action

If the compound demonstrates significant cytotoxicity, the next phase is to verify that it directly interacts with an intracellular target and to begin dissecting the mechanism of cell death.

Assay 2: Cellular Thermal Shift Assay (CETSA®)

Scientific Rationale: CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a native cellular environment.[10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[12][13] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the protein's melting curve indicates target engagement.[10][13]

Protocol: CETSA® with Western Blot Detection

  • Cell Culture and Treatment: Culture a suitable cell line to ~80% confluency. Treat the cells with either vehicle (e.g., 0.1% DMSO) or a high concentration of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (e.g., 10-20x the IC₅₀ from the viability assay) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting to detect a candidate target protein (e.g., Pim-1 kinase, a known target of this scaffold class).[1][15][16]

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target stabilization.

G cluster_workflow CETSA Workflow A Treat Cells (Vehicle or Compound) B Heat Challenge (Temperature Gradient) A->B C Lyse & Centrifuge B->C D Collect Supernatant (Soluble Proteins) C->D E Western Blot (Detect Target Protein) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Assay 3: NanoBRET™ Target Engagement Assay

Scientific Rationale: As an orthogonal approach to CETSA, the NanoBRET™ assay provides a quantitative measure of compound affinity for a target protein in living cells.[17][18] This technology uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same protein.[19][20] A test compound that binds to the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal, which can be used to calculate intracellular affinity.[18][20]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., Pim-1-NLuc). Culture for 24 hours to allow for protein expression.[19][21]

  • Cell Seeding: Harvest and seed the transfected cells into a 96-well, white-bottom plate.

  • Compound and Tracer Addition: Prepare serial dilutions of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine. Add the compound dilutions to the cells, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer at a pre-optimized concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂.[19]

  • Substrate Addition: Add Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm) simultaneously.[19]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀, representing the intracellular target engagement potency.

Assay 4: Apoptosis Induction Assay

Scientific Rationale: Many kinase inhibitors induce apoptosis (programmed cell death) in cancer cells. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[22] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[23][24] The resulting luminescence is directly proportional to the amount of caspase activity.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well, white-walled plate and treat with a serial dilution of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (centered around the IC₅₀ from the viability assay) for a relevant time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[22]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[22]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the compound concentration. An increase in luminescence indicates the induction of apoptosis.

Data Presentation:

Compound ConcentrationLuminescence (RLU) (Mean ± SD)Fold-Increase vs. Vehicle
Vehicle (0.1% DMSO)15,200 ± 1,1001.0
1 µM45,600 ± 3,5003.0
5 µM182,400 ± 12,00012.0
10 µM304,000 ± 21,50020.0
Staurosporine (1 µM)350,000 ± 25,00023.0
Table 2: Example data for a Caspase-Glo® 3/7 assay.

Phase 3: Downstream Signaling Pathway Analysis

The final phase connects target engagement with the observed cellular phenotype by examining the effect of the compound on the downstream signaling pathway regulated by the target kinase.

Assay 5: Western Blot for Downstream Signaling

Scientific Rationale: If 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine inhibits a specific kinase, the phosphorylation of that kinase's downstream substrates should decrease. For example, Pim-1 kinase is known to phosphorylate the pro-apoptotic protein BAD at Ser112, which inhibits its function.[1] Inhibition of Pim-1 should therefore lead to a decrease in phosphorylated BAD (p-BAD). Western blotting is the gold-standard technique for analyzing changes in protein phosphorylation.[15][16][25]

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with vehicle or increasing concentrations of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-BAD Ser112) and the total target protein (e.g., anti-BAD) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each treatment condition. A dose-dependent decrease in the phospho/total protein ratio indicates inhibition of the upstream kinase.

G cluster_pathway Pim-1 Signaling Pathway A 3-Methylpyrazolo[1,5-a] pyrimidin-6-amine B Pim-1 Kinase A->B Inhibits D p-BAD (Inactive) B->D Phosphorylates C BAD E Apoptosis C->E Promotes D->C Inhibits

Caption: Inhibition of Pim-1 by the compound prevents BAD phosphorylation, promoting apoptosis.

Conclusion

The suite of assays described in this application note provides a robust and logical framework for characterizing the cellular efficacy of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine. By systematically progressing from broad phenotypic screening to specific target engagement and pathway analysis, researchers can build a comprehensive profile of the compound's mechanism of action. This structured approach is essential for advancing promising molecules through the drug discovery pipeline.

References

  • Ke, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Terungwa, S. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Terungwa, S. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Gouda, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Kushwaha, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Orme, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY. Available at: [Link]

  • Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Stoddart, M. J. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences. Available at: [Link]

  • Méndez-Arriaga, J. M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Abdel-Gawad, H., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Liu, Z., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. Available at: [Link]

  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. Available at: [Link]

  • Biocompare. (2026). Caspase-Glo 3/7 Assay G8090 from Promega. Biocompare. Available at: [Link]

  • Faris, M., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. Available at: [Link]

  • Al-Obeidi, F. A., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • El-Bindary, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar. Available at: [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Reaction Biology. Available at: [Link]

  • León, R., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

Sources

Method

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine as a scaffold for drug design

Application Note: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine as a Privileged Scaffold for Kinase Inhibitor Design Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine as a Privileged Scaffold for Kinase Inhibitor Design

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and neuropharmacology. Among the most successful structural motifs is the pyrazolo[1,5-a]pyrimidine core. Specifically, 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1443278-78-1) has emerged as a highly privileged building block. This application note details the mechanistic rationale for utilizing this specific scaffold, provides field-validated protocols for its derivatization, and outlines the biochemical workflows necessary to validate its pharmacological efficacy.

Structural and Mechanistic Rationale

The efficacy of the 3-methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold is rooted in its precise stereoelectronic complementarity to the highly conserved ATP-binding pocket of human kinases[1].

  • Hinge-Binding Core: The pyrazolo[1,5-a]pyrimidine bicyclic system acts as a rigid purine bioisostere. X-ray crystallographic studies confirm that the nitrogen atom within the pyrimidine ring serves as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amide of the kinase hinge region (e.g., Val116 in Casein Kinase 2, or corresponding residues in TRKA and CDK2)[2].

  • The 3-Methyl Vector: The methyl group at the 3-position is not merely decorative; it is strategically positioned to project into a small, lipophilic pocket adjacent to the gatekeeper residue. This steric bulk restricts the rotational freedom of the compound within the active site, significantly enhancing kinase selectivity over off-target proteins[3].

  • The 6-Amine Functional Handle: The exocyclic amine at the 6-position is the primary vector for diversification. Because this position generally points outward toward the solvent-exposed region or the DFG-out allosteric back-pocket, functionalizing this amine (via amide coupling, urea formation, or sulfonylation) allows medicinal chemists to tune solubility, cellular permeability, and target-specific interactions without disrupting the foundational hinge-binding pharmacophore[4].

G N1 Scaffold Selection (3-Methylpyrazolo[1,5-a]pyrimidin-6-amine) N2 6-Amine Derivatization (Amide/Urea Coupling) N1->N2 N3 In Vitro Screening (TR-FRET Kinase Assay) N2->N3 N4 SAR Analysis & Lead Optimization N3->N4

Workflow for kinase inhibitor development using the pyrazolo[1,5-a]pyrimidine scaffold.

Application Workflow: Library Generation via 6-Amine Derivatization

To exploit the 6-amine vector, standard amide coupling is the most efficient approach. However, the 6-amine on the pyrazolo[1,5-a]pyrimidine ring is an electron-deficient heteroarylamine. Standard coupling agents (like EDC/NHS) often result in sluggish kinetics and poor yields.

Causality & Self-Validation Strategy: We mandate the use of HATU , a uronium-based coupling reagent, which generates a highly reactive 7-aza-HOBt ester intermediate. This overcomes the electronic deactivation of the 6-amine. To ensure the protocol is a self-validating system, an LC-MS aliquot must be taken at 2 hours. If the intermediate active ester is detected but the final product is not forming, the reaction is driven forward by elevating the temperature to 50°C, verifying that the kinetic barrier of the weak nucleophile is the sole limiting factor.

Protocol 1: High-Efficiency Amide Coupling at the 6-Position

Reagents: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq), Carboxylic acid derivative (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq) to the activated mixture in one portion.

  • Self-Validation Check (LC-MS): After 2 hours, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the depletion of the starting amine. If conversion is <50%, heat the reaction block to 50°C for an additional 4 hours.

  • Quenching: Quench the reaction by pouring the mixture into ice-cold saturated aqueous

    
    .
    
  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (typically using a DCM/MeOH gradient).
    

Pharmacological Validation: TR-FRET Kinase Assay

Once the library is synthesized, evaluating the ATP-competitive inhibition is critical.

Causality & Self-Validation Strategy: The assay must be run strictly at the apparent


 for ATP. According to the Cheng-Prusoff equation, running the assay at 

ensures that the measured

is exactly twice the

, providing a highly sensitive and reproducible thermodynamic measure of binding affinity. To self-validate the assay plate, we include both a no-enzyme control (0% kinase activity baseline) and a vehicle (DMSO) control (100% activity baseline). The assay is only considered valid if the calculated Z'-factor is >0.6.
Protocol 2: TRKA / CDK2 TR-FRET Inhibition Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme/Substrate Addition: Add 5 µL of a pre-mixed solution containing the recombinant kinase (e.g., TRKA or CDK2) and the specific fluorescently labeled peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.
    
  • Reaction Initiation: Add 5 µL of ATP diluted in Kinase Buffer. Critical: The final ATP concentration must equal the pre-determined

    
     for the specific kinase batch.
    
  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate

    
     and halt catalysis) and a Europium-labeled anti-phospho antibody.
    
  • Readout: Incubate for 30 minutes, then read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a microplate reader (Emission ratio: 665 nm / 615 nm).

G NGF NGF (Ligand) TRKA TRKA Kinase (Target) NGF->TRKA RAS RAS / MAPK Pathway TRKA->RAS PI3K PI3K / AKT Pathway TRKA->PI3K Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRKA Blocks ATP Prolif Tumor Cell Proliferation & Survival RAS->Prolif PI3K->Prolif

Inhibition of TRKA-mediated downstream signaling pathways by pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The versatility of the 6-amine position allows for the generation of dual-targeted or highly selective inhibitors. The table below summarizes representative SAR data demonstrating how specific functionalization at the 6-position of the pyrazolo[1,5-a]pyrimidine core impacts dual inhibition of CDK2 and TRKA, ultimately driving antiproliferative efficacy in cancer cell lines[4].

Compound / Analog6-Position SubstitutionCDK2

(µM)
TRKA

(µM)
NCI-60 Mean Cell Viability GI% (at 10 µM)
Ref: Ribociclib N/A (Reference)0.07>10.0N/A
Ref: Larotrectinib N/A (Reference)>10.00.07N/A
Analog 6s 4-Fluorobenzamide0.230.45>40.0%
Analog 6t 3-Chlorobenzamide0.090.45>45.0%
Analog 6n 4-Methoxybenzamide0.780.9843.9%

Data Interpretation: The introduction of halogenated benzamides (e.g., 3-chlorobenzamide) at the 6-position significantly tightens binding to CDK2 while maintaining sub-micromolar TRKA inhibition, proving the 6-amine's utility as a vector for dual-kinase targeting[4].

References[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzgj5viiffrkKviJrLzRRdZjjS5VeKkhMYMFMo9VrUjeeta94NS7_shANei0lcA2styTtK_DlH8iwuGEQIh9IheNwkZsbulNHWp3VCOi0zj_ChgGVAo04XpZhi3USNMyMhJavUn6euCPqDBTGOANf2CY_drFTppUv2vLaD[2] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed / Elsevier.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWEuZMbGeSyBDOtIw_-ki2FCvcII_DHOda1G_RrF3tm7o1evHUXxUPjuTz4M36dnMgtMJotf1Hw-xqQWIz9qV2sUdebJMJ3gjUqEstC1mzgODf8bF5d0p5QiEaNgeXN3duTpHU[3] Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_pxH7NHL2Pnf9QT2kCN2ffNAMxJaH-1rSd9ljd4Pe2Ca00EZ7RxzPXJT5Ss76UdRMbsFORGYzIdomdOHDk_IF9v3B01c2ukieRwDik6d1Hml0eU1oOOr6OCT6GOPmrWLjIHNn8M-G04IkX0ynfXByZOcIJLNPhQGBsukksTfCLQ==[4] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgD9YVqwFCO41thdmYT4BWd11kfUGbUvqI4UU4HDjmNf_WHPYP1m4mZw7lGwun5xrHb4rkEKAK2mdSvqhEExJ2YYT83GgFzaDkhuq8N4HF1_U01iUoaMa00XM5i6__hpibbtbmUzUtcTeSa2nX

Sources

Application

Application Note: Development of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine Derivatives as PI3Kδ Inhibitors

Executive Summary This application note details the rational design, chemical synthesis, and biological validation of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives. These small molecules are engineered as potent,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the rational design, chemical synthesis, and biological validation of 3-methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives. These small molecules are engineered as potent, selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ) , a critical therapeutic target in B-cell malignancies (CLL, FL) and autoimmune disorders.[1][2] Unlike pan-PI3K inhibitors, which suffer from off-target toxicity (hyperglycemia via PI3Kα, hepatotoxicity), the pyrazolo[1,5-a]pyrimidine scaffold offers a tunable vector for achieving isoform selectivity through exploitation of the non-conserved regions in the ATP-binding pocket.

Rational Drug Design & SAR Strategy

The Scaffold Advantage

The pyrazolo[1,5-a]pyrimidine core serves as a bioisostere of the adenine ring of ATP. Its planar structure allows it to slot effectively into the hinge region of the kinase.

  • 3-Methyl Group: This substituent is critical for hydrophobic packing against the gatekeeper residue (typically Ile848 in PI3Kδ) and restricts rotational freedom, reducing the entropic penalty of binding.

  • 6-Amine Handle: The primary amine at position 6 is a versatile "warhead" attachment point. It allows for the introduction of solubilizing groups or hydrogen-bond donors that interact with the affinity pocket (specifically Asp856 or Lys833).

Signaling Pathway Context

Inhibition of PI3Kδ blocks the conversion of PIP2 to PIP3, preventing the recruitment of AKT and PDK1 to the plasma membrane. This arrests the survival signaling cascade essential for malignant B-cell proliferation.

PI3K_Pathway RTK BCR / RTK (Receptor) PI3K PI3Kδ (p110δ/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor 3-Methylpyrazolo Derivative Inhibitor->PI3K Inhibits

Figure 1: PI3Kδ signaling cascade and the point of intervention for the described inhibitors.

Chemical Synthesis Protocol

Objective: Synthesis of the core scaffold 3-methylpyrazolo[1,5-a]pyrimidin-6-amine followed by library generation via amide coupling.

Core Synthesis Workflow

This protocol utilizes a condensation-reduction sequence that is scalable and minimizes chromatographic purification steps.

Step 1: Condensation

Reaction: 3-Methyl-1H-pyrazol-5-amine + Sodium Nitromalonaldehyde → 3-Methyl-6-nitropyrazolo[1,5-a]pyrimidine.

  • Reagents: Dissolve 3-methyl-1H-pyrazol-5-amine (10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add Sodium Nitromalonaldehyde Monohydrate (11 mmol) in portions.

  • Conditions: Reflux at 110°C for 4 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The yellow precipitate (nitro-intermediate) is filtered, washed with water, and dried in vacuo.

    • Checkpoint: Verify purity via LC-MS (Target Mass: M+1 = 179.1).

Step 2: Reduction of Nitro Group

Reaction: Nitro-intermediate → 6-Amine Core.

  • Catalyst: Suspend the nitro-compound (5 mmol) in Ethanol/Water (4:1, 50 mL). Add Iron powder (25 mmol) and Ammonium Chloride (2.5 mmol).

  • Conditions: Heat to 80°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

    • Yield Expectation: 75-85%.[3]

    • Storage: Store under Argon at -20°C (amine is oxidation-sensitive).

Step 3: Derivatization (Library Generation)

Reaction: Amide coupling at C6-amine.

  • Setup: Dissolve 6-amine core (0.2 mmol) in DMF (1 mL).

  • Activation: Add Carboxylic Acid (R-COOH, 0.22 mmol), HATU (0.25 mmol), and DIPEA (0.5 mmol).

  • Incubation: Stir at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Synthesis_Flow Start 3-Methyl-1H- pyrazol-5-amine Step1 Cyclization (AcOH, 110°C) Start->Step1 Reagent Na-Nitromalonaldehyde Reagent->Step1 Intermed 6-Nitro Scaffold Step1->Intermed Step2 Reduction (Fe/NH4Cl) Intermed->Step2 Core 6-Amine Core Step2->Core Step3 Amide Coupling (HATU/R-COOH) Core->Step3 Final Final Inhibitor Library Step3->Final

Figure 2: Synthetic route for 3-methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives.

Biological Validation Protocols

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

Materials:

  • Recombinant PI3Kδ (p110δ/p85α complex).

  • Substrate: PIP2:PS lipid vesicles (50 µM).

  • ATP (10 µM - Km apparent).

  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of inhibitors in DMSO (10-point curve).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of PI3Kδ enzyme (0.5 ng/µL) in 1x Kinase Buffer.

    • Incubate 15 min at RT.

    • Add 4 µL of ATP/Lipid Substrate mix.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Selectivity: B-Cell Proliferation Assay

Validates the compound's ability to penetrate the cell membrane and inhibit PI3Kδ-dependent growth in a relevant cancer model.

Cell Line: SU-DHL-6 (Diffuse Large B-Cell Lymphoma).

Protocol:

  • Seeding: Seed SU-DHL-6 cells at 10,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment: Treat with serial dilutions of the inhibitor (0.1 nM to 10 µM) for 72 hours.

  • Viability Readout: Add 20 µL CellTiter-Blue® (Resazurin). Incubate 4 hours. Measure Fluorescence (Ex 560nm / Em 590nm).

  • Selectivity Check: Run parallel assays in A549 cells (Solid tumor, PI3Kα dependent) to determine Selectivity Index (SI = IC50_A549 / IC50_SUDHL6).

Data Presentation & Analysis

When reporting results for this scaffold, organize data to highlight the impact of the R-group substitution at the 6-amine position.

Table 1: Representative SAR Data Structure

Cmpd IDR-Group (at 6-NH-)PI3Kδ IC50 (nM)PI3Kα IC50 (nM)Selectivity (α/δ)SU-DHL-6 GI50 (nM)
Ref Idelalisib2.5820328x15
001 Acetyl (-COMe)150>10,000>66x450
002 Benzoyl (-COPh)1250041x45
003 2-F-Benzoyl3.1 950306x 18

Interpretation:

  • Compound 001: Small aliphatic groups may not fill the affinity pocket adequately, leading to lower potency.

  • Compound 003: Introduction of an aromatic ring with an ortho-fluorine likely induces a conformational twist that optimizes pi-stacking or fills a hydrophobic sub-pocket specific to the delta isoform.

References

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 2022.[1][3][4]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2023.

  • PI3 Kinase Activity/Inhibitor Assay Kit Protocol. Merck Millipore.

  • Characterization of selective and potent PI3Kδ inhibitor for B-Cell malignances. Journal of Experimental & Clinical Cancer Research, 2018.

  • Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors. Blood, 2020.

Sources

Method

Application Note: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine as a Privileged Scaffold for Kinase Inhibitor Discovery in Oncology

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Compound Focus: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1443278-78-1) Introduction & Scientific Rationale The deve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Compound Focus: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS: 1443278-78-1)

Introduction & Scientific Rationale

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Among the most successful pharmacophores is the pyrazolo[1,5-a]pyrimidine core, a bioisostere of the adenine ring of ATP. This structural mimicry allows derivatives to competitively bind to the highly conserved ATP-binding pocket of oncogenic kinases [1].

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine serves as a highly privileged building block in this domain [2]. Its specific substitution pattern provides two critical vectors for rational drug design:

  • The 3-Methyl Group: Provides essential van der Waals interactions within the hydrophobic hinge region of kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) [3].

  • The 6-Amine Handle: Acts as a highly reactive nucleophilic center. It allows for rapid combinatorial expansion via amidation, urea formation, or cross-coupling, enabling chemists to append solvent-exposed moieties that dictate kinase selectivity and improve pharmacokinetic properties [4].

This application note details the end-to-end workflow—from scaffold functionalization to in vitro and cellular validation—for developing anti-cancer agents using this specific building block.

Discovery and Validation Workflow

To ensure robust hit-to-lead progression, the evaluation of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives must follow a self-validating cascade. This begins with target-directed synthesis, moves to biochemical target engagement, and culminates in phenotypic cellular profiling.

Workflow S1 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (Privileged Scaffold) S2 Library Synthesis (Amidation/Cross-Coupling) S1->S2 S3 In Vitro Kinase Profiling (ADP-Glo Assay: CDK2, TRKA) S2->S3 S4 Cell-Based Cytotoxicity (MTT Assay: HCT-116, MCF-7) S3->S4 S5 Mechanistic Validation (Apoptosis & Cell Cycle Arrest) S4->S5

Drug discovery workflow utilizing the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold.

Experimental Protocols

Protocol 3.1: Scaffold Functionalization (Amide Coupling)

Causality & Design: The 6-amine of the pyrazolo[1,5-a]pyrimidine core is electronically deactivated due to the electron-withdrawing nature of the fused heteroaromatic ring. Therefore, standard carbodiimide coupling (e.g., EDC/NHS) often yields poor results. Uronium-based coupling reagents like HATU are required to form a highly reactive active ester intermediate, driving the amidation forward [3].

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid derivative (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Self-Validation: The excess base ensures the carboxylic acid is fully deprotonated and neutralizes the acid generated during coupling. Stir for 15 minutes at room temperature.

  • Coupling: Add 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (1.0 eq) to the activated mixture. Stir at 50°C for 12 hours under an inert argon atmosphere.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the functionalized kinase inhibitor.

Protocol 3.2: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Causality & Design: The ADP-Glo™ assay is utilized because it directly measures the conversion of ATP to ADP. This makes the assay universally applicable across different kinase classes (Ser/Thr kinases like CDK2 and Tyr kinases like TRKA) without requiring radioactive isotopes or sequence-specific antibodies [1].

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well white microplate, dispense 1 µL of the synthesized derivative (serial dilutions in 1% DMSO) or a 1% DMSO vehicle control. Self-Validation: The DMSO control establishes the uninhibited maximum kinase activity (100% baseline).

  • Enzyme Addition: Add 2 µL of the target kinase (e.g., CDK2/Cyclin A2 or TRKA) diluted in kinase buffer.

  • Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence. Calculate IC50 values using non-linear regression analysis.

Protocol 3.3: Cancer Cell Line Cytotoxicity (MTT Assay)

Causality & Design: Phenotypic screening requires cell lines dependent on the targeted pathways. HCT-116 (colorectal) is highly sensitive to cell cycle disruption (CDK2 dependency), while MCF-7 (breast) relies heavily on TRK signaling. WI-38 (normal lung fibroblasts) must be included to calculate the Selectivity Index (SI), ensuring the drug targets cancer-specific vulnerabilities rather than causing basal cytotoxicity [4].

Step-by-Step Methodology:

  • Seeding: Seed HCT-116, MCF-7, and WI-38 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment: Treat cells with varying concentrations of the synthesized compounds (0.01 µM to 50 µM) for 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization: Discard the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Protocol 3.4: Mechanistic Profiling (Flow Cytometry)

Causality & Design: To confirm that cell death is target-mediated, researchers must distinguish between cytostatic effects (cell cycle arrest via CDK2 inhibition) and cytotoxic effects (apoptosis via TRKA/PI3K inhibition). Dual Annexin V-FITC and Propidium Iodide (PI) staining allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells [4].

Step-by-Step Methodology:

  • Harvesting: After 48 hours of compound treatment, harvest cells (including floating dead cells to prevent skewing viability data) via trypsinization.

  • Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. G1-phase arrest indicates successful CDK2 inhibition, while a shift to the Annexin V+/PI- quadrant confirms apoptosis induction.

Mechanism of Action

Derivatives synthesized from the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold frequently act as dual inhibitors. By simultaneously blocking CDK2 and TRKA, these compounds sever two critical pathways: the Rb-mediated cell cycle progression and the PI3K/AKT survival cascade.

Pathway Drug Pyrazolo[1,5-a]pyrimidine Derivatives TRKA TRKA Receptor Drug->TRKA CDK2 CDK2 / Cyclin Complex Drug->CDK2 Apoptosis Apoptosis Induction Drug->Apoptosis Arrest Cell Cycle Arrest Drug->Arrest PI3K PI3K / AKT Pathway TRKA->PI3K Rb Rb Phosphorylation CDK2->Rb Survival Tumor Cell Survival PI3K->Survival Proliferation G1/S Phase Transition Rb->Proliferation

Dual inhibition mechanism of CDK2 and TRKA by pyrazolo[1,5-a]pyrimidine derivatives.

Quantitative Data Summary

The following tables summarize expected benchmark data when functionalizing the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold into advanced lead compounds (data aggregated from recent SAR studies [3, 4]).

Table 1: Representative Kinase Inhibition Profile

Target KinaseReference InhibitorRef. IC50 (nM)Pyrazolopyrimidine DerivativeDerivative IC50 (nM)
CDK2/Cyclin A Dinaciclib18Lead Analog 21c18 - 90
TRKA Larotrectinib70Lead Analog 6t450
EGFR Erlotinib2Lead Analog 6a126 - 163

Table 2: Cytotoxicity Profile in Representative Cell Lines

Cell LineTissue OriginPrimary DependencyDerivative IC50 (µM)
HCT-116 Colorectal CarcinomaCDK2 / Cell Cycle0.09 - 5.01
MCF-7 Breast AdenocarcinomaTRKA / Estrogen3.19 - 4.50
HepG2 Hepatocellular CarcinomaMulti-kinase3.26 - 6.10
WI-38 Normal Lung FibroblastN/A (Toxicity Control)> 50.0 (High Selectivity)

References

  • Iorkula, T. H., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2025, 15, 3756-3828. Available at:[Link]

  • Attia, M. H., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity." Pharmaceuticals, 2024, 17(12), 1667. Available at:[Link]

  • El-Rahmany, A. A., et al. "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents." Bioorganic & Medicinal Chemistry, 2025, 134, 118535. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important cl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, with applications ranging from kinase inhibitors in oncology to treatments for neurological disorders.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of their synthesis and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Overcoming Common Hurdles in Pyrazolo[1,5-a]pyrimidine Synthesis

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Low or non-existent yield of the desired pyrazolo[1,5-a]pyrimidine is one of the most common frustrations in the laboratory. The primary causes often relate to the reactivity of the starting materials, suboptimal reaction conditions, or inefficient cyclization.

Q: My condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound is resulting in a low yield. What steps can I take to improve it?

A: This is a classic and widely used method for synthesizing the pyrazolo[1,5-a]pyrimidine core, but its success is sensitive to several factors.[1] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Begin by verifying the purity of your 5-aminopyrazole and β-dicarbonyl compound. Impurities can significantly hinder the reaction. Recrystallization or column chromatography of the starting materials may be necessary.

  • Solvent and Catalyst Optimization: The choice of solvent and catalyst is critical. Acetic acid is a common solvent that can also function as an acid catalyst.[4] If you are experiencing low yields, consider the following adjustments:

    • Solvent: Switching to a higher-boiling point solvent can facilitate the reaction by allowing for higher temperatures.

    • Catalyst: The reaction can be catalyzed by either acid or base.[4] For acidic catalysis, you can use mineral acids like H₂SO₄, but their concentration must be carefully optimized.[4] For base-catalyzed reactions, a non-nucleophilic base is recommended to avoid unwanted side reactions.

  • Temperature and Reaction Time: These parameters are directly linked. Many of these condensation reactions require heating to reflux to proceed efficiently.[4] If your yield is low, try incrementally increasing the reaction temperature and monitoring the progress by Thin Layer Chromatography (TLC). Extending the reaction time can also lead to improved yields, but be mindful of potential decomposition of starting materials or products.

  • Microwave-Assisted Synthesis: If available, microwave irradiation is a powerful tool for this synthesis. It has been demonstrated to dramatically reduce reaction times and, in many cases, increase yields compared to conventional heating methods.[1][4]

Issue 2: Formation of Isomeric Byproducts

The reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired product.

Q: I am observing the formation of an unexpected isomer in my reaction. How can I improve the regioselectivity?

A: The formation of isomers is a common challenge that stems from the two nucleophilic nitrogen atoms in the 5-aminopyrazole. Here’s how to address this:

  • Nature of the β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound plays a significant role in directing the cyclization. The regioselectivity can be influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[1]

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can influence which nitrogen atom of the aminopyrazole acts as the initial nucleophile. Systematic variation of the pH can help to favor the formation of one isomer over the other.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization step, thereby affecting the isomeric ratio. Experimenting with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF) and nonpolar (e.g., toluene) is advisable.

  • Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms of the pyrazole ring can be an effective, albeit more synthetically intensive, strategy to ensure the desired regioselectivity.

Issue 3: Difficult Product Purification

Even with a successful reaction, isolating the pure pyrazolo[1,5-a]pyrimidine from the reaction mixture can be challenging due to the presence of unreacted starting materials, byproducts, or tarry impurities.

Q: My crude product is difficult to purify by column chromatography. What are some alternative purification strategies?

A: When standard silica gel chromatography fails, consider these alternative approaches:

  • Recrystallization: This is often the most effective method for purifying solid products. A systematic screening of different solvents and solvent mixtures is crucial to find the optimal conditions for obtaining high-purity crystals.

  • Acid-Base Extraction: If your product has basic or acidic functional groups, an acid-base extraction can be a powerful purification tool to separate it from neutral impurities.

  • Alternative Chromatography Media: If silica gel is not providing adequate separation, consider using other stationary phases such as alumina (basic or neutral) or reverse-phase silica gel (C18).

  • Gradient Elution: Instead of an isocratic solvent system, a gradient elution, where the polarity of the mobile phase is gradually changed, can often provide better separation of closely related compounds.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of pyrazolo[1,5-a]pyrimidines, offering insights into the underlying chemistry and practical considerations.

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrimidines?

A1: Several robust methods exist for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. The most prevalent include:

  • Condensation of 5-aminopyrazoles with β-dicarbonyl compounds: This is a widely used and versatile method.[1]

  • Three-component reactions: These one-pot reactions, often involving a 3-aminopyrazole, an aldehyde, and an active methylene compound, are highly efficient.[1]

  • Cyclization reactions: These strategies involve the construction of the pyrimidine ring onto a pre-existing pyrazole core.[1]

  • Microwave-assisted synthesis: This technique is increasingly popular as it often leads to shorter reaction times and improved yields.[1][4]

Q2: How does the choice of substituents on the starting materials affect the reaction outcome?

A2: The electronic and steric nature of the substituents on both the 5-aminopyrazole and the β-dicarbonyl compound can have a profound impact on the reaction. Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, potentially requiring harsher reaction conditions. Conversely, electron-donating groups can enhance reactivity. The substituents also play a crucial role in the biological activity of the final compound, which is a key consideration in drug development.[5]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, the principles of green chemistry are increasingly being applied to the synthesis of pyrazolo[1,5-a]pyrimidines. This includes the use of:

  • Solvent-free reactions: Conducting reactions in the absence of a solvent, often with microwave or grinding techniques, reduces waste.[6]

  • Aqueous reaction media: Using water as a solvent is a key aspect of green chemistry.[6]

  • Catalyst-free conditions: Developing reactions that can proceed efficiently without a catalyst is another important goal.[6]

Q4: What are some key analytical techniques for monitoring the reaction and characterizing the product?

A4: Proper analytical monitoring is essential for optimizing your reaction. Key techniques include:

  • Thin Layer Chromatography (TLC): For tracking the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Experimental Protocols & Data

Optimized Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

The following table summarizes typical reaction conditions for the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. These should be considered as starting points for your optimization.

ParameterConventional HeatingMicrowave Irradiation
Temperature 80-150 °C (Reflux)100-150 °C
Reaction Time 2-24 hours5-30 minutes
Solvent Acetic Acid, Ethanol, DMFAcetic Acid, Ethanol
Catalyst Acid (e.g., H₂SO₄) or BaseOften catalyst-free or acid-catalyzed
General Microwave-Assisted Protocol

This protocol provides a general procedure for a microwave-assisted, one-pot synthesis of a pyrazolo[1,5-a]pyrimidine.

  • To a microwave vial, add the appropriate aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (3 mL).

  • Seal the vial and irradiate in a microwave reactor at 100 °C for 5 minutes to synthesize the intermediate 5-aminopyrazole.[4]

  • To the resulting mixture, add the β-ketoester (1.0 mmol) and acetic acid (0.5 mL).[4]

  • Seal the vial and irradiate at 150 °C for 10-15 minutes.[4]

  • After cooling, collect the resulting solid by filtration, wash with cold ethanol, and dry to obtain the pure pyrazolo[1,5-a]pyrimidine.[4]

Visualizing the Synthesis and Troubleshooting

General Reaction Mechanism

The following diagram illustrates the fundamental mechanism for the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.

G A 5-Aminopyrazole C Initial Adduct Formation (Nucleophilic Attack) A->C B β-Dicarbonyl Compound B->C D Intramolecular Cyclization C->D Spontaneous or Catalyst-Assisted E Dehydration D->E F Pyrazolo[1,5-a]pyrimidine E->F

Caption: General reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low product yield.

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start If Impure, Purify & Repeat optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temp.) check_purity->optimize_conditions If Pure increase_time Increase Reaction Time optimize_conditions->increase_time try_microwave Consider Microwave Synthesis increase_time->try_microwave purification_issue Investigate Purification Procedure try_microwave->purification_issue success Improved Yield purification_issue->success If Optimized

Sources

Optimization

Technical Support Center: Addressing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide expert insights and practical,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide expert insights and practical, step-by-step solutions for identifying, validating, and mitigating off-target effects during your experiments.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing protein kinase inhibitors.[1][2] Its structure is highly amenable to modification, allowing for the creation of potent and selective agents against a wide range of therapeutic targets.[1][3][4] However, like many kinase inhibitors that target the highly conserved ATP-binding site, off-target activity is a significant challenge that can lead to ambiguous experimental results, toxicity, or drug resistance.[1][2][5]

This guide provides a structured approach to troubleshooting these challenges, ensuring the integrity and translatability of your research.

Part 1: Troubleshooting Guide: Investigating Unexpected Experimental Results

This section addresses specific problems you may encounter and provides a logical workflow to diagnose whether an off-target effect is the root cause.

Q1: My pyrazolo[1,5-a]pyrimidine inhibitor shows the expected phenotype, but I'm also seeing significant, unexpected cell toxicity at concentrations close to the IC50 of my primary target. How can I determine if this is an off-target effect?

This is a classic scenario where off-target activity is a primary suspect. The key is to systematically de-risk the observation.

Causality: Unexplained toxicity often arises when an inhibitor interacts with proteins essential for cell survival, which may have no connection to the intended target pathway.[6]

Troubleshooting Workflow:

  • Confirm On-Target Potency in a Cellular Context: First, ensure the concentration you are using is appropriate. Determine the inhibitor's potency on the primary target within your specific cell line using a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or a Western blot for a downstream substrate.[6][7][8] This establishes a baseline cellular IC50 for on-target activity.

  • Employ a Structurally Unrelated Inhibitor: Use an inhibitor for the same primary target that has a different chemical scaffold. If this second inhibitor reproduces the desired phenotype without the toxicity, it strongly suggests the toxicity is an off-target effect of your pyrazolo[1,5-a]pyrimidine compound.[6]

  • Perform Broad-Spectrum Kinase Profiling: Screen your compound against a large panel of kinases (e.g., >400) at a concentration where you observe toxicity (e.g., 1 µM).[9][10] This is the most direct way to identify unintended kinase targets. Service providers offer panels that can provide a comprehensive view of your inhibitor's selectivity.[11][12][13]

  • Cross-Reference Hits with Survival Pathways: Analyze the hits from the kinome screen. Are any of the strongly inhibited off-targets known to be critical for cell survival or part of pro-survival pathways like PI3K/AKT? This provides a mechanistic hypothesis for the observed toxicity.[6]

Q2: I've performed a kinome-wide screen and found several potential off-targets for my inhibitor. How do I validate which of these are engaged in intact cells and are responsible for an observed side effect?

Biochemical screens are invaluable but do not always reflect the complex environment inside a cell.[5] Cellular validation is a critical next step.

Causality: Factors like cellular ATP concentration, protein-protein interactions, and compartmentalization can significantly alter an inhibitor's binding affinity and selectivity compared to a purified, in-vitro system.[8][14]

Validation Workflow:

  • Prioritize Off-Targets: Rank the potential off-targets from your biochemical screen based on their inhibition percentage and biological relevance to the unexpected phenotype.

  • Confirm Target Engagement with CETSA: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound binds to its target in intact cells.[8][15] The principle is that a ligand-bound protein is thermally stabilized.[7][8][16] By heating treated cells across a temperature gradient and quantifying the remaining soluble protein (e.g., via Western blot), you can confirm engagement for your primary target and the highest-priority off-targets.

  • Generate Isothermal Dose-Response (ITDR) Curves: Perform CETSA at a fixed temperature while titrating the concentration of your inhibitor. This allows you to determine the cellular EC50 for target engagement for both the intended target and the off-target, providing a quantitative measure of potency in a physiological context.[17]

  • Genetic Validation (Knockdown/Knockout): To definitively link an off-target to the phenotype, use siRNA or CRISPR to reduce or eliminate the expression of the off-target protein. If the phenotype disappears in the knockout/knockdown cells treated with your inhibitor, you have strong evidence that the effect is mediated by that specific off-target.[6]

Decision-Making Flowchart for Unexpected Phenotypes

G A Unexpected Phenotype Observed (e.g., Toxicity) B Step 1: Validate Cellular On-Target IC50 A->B C Step 2: Test Structurally Unrelated Inhibitor B->C D Phenotype Reproduced? C->D E Likely On-Target Effect. Re-evaluate Hypothesis. D->E  Yes F Probable Off-Target Effect D->F  No G Step 3: Broad-Spectrum Kinome Profiling F->G H Identify Potential Off-Targets G->H I Step 4: Validate in Cells (e.g., CETSA) H->I J Step 5: Genetic Validation (siRNA/CRISPR) I->J K Link Off-Target to Phenotype J->K G cluster_0 Cell Culture cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Analysis A 1. Treat Cells (Inhibitor vs. Vehicle) B 2. Harvest & Aliquot A->B C 3. Apply Temp. Gradient (PCR Cycler) B->C D 4. Freeze-Thaw Lysis C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Fraction) E->F G 7. Western Blot for Target Protein F->G H 8. Plot Melting Curve G->H

Caption: Step-by-step workflow for a CETSA experiment.

Protocol 2: Kinase Profiling Data Interpretation

Objective: To systematically analyze data from a broad-spectrum kinase screen to assess inhibitor selectivity.

Data Presentation Table:

Below is a sample table summarizing hypothetical data from a kinase profiling experiment. This format allows for easy comparison of on-target potency versus significant off-target interactions.

TargetCompoundOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity Ratio (Off-Target/On-Target)
Kinase A Inhibitor-XYZ 15 Kinase B755
Kinase C45030
Kinase D>10,000>667
Kinase A Staurosporine 5 Kinase F81.6
(Broad-Spectrum)Kinase G122.4
Kinase H204

Interpretation:

  • Inhibitor-XYZ shows good selectivity. It is 30-fold more potent against its primary target (Kinase A) than its next most potent off-target (Kinase C). The >667-fold selectivity over Kinase D indicates a very clean profile in that branch of the kinome.

  • Staurosporine is a known broad-spectrum inhibitor and serves as a control. [10]Its low selectivity ratios confirm its promiscuous nature, as it inhibits numerous kinases with potencies similar to its primary target.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Affinity enrichment chemoproteomics for target deconvolution and selectivity profiling.
  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.
  • Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaai7835.
  • BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. BenchChem.
  • Valasani, K. R., Vangavaragu, J. R., Day, V. W., & Yan, S. S. (2017). A novel computational approach to predict off-target interactions for small molecules. Scientific reports, 7(1), 1-14.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Dite, K., Dite, P., & Schiessl, K. (2013). Kinome profiling. Cellular and molecular life sciences, 70(13), 2319-2332.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. BenchChem.
  • Li, J., & Li, X. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(1), e2305608.
  • Zhang, T., & Li, X. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6333-6345.
  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & biology, 14(7), 743-757.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomics identifies unanticipated targets of clinical kinase inhibitors.
  • World Preclinical Congress. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • BenchChem. (2025). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. BenchChem.
  • Zhang, T., Li, J., & Li, X. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5557.
  • Pizzi, S., Civera, M., & Moro, S. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv, 2025-11.
  • Johnson, J. L., & Stites, E. C. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.
  • Singh, A., & Sharma, P. (2025).
  • Hoffer, J. A., Eide, C. A., Duan, S., Tognon, C. E., Trunnell, E. S., Savage, S. L., ... & Druker, B. J. (2023). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types.
  • Cell Signaling Technology. (n.d.). KinomeView Profiling. Cell Signaling Technology.
  • Singh, A., & Sharma, P. (2025).
  • Cui, Y., Zhang, Y., & Li, W. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
  • Al-Obeidi, F. A., & Lam, K. S. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Roskoski, R. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Pharmacological Research, 198, 106983.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Scott, G. K., & Mader, M. M. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Alk-IN-6 Assays. BenchChem.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • MRC PPU. (n.d.).
  • ResearchGate. (n.d.). Efficacy and Tolerability of Pyrazolo[1,5- a ]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for ACVR2A. Thermo Fisher Scientific.
  • Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes, 93.
  • Peterson, M. A. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.

Sources

Troubleshooting

Enhancing the metabolic stability of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives.

Ticket ID: STAB-03-MPP Status: Open Subject: Optimizing Metabolic Stability of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine Derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Diagnostic Hub...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: STAB-03-MPP Status: Open Subject: Optimizing Metabolic Stability of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine Derivatives Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Diagnostic Hub: Triage & Root Cause Analysis

Welcome to the Lead Optimization Support Center. You are likely here because your 3-methylpyrazolo[1,5-a]pyrimidin-6-amine hits are showing high intrinsic clearance (


) in liver microsomes, leading to poor oral bioavailability (

).

Before synthesizing new analogs, we must diagnose the mechanism of instability. The pyrazolo[1,5-a]pyrimidine scaffold is electron-rich, making it a prime target for oxidative metabolism by Cytochrome P450 (CYP) enzymes.

Step 1: Confirm CYP-Mediated Clearance

Symptom: Rapid disappearance of parent compound in Human Liver Microsomes (HLM). Diagnostic Test: Run the microsomal stability assay +/- NADPH.[1]

  • Result A (Stable without NADPH): Instability is CYP-mediated (Oxidative). Proceed to Structural Patches below.

  • Result B (Unstable without NADPH): Instability is likely hydrolytic (rare for this scaffold unless ester side chains are present) or due to non-CYP enzymes (e.g., aldehyde oxidase).

Step 2: Identify the "Soft Spot" (MetID)

Using LC-MS/MS, look for specific mass shifts (


) to pinpoint the site of metabolism.
Mass ShiftLikely Metabolic PathwayVulnerable Site on Scaffold
+16 Da Hydroxylation (-CH3

-CH2OH)
C-3 Methyl Group (Primary suspect)
+16 Da N-OxidationC-6 Amine or Pyrimidine Ring Nitrogen
+14 Da Oxidation to CarbonylMethylene groups on side chains
-14 Da N-DealkylationSubstituents on the C-6 Amine
Visualizing the Problem

The following diagram illustrates the metabolic liabilities specific to your scaffold.

MetabolicHotspots Scaffold 3-Methylpyrazolo[1,5-a] pyrimidin-6-amine Core C3_Attack C-3 Methyl Oxidation (CYP3A4/2D6) Result: Hydroxymethyl -> Carboxylic Acid Scaffold->C3_Attack Primary Soft Spot C6_Attack C-6 Amine N-Oxidation or N-Dealkylation Scaffold->C6_Attack Secondary Soft Spot Ring_Ox Electrophilic Attack on Electron-Rich Ring (C-7) Scaffold->Ring_Ox If C-3/C-6 blocked

Figure 1: Metabolic susceptibility map of the 3-methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold.

Synthetic Solutions: The "Patch" Protocols

Once the soft spot is identified, apply these specific medicinal chemistry strategies. These are ranked by success rate for this specific scaffold.

Strategy A: Hardening the C-3 Position (The "Methyl" Problem)

The C-3 methyl is benzylic-like and electron-rich, making it highly prone to CYP-mediated hydroxylation.

  • Deuteration (The "Switch"):

    • Action: Replace -CH

      
       with -CD
      
      
      
      .
    • Mechanism:[2] The C-D bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect). This slows down the rate-determining step of hydrogen abstraction by the CYP heme iron.

    • Pros: Minimal change to potency/selectivity.[2]

    • Cons: May lead to "metabolic switching" (CYP attacks elsewhere).

  • Fluorine Substitution (The "Block"):

    • Action: Replace -CH

      
       with -CF
      
      
      
      or -CHF
      
      
      .
    • Mechanism:[2] Fluorine is metabolically stable and electron-withdrawing. It deactivates the ring, reducing oxidation potential.

    • Warning: The -CF

      
       group is larger than -CH
      
      
      
      . Check docking models to ensure it fits the ATP binding pocket (steric clash risk).
  • Cyclization (The "Bypass"):

    • Action: Replace the methyl with a Cyclopropyl group.

    • Mechanism: Cyclopropyl is more stable to oxidation than an alkyl chain but maintains similar lipophilicity and space-filling properties.

Strategy B: Modulating the C-6 Amine

If the amine is the liability (N-oxidation or conjugation):

  • Reduce Basicity (Lower pKa):

    • Action: Add an electron-withdrawing group (e.g., F, Cl) to the adjacent position or the amine substituent itself.

    • Mechanism: Lowering the pKa of the amine reduces the fraction of the molecule that is positively charged and reduces the nucleophilicity of the nitrogen lone pair, making it less attractive to FLMO (Flavin-containing Monooxygenases) or CYPs.

  • Steric Shielding:

    • Action: Introduce an ortho-substituent (e.g., methyl) on the aromatic ring attached to the C-6 amine.

    • Mechanism:[2] Blocks the approach of the bulky CYP enzyme active site.

Strategy C: Scaffold Electronic Tuning
  • Action: Introduce a Nitrogen atom into the 6-membered ring (e.g., moving to a triazolopyrimidine) or add a halogen at C-7.

  • Mechanism: Reducing the overall electron density of the heteroaromatic system makes the entire scaffold less susceptible to oxidative attack.

Experimental Protocols: Verification

To validate your design changes, use this standardized Microsomal Stability Protocol.

Protocol: High-Throughput Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-Incubation: Add Test Compound (final conc. 1

    
    M, <0.1% DMSO). Pre-warm at 37°C for 5 mins.
    
  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

    • Control: Run a parallel set adding Buffer instead of NADPH (detects chemical instability).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L Cold ACN (Stop Solution). Vortex and centrifuge (4000 rpm, 20 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope is 

.


Frequently Asked Questions (FAQ)

Q: I replaced the C-3 Methyl with -CF3, and stability improved, but potency dropped 10-fold. Why? A: This is a classic "Steric vs. Electronic" trade-off. The -CF


 group is significantly larger (Van der Waals volume ~42 Å

) compared to -CH

(~24 Å

). It likely caused a steric clash in the kinase hinge region or the hydrophobic back-pocket. Try: A Chlorine atom (Cl) or a Cyclopropyl group as an intermediate step between Methyl and Trifluoromethyl.

Q: My compound is stable in microsomes but has high clearance in vivo. What did I miss? A: Microsomes only contain Phase I enzymes (CYPs). You are likely facing:

  • Phase II Conjugation: Glucuronidation of the C-6 amine. Test in Hepatocytes (which contain Phase II enzymes), not just microsomes.

  • Non-Metabolic Clearance: Renal excretion or biliary excretion. Check plasma protein binding (PPB); low PPB can lead to rapid renal filtration.

Q: Can I use liver S9 fractions instead of microsomes? A: Yes, but S9 fractions contain both cytosolic and microsomal enzymes. They are "dirtier" and have lower specific activity for CYPs. For initial optimization of this specific scaffold (which is CYP-driven), microsomes are more sensitive and reproducible.

References

  • Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Discovery

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[2][3][4][5][6][7]

    • Source: RSC Advances, 2025.
    • Link:[Link]

  • Metabolic Stability Strategies (Deuteration/Fluorination)

    • Title: Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.[4][6]

    • Source: Molecules (MDPI), 2024.
    • Link:[Link]

  • Microsomal Stability Assay Protocols

    • Title: Microsomal Stability Assay Protocol.[1][8][9][10][11]

    • Source: AxisPharm Technical Guides.
    • Link:[Link]

  • CDK Inhibitor SAR (Relevant to Scaffold)

    • Title: Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2015.
    • Link:[Link]

Sources

Optimization

Strategies to reduce toxicity of pyrazolo[1,5-a]pyrimidine compounds.

This is an automated response from the Heterocycle Optimization & Safety (HOS) Technical Support Center . Ticket ID: #PYR-15A-TOX-RED Subject: Toxicity Mitigation Strategies for Pyrazolo[1,5-a]pyrimidine Scaffolds Assign...

Author: BenchChem Technical Support Team. Date: March 2026

This is an automated response from the Heterocycle Optimization & Safety (HOS) Technical Support Center .

Ticket ID: #PYR-15A-TOX-RED Subject: Toxicity Mitigation Strategies for Pyrazolo[1,5-a]pyrimidine Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Pyrazolo[1,5-a]pyrimidine Optimization Hub

You are accessing this guide because your lead compound—likely a kinase inhibitor or CNS agent based on the pyrazolo[1,5-a]pyrimidine core—is showing adverse signals in early ADMET profiling. This scaffold is a "privileged structure" for ATP-competitive inhibition, but its planarity and electron-rich nature frequently lead to three specific toxicity liabilities: promiscuity (off-target kinase inhibition) , hERG channel blockade , and reactive metabolite formation .

This guide is structured to troubleshoot these specific failure modes.

Module 1: The "Dirty Kinase" Problem (Selectivity)

The Issue: The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP. Without precise decoration, it will bind to hundreds of kinases (the "kinome"), leading to undefined off-target toxicity.

Troubleshooting Protocol: To improve selectivity, you must move away from "flat" interactions and exploit specific pockets (Gatekeeper, Solvent Front) unique to your target kinase (e.g., Trk, CDK, or BTK).

Structural Modification Strategy (SAR Map)

Use the following logic to modify your core. Note: Numbering is based on the standard IUPAC system where the bridgehead nitrogen is position 4.

SAR_Map cluster_tips Optimization Logic Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C3 Position C3 (Pyrazole) CRITICAL: Hinge Binder Action: Attach Aryl/Heteroaryl Core->C3 Primary Potency Driver C5 Position C5 (Pyrimidine) Metabolic Hotspot Action: Halogenate (F/Cl) or Bulky Lipophilic Group Core->C5 Metabolic Stability C7 Position C7 (Pyrimidine) Solvent Front / Solubility Action: Introduce Amines/Morpholines to break planarity Core->C7 Selectivity & hERG Control Tip1 Avoid unsubstituted Ph at C3 (Promiscuous) Tip2 C7 substituents can clash with non-target Gatekeepers

Caption: Strategic substitution points on the pyrazolo[1,5-a]pyrimidine scaffold for tuning potency and selectivity.

Case Study Insight:

  • Dinaciclib (CDK inhibitor) utilizes a specific substitution pattern at C3 and C7 to target CDK1/2/5/9 while sparing other kinases. However, its potency across multiple CDKs still results in mechanism-based toxicity (neutropenia).

  • Strategy: If your compound hits CDK2 (off-target) but you want TrkA (target), introduce a bulky group at C7 . The TrkA active site can often accommodate larger groups here that sterically clash with the smaller CDK2 ATP pocket.

Module 2: hERG Inhibition & Cardiotoxicity

The Issue: Pyrazolo[1,5-a]pyrimidines substituted with basic amines (common for solubility) frequently block the hERG potassium channel, leading to QT prolongation and arrhythmia risk. This is due to the "Pharmacophore Trap": Lipophilic Core + Basic Amine + Linker = hERG Binder .

Diagnostic Check:

  • Does your molecule have a basic amine (pKa > 8)?

  • Is the cLogP > 3.5?

  • Is there a flexible linker between the core and the amine?

Mitigation Steps:

StrategyChemical ModificationMechanism of Action
pKa Modulation Replace basic amine with pyridine, morpholine, or weakly basic amine (pKa < 6).Reduces cation-pi interaction with Tyr652 in the hERG channel.
Zwitterionic Design Introduce a carboxylic acid or bioisostere.Neutralizes the net charge; hERG prefers cationic species.
Rigidification Fuse the amine into a spiro-cycle or rigid ring directly attached to the core.Reduces the entropic penalty of binding; prevents the "induced fit" into the hERG pore.
Lipophilicity Drop Add polar atoms (N, O) to the C3 aryl group.Lowers LogD; hERG binding correlates strongly with high lipophilicity.

Expert Tip: In the development of Pim-1 inhibitors using this scaffold, removing the terminal tertiary amine completely eliminated hERG liability (IC50 > 30 µM) while maintaining potency.

Module 3: Metabolic Stability & Reactive Metabolites

The Issue: The electron-rich pyrazole ring is susceptible to oxidative metabolism by CYP450s. This can lead to:

  • Rapid Clearance: Short half-life (

    
    ).
    
  • Bioactivation: Formation of reactive epoxides or quinone-imines that bind covalently to hepatic proteins (idiosyncratic toxicity).

Experimental Workflow: Reactive Metabolite Trapping Do not rely solely on microsome stability. You must run a GSH (Glutathione) Trapping Assay .

Step-by-Step Protocol:

  • Incubation: Incubate test compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.

  • Analysis: Analyze via LC-MS/MS looking for [M+307]+ (GSH adduct) or [M+27]+ (CN adduct) peaks.

  • Interpretation:

    • Positive Adduct: Indicates formation of a reactive intermediate (likely at the C3-aryl bond or the pyrazole ring).

    • Action: Block the metabolic "soft spot" with Fluorine or Deuterium.

Troubleshooting Table: Stability Optimization

ObservationLikely CauseSolution
High Clearance + No GSH Adduct N-dealkylation or oxidation of side chains.Cap terminal amines; use cyclic amines (e.g., replace diethylamine with pyrrolidine).
GSH Adduct Detected Oxidation of the electron-rich pyrazole ring.Introduce an Electron Withdrawing Group (EWG) like -Cl or -CN at Position 3 (on the pyrazole).
Rapid Phase II Metabolism Direct glucuronidation of NH groups.Methylate exposed NH groups or use steric hindrance (ortho-substitution).

Module 4: Experimental Validation Workflow

Use this flowchart to screen your analogs before advancing to in vivo studies.

Screening_Flow Start New Analog Synthesized Step1 Step 1: Physicochemical Check (cLogP < 4, TPSA < 120) Start->Step1 Step2 Step 2: Kinase Profiling (Panel of ~50 diverse kinases) Step1->Step2 Decision1 Selectivity Index > 50x? Step2->Decision1 Step3 Step 3: hERG Binding Assay (Patch Clamp) Decision1->Step3 Yes Fail_Sel Redesign: Modify C7 (Steric Clashes) Decision1->Fail_Sel No Decision2 IC50 > 10 µM? Step3->Decision2 Step4 Step 4: GSH Trapping (Metabolic Activation) Decision2->Step4 Yes Fail_hERG Redesign: Lower pKa (Remove Basic Amine) Decision2->Fail_hERG No Pass ADVANCE TO IN VIVO Step4->Pass No Adducts Fail_GSH Redesign: Block C-H sites (Fluorination) Step4->Fail_GSH Adducts Found

Caption: Decision tree for early-stage safety profiling of pyrazolo[1,5-a]pyrimidine analogs.

Frequently Asked Questions (FAQs)

Q: My compound is potent against CDK2 (IC50 = 2 nM) but shows cytotoxicity in normal fibroblasts. Is this off-target? A: Not necessarily. CDK2 is essential for cell cycle progression. This is likely mechanism-based toxicity . To improve the therapeutic index, consider "Scaffold Hopping" to a partially saturated core (e.g., 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine) to alter the binding kinetics, or focus on CDK9 selectivity if targeting transcription, as transient inhibition may be less toxic than sustained CDK2 blockade.

Q: Can I use a sulfonamide group on the aryl ring? A: Yes, sulfonamides are excellent for solubility and often reduce hERG liability compared to amines. However, ensure they do not introduce poor permeability (low Caco-2 flux) due to high polarity.

Q: Why does my C7-morpholine analog have better selectivity than the C7-methyl analog? A: The morpholine group likely protrudes into the solvent-exposed region of the kinase ATP pocket. In off-target kinases, this region might be occluded by a larger residue, preventing binding. This is a classic "steric exclusion" strategy.

References

  • Paruch, K., et al. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases.[1] ACS Medicinal Chemistry Letters. Link

  • Mahajan, A. T., et al. (2024).[2] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Attia, M. H., et al. (2024).[2] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Pharmaceuticals.[2][3][13] Link

  • Poh, A. (2014). Zanubrutinib (BGB-3111) and the evolution of BTK inhibitors.[8] (Contextual reference on scaffold evolution in BTK inhibitors).

  • Fraley, M. E., et al. (2002). Optimization of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting

Optimizing the selectivity of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine for specific kinases.

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this guide to assist drug development professionals in optimizing the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this guide to assist drug development professionals in optimizing the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold [1]. This privileged core is highly effective as an ATP-competitive kinase inhibitor, frequently utilized to target oncogenic kinases such as Pim-1, CDKs, and TRK[2, 3, 5]. However, achieving precise kinome selectivity and mitigating off-target toxicity requires rational structure-based drug design (SBDD) and rigorous assay validation.

Part 1: Troubleshooting Guide for Selectivity & Toxicity

Issue 1: Unacceptable hERG Channel Toxicity

Observation: Your lead compound exhibits potent target kinase inhibition but fails preclinical safety panels due to high hERG (Kv11.1) potassium channel blockade (IC50 < 10 μM). Causality: The C6-amine position of the pyrazolo[1,5-a]pyrimidine core is an excellent synthetic handle. However, derivatizing this amine with basic tertiary or primary amine groups introduces a positive charge at physiological pH. This basic moiety strongly interacts with the aromatic residues within the inner cavity of the hERG channel [2]. Solution:

  • Remove Basic Moieties: Substitute the basic tertiary amines at the C6 position with neutral or sterically hindered functional groups (e.g., morpholine derivatives or amides).

  • Validation: Removing the basic moiety has been proven to rescue the hERG profile (>30 μM) without sacrificing the hinge-binding affinity of the pyrazolo[1,5-a]pyrimidine core [2].

Issue 2: Poor Selectivity Against Closely Related Kinases (e.g., Pim-1 vs. Flt-3, or AAK1 vs. BIKE)

Observation: The compound exhibits pan-kinase activity, hitting off-target kinases with high sequence homology in the ATP-binding site. Causality: The flat, bicyclic pyrazolo[1,5-a]pyrimidine core perfectly mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region (e.g., Met592 in TRK or equivalent residues in Pim-1) [5]. Because the hinge region is highly conserved across the kinome, the unmodified core lacks the steric bulk to differentiate between similar ATP pockets. Solution:

  • Macrocyclization: Restrict the free rotatability of the molecule by linking the C6-amine substituent back to the core or another functional group. Conformational rigidity forces the molecule to adopt a specific geometry that only fits the target kinase's back pocket [4, 5].

  • Exploit the Solvent-Exposed Region: Extend the C6-amine substituent outward into the solvent-exposed region. Bulky groups will sterically clash with off-target kinases that have narrower pocket entrances.

Part 2: Quantitative Data – SAR & Selectivity Profiles

To illustrate the causality of structural modifications, the following table summarizes the Structure-Activity Relationship (SAR) data for pyrazolo[1,5-a]pyrimidine derivatives targeting Pim-1 versus off-targets [2].

Scaffold Modification at C6-AminePim-1 IC50 (nM)Flt-3 IC50 (nM)hERG IC50 (μM)Selectivity Outcome
Basic Tertiary Amine < 10< 501.94 (Toxic) Poor safety profile; high hERG liability.
Primary Amine 1580< 5.0 (Toxic) Persistent hERG interaction.
Neutral Amide/Morpholine < 545> 30 (Safe) Excellent safety; 9-fold selectivity for Pim-1 over Flt-3.
Macrocyclic Derivative < 1> 1000> 30 (Safe)Exceptional kinome selectivity; rigid conformation.

Data synthesized from established SAR studies on pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors[2, 4, 5].

Part 3: Experimental Protocol – Validating Kinase Selectivity

To ensure your optimized 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives are truly selective, you must utilize a self-validating, homogeneous assay. We strongly recommend the ADP-Glo™ Kinase Assay , which measures the universal kinase by-product (ADP) rather than relying on fluorescent tags that can be quenched by heterocyclic compounds [6, 7].

Step-by-Step ADP-Glo™ Methodology (384-Well Format)

Prerequisites: Reagents must be equilibrated to room temperature. Ensure the final Mg²⁺ concentration in the kinase buffer is ≥ 0.5 mM [6].

  • Kinase Reaction (5 μL):

    • Dilute the target kinase (e.g., Pim-1 or CDK2), ATP (up to 1 mM), and specific substrate in 1X Kinase Buffer.

    • Add 1 μL of your inhibitor (diluted in 5% DMSO) to the wells of a 384-well low-volume plate.

    • Add 2 μL of the enzyme solution and 2 μL of the substrate/ATP mix.

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes [8].

  • ATP Depletion (5 μL):

    • Add 5 μL of ADP-Glo™ Reagent to the reaction. This step simultaneously terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the generated ADP [6, 7].

    • Incubation: Incubate at room temperature for exactly 40 minutes [6].

  • ADP Detection (10 μL):

    • Add 10 μL of Kinase Detection Reagent. This reagent converts the ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal[6, 7].

    • Incubation: Incubate at room temperature for 30–60 minutes[6].

  • Data Acquisition:

    • Record luminescence using a microplate reader. The luminescent signal is directly proportional to the ADP concentration and, consequently, the kinase activity [9]. Calculate the IC50 using a standard ATP-to-ADP conversion curve [6].

Part 4: Visualizing the Optimization Logic and Mechanism

The following diagrams map the logical workflow for optimizing the pyrazolo[1,5-a]pyrimidine scaffold and the downstream cellular impact of successful kinase inhibition.

OptimizationWorkflow Start Evaluate 3-Methylpyrazolo [1,5-a]pyrimidin-6-amine Hit hERG Assess hERG Liability (Patch Clamp) Start->hERG Kinome Kinome Profiling (ADP-Glo / KINOMEscan) Start->Kinome Tox High hERG Inhibition? hERG->Tox Selectivity Poor Kinase Selectivity? Kinome->Selectivity ModifyAmine Remove Basic Amines at C6 Position Tox->ModifyAmine Yes Lead Optimized Selective Lead Tox->Lead No ModifyAmine->hERG Macrocycle Macrocyclization or Bulky Solvent-Exposed Groups Selectivity->Macrocycle Yes Selectivity->Lead No Macrocycle->Kinome

Workflow for optimizing kinase selectivity and reducing hERG toxicity.

Pathway Inhibitor Optimized Pyrazolo[1,5-a] pyrimidine Inhibitor Pim1 Pim-1 Kinase (Constitutively Active) Inhibitor->Pim1 ATP-competitive inhibition pBAD Phospho-BAD (Ser112) (Inactive) Pim1->pBAD Phosphorylates BAD BAD Protein (Pro-apoptotic) BAD->pBAD Kinase Activity Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Unphosphorylated state promotes Survival Cell Survival & Proliferation pBAD->Survival Promotes

Mechanism of Pim-1 inhibition promoting apoptosis via BAD protein.

Part 5: Frequently Asked Questions (FAQs)

Q: Why am I seeing false positives in my high-throughput TR-FRET kinase assay when testing this scaffold? A: The highly conjugated, nitrogen-rich pyrazolo[1,5-a]pyrimidine core can occasionally act as a fluorescence quencher or exhibit autofluorescence at specific excitation wavelengths. If you suspect assay interference, orthogonal validation is required. Switch to a luminescence-based readout (like the ADP-Glo assay described above) which is unaffected by the optical properties of the inhibitor [7].

Q: My C6-amine derivatized compound is precipitating in the kinase buffer. How do I resolve this? A: Pyrazolo[1,5-a]pyrimidines can suffer from poor aqueous solubility, especially if macrocyclized or heavily substituted with lipophilic groups. Troubleshooting steps: Ensure your final DMSO concentration remains between 1% and 5%. If precipitation persists, supplement your 1X Kinase Buffer with a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to prevent compound aggregation without denaturing the kinase.

Q: How do I differentiate between closely related isoforms, such as Pim-1 and Pim-2, using this scaffold? A: While Pim-1 and Pim-2 share high sequence homology, their ATP-binding pockets have subtle topological differences. The 3-methyl group on the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold fits snugly into the Pim-1 pocket. Literature indicates that pyrazolo[1,5-a]pyrimidine compounds generally show low micromolar IC50 values against Pim-2 but sub-nanomolar potency against Pim-1 [2]. To further enhance this selectivity, focus SAR efforts on the hinge-binding vectors, exploiting the slight variations in the flexibility of the P-loop between the two isoforms.

References

  • "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors". PMC. [Link]

  • "A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9...". ACS Publications. [Link]

  • "Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1". bioRxiv. [Link]

  • "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors". MDPI. [Link]

  • "HPK1 Kinase Assay: Linearity of the ADP-Glo Kinase Assay". Biofeng. [Link]

  • "Promega ADP-Glo kinase assay". BMG LABTECH. [Link]

Optimization

Technical Support Center: Optimizing Bioavailability of Pyrazolo[1,5-a]pyrimidine Candidates

Welcome to the Advanced Technical Support Center. As a Senior Application Science team, we recognize that the pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore, particularly in the development of ki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Science team, we recognize that the pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore, particularly in the development of kinase inhibitors and transmembrane channel modulators. However, its rigid, planar nature frequently presents severe pharmacokinetic (PK) bottlenecks—most notably poor aqueous solubility and high first-pass metabolism.

This guide is designed to move beyond basic troubleshooting. We provide mechanistic causality for common failures, self-validating experimental protocols, and evidence-based structural optimization strategies to bridge the gap between in vitro potency and in vivo exposure.

Diagnostic Triage Workflow

Before initiating synthetic modifications, it is critical to identify the exact physicochemical mechanism driving poor bioavailability (F%). Use the diagnostic workflow below to triage your lead compounds.

PK_Optimization Start In Vivo PK Profiling Low Bioavailability (F < 20%) InVitro In Vitro ADME Triage (Solubility, Stability, Permeability) Start->InVitro SolIssue Thermodynamic Solubility < 10 µM InVitro->SolIssue MetIssue High Intrinsic Clearance (RLM t1/2 < 15 min) InVitro->MetIssue PermIssue High Efflux Ratio (P-gp Substrate) InVitro->PermIssue SolFix Disrupt Planarity: N-Methylation, Add Morpholine/Piperazine SolIssue->SolFix MetFix Metabolic Shielding: Fluorination, Steric Bulk at C3/C7 Positions MetIssue->MetFix PermFix Physicochemical Tuning: Reduce TPSA < 90 Ų, Mask H-Bond Donors PermIssue->PermFix

Diagnostic workflow for resolving bioavailability bottlenecks in pyrazolo[1,5-a]pyrimidines.

Troubleshooting & FAQs: Mechanistic Problem Solving

Q1: My pyrazolo[1,5-a]pyrimidine lead shows excellent target engagement but precipitates in PBS. How can I improve its thermodynamic solubility without losing potency? Causality: The fused pyrazole-pyrimidine core is highly planar. This planarity drives strong intermolecular π–π stacking in the solid state, resulting in high crystal lattice energy (high melting point) and exceptionally poor aqueous solubility. Solution: You must disrupt the crystal packing capability. In the optimization of pyrazolo[1,5-a]pyrimidine-based CFTR activators, researchers found that introducing a methyl moiety to a free amine (N-methylation) disrupted hydrogen bonding networks and planarity. This specific modification increased aqueous solubility by over 4,000-fold (from 59 nM to 237,000 nM)[1]. Alternatively, appending sp3-rich solubilizing groups like morpholine or piperazine at the C7 position can enhance hydration while maintaining the core's binding orientation.

Q2: In vivo pharmacokinetics show rapid clearance and negligible oral bioavailability, despite acceptable solubility. What is the primary suspect? Causality: Pyrazolo[1,5-a]pyrimidines are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism. The C3 and C7 positions, if unsubstituted or bearing simple alkyl chains, act as metabolic hotspots for hydroxylation and subsequent phase II clearance. Solution: Employ metabolic shielding. The introduction of electron-withdrawing groups or steric bulk (e.g., halogens, CF3) adjacent to these hotspots blocks CYP450 access. For example, recent AI-driven optimizations of PDE4 inhibitors demonstrated that incorporating a specific halogen bonding network (using a Bromine atom) on the pyrazolo[1,5-a]pyrimidine core not only increased target affinity by 268-fold but also dramatically enhanced hepatic microsomal stability, achieving a rat liver microsome (RLM) half-life of >140 minutes[2].

Q3: How do substitutions at the C3 position affect both target affinity and pharmacokinetic stability? Causality: The C3 position frequently dictates how deep the scaffold can insert into a target's binding pocket (e.g., the ATP-binding hinge region of kinases). However, bulky or highly polar groups here can compromise membrane permeability. Solution: Structure-activity relationship (SAR) studies on dual CDK2/TRKA inhibitors reveal that replacing a bulky, hydrolytically unstable ester (-COOEt) at the C3 position with a compact, electron-withdrawing cyano group (-CN) remarkably increases target affinity while maintaining a favorable lipophilic ligand efficiency (LLE)[3]. Leveraging cross-coupling chemistry at this position allows for the precise tuning of the molecule's electrostatic potential, balancing kinase selectivity with oral bioavailability[4].

Self-Validating Experimental Protocols

To ensure data integrity, all ADME profiling must be treated as a self-validating system. Do not rely on single-point assays without internal controls.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Unlike kinetic solubility (which measures precipitation from a DMSO stock), thermodynamic solubility measures the dissolution of the stable crystalline lattice, which is the true predictor of oral formulation success.

  • Preparation: Weigh 2-3 mg of the solid, crystalline pyrazolo[1,5-a]pyrimidine compound into a glass vial.

    • Causality: Glass is required to prevent non-specific adsorption of highly lipophilic compounds to plastic walls.

  • Equilibration: Add 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Shake at 300 RPM at 37°C for 48 hours.

    • Causality: A 48-hour window ensures the system transitions from a metastable state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Removes sub-micron undissolved particles that would artificially inflate LC-MS/MS quantification.

  • Quantification: Dilute the filtrate and quantify via LC-MS/MS against a standard curve prepared in matching matrix.

  • Self-Validation Checkpoint: Run a parallel Kinetic Solubility assay (spiking 10 mM DMSO stock into PBS). If Kinetic Solubility >> Thermodynamic Solubility, the bioavailability bottleneck is strictly driven by crystal lattice energy. Your next synthetic step must be to disrupt molecular planarity (e.g., N-methylation)[1].

Protocol B: Liver Microsomal Stability (Intrinsic Clearance) Assay

This protocol identifies if poor bioavailability is driven by rapid Phase I hepatic metabolism.

  • Pre-incubation: Combine 0.5 mg/mL Liver Microsomes (e.g., RLM or HLM), 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate. Incubate at 37°C for 5 minutes.

    • Causality: Allows non-specific protein binding to equilibrate before enzymatic turnover begins.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

    • Causality: CYP450 enzymes obligately require NADPH. Initiating the reaction with the cofactor provides precise kinetic timing (T=0).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: Organic solvent instantly denatures CYP enzymes, stopping the reaction while simultaneously extracting the analyte.

  • Self-Validation Checkpoint:

    • Negative Control: Run a parallel incubation without NADPH. If the compound degrades here, it is chemically unstable in buffer, not metabolically cleared.

    • Positive Control: Include Verapamil (high clearance). If Verapamil is not rapidly cleared, your microsomes have lost enzymatic viability and the assay must be repeated.

Quantitative Data Summaries

The table below synthesizes benchmark SAR data, illustrating how specific structural modifications to the pyrazolo[1,5-a]pyrimidine core resolve distinct PK/PD bottlenecks.

Scaffold / CompoundTargetPrimary Structural ModificationIn Vitro PotencyKey Physicochemical / PK Outcome
Cact-3 (Lead) CFTRBase pyrazolo[1,5-a]pyrimidine coreEC50 = 18 nMAqueous Sol. = 59 nM (Poor ocular bioavailability)
Compound 11c CFTRN-methylation of free amineEC50 = 290 nMAqueous Sol. = 237,000 nM (4,000x solubility increase)
T3700 (Hit) PDE4Base pyrazolo[1,5-a]pyrimidine coreIC50 = 725 nMHigh hepatic clearance (Poor metabolic stability)
Compound 13c PDE4Halogen bonding network (Br addition)IC50 = 2.7 nMRLM t1/2 = 141.4 min (Exceptional hepatic stability)
Compound 6n CDK2/TRKA3-COOEt substitutionIC50 = 0.78 µMModerate solubility, broad-spectrum anticancer activity
Compound 6d CDK2/TRKA3-Cyano substitutionIC50 = 0.55 µMEnhanced kinase binding affinity; improved LLE

References

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ACS Publications. [Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine vs other CDK2 inhibitors.

This guide provides an in-depth technical comparison of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (and its derivative class) versus established CDK2 inhibitors. Executive Summary: The Scaffold vs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (and its derivative class) versus established CDK2 inhibitors.

Executive Summary: The Scaffold vs. The Standard

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine is not a standalone clinical drug but a privileged chemical scaffold (fragment) used in the design of potent ATP-competitive CDK2 inhibitors. It serves as a bioisostere of adenine, designed to mimic the hydrogen-bonding pattern of ATP within the kinase hinge region.

While the fragment itself possesses modest potency (typically high


M range), it is the structural parent of nanomolar-potency inhibitors like Dinaciclib  (a 3-ethyl-pyrazolo[1,5-a]pyrimidine derivative). This guide compares the intrinsic properties and potential of this scaffold class against the industry standards: Roscovitine  (Purine-based), Dinaciclib  (Optimized Pyrazolo-pyrimidine), and AT7519  (Pyrazole-based).

Part 1: Technical Profile & Mechanism

The Molecule: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine[1][2][3][4]
  • CAS: 1443278-78-1[1]

  • Role: Fragment-Based Drug Discovery (FBDD) Lead / Adenine Bioisostere.

  • Molecular Weight: ~148.16 Da (High Ligand Efficiency).

  • Key Structural Feature: The pyrazolo[1,5-a]pyrimidine core is fused to ensure a flat, aromatic geometry that slots into the ATP-binding cleft of CDK2.

Mechanism of Action: Hinge Binding

Like its competitors, this scaffold functions as a Type I ATP-competitive inhibitor .

  • Binding Site: The deep cleft between the N-terminal and C-terminal lobes of CDK2.

  • Hinge Interaction: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system form critical hydrogen bonds with the backbone of Glu81 and Leu83 in the CDK2 hinge region.

  • The "6-Amine" Function: In this specific fragment, the amine at position 6 acts as a solvent-oriented handle or an additional H-bond donor, though in optimized drugs (like Dinaciclib), bulky substituents are often moved to position 7 to exploit the solvent channel more effectively.

CDK2 Signaling Pathway (Target Context)

CDK2 drives the G1/S phase transition. Inhibition prevents Rb phosphorylation and halts the cell cycle.

CDK2_Pathway cluster_mechanism Inhibition Mechanism Mitogens Mitogenic Signals CyclinE Cyclin E / Cyclin A Mitogens->CyclinE Upregulation Complex CDK2-Cyclin Complex (Active Kinase) CyclinE->Complex CDK2 CDK2 (Inactive) CDK2->Complex Binding Rb Rb Protein (Tumor Suppressor) Complex->Rb Phosphorylation Inhibitor Inhibitor (Pyrazolo[1,5-a]pyrimidine) Inhibitor->Complex ATP Competition (Blocks Activity) pRb p-Rb (Hyperphosphorylated) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Releases (Normally bound) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Gene Transcription

Figure 1: CDK2 Signaling Pathway and Inhibition Point.

Part 2: Comparative Performance Analysis

This section compares the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold (representing the class) against the leading alternatives.[2][3]

Comparison Matrix
Feature3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (Scaffold)Dinaciclib (Optimized Derivative)Roscovitine (Seliciclib)AT7519
Core Structure Pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidinePurinePyrazole
Potency (CDK2 IC50) > 10 µM (Est. Fragment)1 - 4 nM 100 - 700 nM < 10 nM
Selectivity Low (Promiscuous binder)High (CDK1/2/5/9)Moderate (Pan-CDK)High (Pan-CDK)
Binding Mode Hinge Binder (Leu83)Hinge + Solvent FrontHinge (Leu83) + Ribose PocketHinge + Hydrophobic Pocket
Ligand Efficiency Very High (High binding per atom)Moderate (Large MW)ModerateHigh
Clinical Status Pre-clinical / Building BlockPhase III (Discontinued/Ongoing)Phase II (Discontinued)Phase II
Detailed Technical Comparison

1. Vs. Dinaciclib (The "Cousin"):

  • Structural Evolution: Dinaciclib is essentially a hyper-optimized version of the 3-methyl scaffold.

    • Scaffold: Both share the pyrazolo[1,5-a]pyrimidine core.[1][2][4]

    • Substitution: The "3-Methyl" group in the scaffold is replaced by a "3-Ethyl" in Dinaciclib to better fill the hydrophobic pocket near the gatekeeper residue (Phe80).

    • Amine Position: The scaffold has an amine at Position 6 .[5][6][7] Dinaciclib has a bulky pyridine-oxide group at Position 7 .

    • Insight: SAR studies reveal that 7-substitution (Dinaciclib style) is generally superior to 6-substitution for accessing the solvent channel, which improves solubility and selectivity. The 6-position vectors often clash with the "ceiling" of the ATP cleft or point into a region with limited interaction potential.

2. Vs. Roscovitine (The Purine):

  • Bioisosterism: The pyrazolo[1,5-a]pyrimidine ring is a direct bioisostere of the purine ring in Roscovitine.

  • Binding Orientation:

    • Roscovitine: Binds with the purine C6 and N7 interacting with the hinge.

    • Pyrazolo-pyrimidine:[1][2][3][4][7][8][9][10] Binds with N1 and the pyrimidine Nitrogen.

  • Advantage: The pyrazolo[1,5-a]pyrimidine scaffold lacks the N7/N9 nitrogens of purine, which often reduces metabolic liability (glycosylation) and improves cell permeability compared to purine analogues.

Part 3: Experimental Protocols

To benchmark 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine derivatives against Roscovitine, use the following self-validating protocols.

In Vitro Kinase Assay (ADP-Glo)

Measure IC50 values to quantify intrinsic potency.

  • Reagents: Recombinant CDK2/Cyclin E1 complex, ATP (Ultra-pure), Poly(Glu, Tyr) 4:1 peptide substrate, ADP-Glo Kinase Assay Kit (Promega).

  • Preparation:

    • Prepare 2.5x Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dissolve inhibitors in 100% DMSO (Stock 10 mM). Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Reaction:

    • Add 2 µL inhibitor (or DMSO control) to 384-well white plate.

    • Add 4 µL CDK2/Cyclin E1 enzyme (0.5 ng/µL final). Incubate 10 min at RT (allows "Type I" binding equilibrium).

    • Add 4 µL Substrate/ATP mix (10 µM ATP final - Note: Keep ATP at Km to ensure competitive conditions).

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

    • Read Luminescence.

  • Validation: Z-factor must be > 0.5. Roscovitine IC50 should be ~0.4 µM.

Molecular Docking Workflow (In Silico Validation)

Visualize the "6-amine" vs "7-substitution" difference.

Docking_Workflow PDB PDB: 1KSW / 1Y91 (CDK2 Crystal Structure) Prep Protein Prep (Remove H2O, Add Hydrogens) PDB->Prep Grid Grid Generation (Center: Leu83/Glu81) Prep->Grid Ligand Ligand Prep (3-Methyl...6-amine) Dock Docking (Glide/AutoDock) Standard Precision Ligand->Dock Grid->Dock Analysis Interaction Analysis (H-Bonds, RMSD) Dock->Analysis

Figure 2: In Silico Docking Protocol.

References

  • Paruch, K., et al. (2010). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases."[3] ACS Medicinal Chemistry Letters. Link[3]

  • Anderson, M., et al. (2005). "Pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Geyer, C. E., et al. (2006). "Phase 1 study of the cyclin-dependent kinase inhibitor, seliciclib (CYC202; R-roscovitine)." Journal of Clinical Oncology. Link

  • Wyatt, P. G., et al. (2008). "Identification of AT7519, a novel CDK inhibitor using fragment-based X-ray crystallography." Journal of Medicinal Chemistry. Link

  • PubChem. "3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (Compound Summary)." National Library of Medicine. Link

Sources

Comparative

Comparative analysis of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine and Larotrectinib.

As a Senior Application Scientist in oncology drug discovery, I frequently consult with medicinal chemistry teams designing next-generation kinase inhibitors. In the landscape of targeted therapeutics, understanding the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in oncology drug discovery, I frequently consult with medicinal chemistry teams designing next-generation kinase inhibitors. In the landscape of targeted therapeutics, understanding the evolution of a molecule from a raw chemical scaffold to an FDA-approved drug is critical.

This guide provides an in-depth comparative analysis between 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine —a foundational, research-grade building block—and Larotrectinib (Vitrakvi) , the highly optimized, clinical endpoint of this chemical class. By examining their structural relationship, biochemical profiles, and the self-validating experimental workflows used to evaluate them, researchers can better design novel compounds to overcome acquired kinase resistance mutations.

Structural and Mechanistic Evolution: From Scaffold to Drug

The pyrazolo[1,5-a]pyrimidine core is widely recognized as a "privileged scaffold" in kinase drug discovery[1]. Its planar, nitrogen-rich heterocyclic structure serves as an excellent bioisostere for the adenine ring of ATP, allowing it to competitively bind within the kinase active site.

  • 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (The Scaffold): This fragment provides the essential pharmacophore required for target engagement. The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring act as critical hydrogen-bond acceptors, anchoring the molecule to the kinase hinge region (specifically interacting with the Met592 residue in TRKA)[2]. The 6-amine group provides a versatile synthetic handle for medicinal chemists to append selectivity-inducing moieties, while the 3-methyl group occupies a highly specific hydrophobic pocket to restrict rotational freedom.

  • Larotrectinib (The Clinical Endpoint): Larotrectinib represents the ultimate optimization of this scaffold. By appending a chiral pyrrolidine and a fluorophenyl group to the core structure, Larotrectinib achieves exceptional shape-complementarity with the Tropomyosin Receptor Kinase (TRK) ATP-binding pocket. This optimization shifts the molecule from a low-affinity fragment to a highly potent pan-TRK inhibitor with half-maximal inhibitory concentrations (IC50) between 5–11 nM[3]. It is the clinical gold standard for treating tissue-agnostic solid tumors driven by NTRK gene fusions[4].

Quantitative Data Profile

The following table summarizes the comparative properties of the raw scaffold versus the fully developed therapeutic, highlighting the leap in efficacy achieved through structure-activity relationship (SAR) optimization.

Feature3-Methylpyrazolo[1,5-a]pyrimidin-6-amineLarotrectinib (Vitrakvi)
Chemical Role Foundational Scaffold / FragmentFDA-Approved Small Molecule Drug
Molecular Weight 148.17 g/mol 428.44 g/mol
Primary Target Broad Kinase Hinge Binder (Precursor)Pan-TRK (TRKA, TRKB, TRKC)
Target Affinity (IC50) >1 µM (Unoptimized fragment)5 - 11 nM
Clinical Status Research Use Only (RUO)[5]Approved (Tissue-agnostic solid tumors)[4]
Structural Function Provides core hydrogen bonding to Met592Optimized for deep pocket binding and selectivity

Pathway Visualization: TRK Signaling and Intervention

To understand the causality of these compounds, we must visualize the oncogenic pathway they disrupt. NTRK gene fusions result in constitutively active TRK proteins that continuously drive the RAS/MAPK and PI3K/AKT pathways, leading to unchecked tumor proliferation[3].

TRK_Signaling Neurotrophin Neurotrophin Ligand TRK TRK Receptor (TRKA/B/C) Neurotrophin->TRK Activates MAPK RAS/MAPK Pathway TRK->MAPK Phosphorylates PI3K PI3K/AKT Pathway TRK->PI3K Phosphorylates Larotrectinib Larotrectinib (FDA-Approved) Larotrectinib->TRK Inhibits Kinase Domain Fragment 3-Methylpyrazolo[1,5-a] pyrimidin-6-amine (Scaffold) Fragment->Larotrectinib Synthetic Precursor / Pharmacophore Proliferation Tumor Proliferation & Survival MAPK->Proliferation PI3K->Proliferation

TRK signaling pathway inhibition by Larotrectinib and its pyrazolo[1,5-a]pyrimidine pharmacophore.

Self-Validating Experimental Workflows

When researchers synthesize novel derivatives of the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold (e.g., to overcome the TRKA G595R resistance mutation), they must evaluate their efficacy using robust, self-validating assays. In these workflows, Larotrectinib is utilized as the indispensable positive control to define the assay's dynamic range.

Protocol A: Biochemical Target Engagement (ADP-Glo™ Kinase Assay)

Causality: Because these compounds are ATP-competitive inhibitors, successful binding to the TRKA kinase domain will directly reduce the rate of ATP consumption. The ADP-Glo assay measures the ADP formed during the kinase reaction. By converting ADP to a luminescent signal, we establish a direct, causal link between compound binding and enzymatic inactivity.

  • Reagent Preparation: Prepare a 1X kinase buffer. Dilute recombinant TRKA enzyme, ATP, and the poly-Glu-Tyr peptide substrate to their optimal Michaelis-Menten constant (

    
    ) concentrations.
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the novel scaffold derivatives and Larotrectinib (positive control) in DMSO.

  • Kinase Reaction: In a 384-well plate, combine 2 µL of compound, 2 µL of TRKA enzyme, and incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding 2 µL of the ATP/substrate mix. Incubate for 60 minutes.

  • Signal Generation: Add 6 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Self-Validation & Analysis: Read luminescence on a microplate reader. The assay validates itself internally: wells with DMSO only (vehicle) represent 100% kinase activity (maximum signal), while wells treated with 1 µM Larotrectinib represent 0% activity (baseline signal). Calculate the IC50 of the novel derivatives relative to this established window.

Protocol B: Phenotypic Efficacy (MTT Cell Viability Assay in KM12 Cells)

Causality: Biochemical affinity does not guarantee cellular efficacy due to variables like membrane permeability and physiological ATP concentrations. KM12 colorectal carcinoma cells harbor a TPM3-NTRK1 fusion, making their survival entirely addicted to TRKA signaling[2]. Inhibiting TRKA in these cells causally induces apoptosis.

  • Cell Seeding: Seed KM12 cells into 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence[6].

  • Compound Treatment: Treat cells with varying concentrations of the synthesized scaffold derivatives and Larotrectinib (ranging from 0.1 nM to 10 µM). Incubate for 72 hours.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization & Measurement: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm. The reduction in absorbance correlates directly with the anti-proliferative potency of the pyrazolo[1,5-a]pyrimidine derivatives compared to the Larotrectinib baseline.

References

Sources

Validation

Comprehensive Validation Guide: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine as a TRKA Inhibitor Scaffold

The following guide serves as a technical validation manual for 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine , positioning it within the landscape of TRKA (Tropomyosin Receptor Kinase A) inhibition. Given that this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical validation manual for 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine , positioning it within the landscape of TRKA (Tropomyosin Receptor Kinase A) inhibition.

Given that this molecule (CAS: 1443278-78-1) is a low-molecular-weight scaffold (MW ~148.17 Da) rather than a fully decorated clinical candidate, this guide treats it as a Fragment-Based Drug Discovery (FBDD) Lead or Pharmacophore Core .[1] The comparison focuses on its validation against optimized clinical standards like Larotrectinib .[1]

[1]

Executive Summary & Pharmacophore Context

The pyrazolo[1,5-a]pyrimidine ring system is a "privileged scaffold" in kinase medicinal chemistry, serving as the structural core for FDA-approved TRK inhibitors such as Larotrectinib (LOXO-101) .[1]

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine represents a minimal pharmacophore containing:

  • The Hinge Binder: The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (specifically Glu590 and Met592 in TRKA).[1]

  • The 6-Amino Handle: A solvent-exposed vector suitable for amide coupling to extend into the ribose-binding pocket or solvent front.[1]

  • The 3-Methyl Group: A hydrophobic probe likely interacting with the gatekeeper residue or the back of the ATP pocket.[1]

Validation Objective: To confirm the intrinsic affinity of this core scaffold for the TRKA ATP-binding site and establish it as a viable starting point for hit-to-lead optimization.

Comparative Profiling: Scaffold vs. Clinical Standards

To validate the product, one must benchmark it against the "Gold Standard" (Larotrectinib) and "Alternative" (Entrectinib).[1]

Table 1: Comparative Performance Metrics
FeatureCandidate: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amineGold Standard: Larotrectinib (LOXO-101)Alternative: Entrectinib (RXDX-101)
Role Fragment / Building BlockClinical Drug (FDA Approved)Clinical Drug (FDA Approved)
Molecular Weight ~148 Da (Low Ligand Efficiency ceiling)428.44 Da560.64 Da
Binding Mode Type I (ATP Competitive) - Core Hinge BindingType I (ATP Competitive) - Hinge + Hydrophobic PocketsType I (ATP Competitive) - ALK/ROS1/TRK Multi-kinase
Est.[1] TRKA IC50 High µM range (1–50 µM) *< 1.0 nM < 2.0 nM
Selectivity Risk High (Likely binds CDK2, VEGFR2 due to small size)High (Designed for TRKA/B/C specificity)Moderate (Cross-reacts with ALK/ROS1)
Validation Focus Ligand Efficiency (LE), CrystallographyClinical Efficacy, Resistance MutationsCNS Penetration, Multitargeting

*Note: As a fragment, the candidate is not expected to achieve nanomolar potency without further substitution. Validation success is defined by measurable binding (Kd or IC50) and high Ligand Efficiency (LE > 0.3).[1]

Mechanism of Action & Signaling Pathway

TRKA signaling drives neuronal differentiation and survival.[1] In oncogenic fusions (e.g., TPM3-NTRK1), constitutive activation drives proliferation via MAPK and PI3K pathways.[1]

The candidate molecule targets the ATP-binding pocket of the TRKA kinase domain.[1]

Diagram 1: TRKA Signaling & Inhibitor Intervention

TRKA_Pathway TRKA TRKA (NTRK1) Fusion Oncoprotein RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K ATP ATP ATP->TRKA Phosphorylation Inhibitor 3-Methylpyrazolo... (Inhibitor) Inhibitor->TRKA Competitive Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The inhibitor competes with ATP for the TRKA kinase domain, blocking downstream RAS-MAPK and PI3K-AKT oncogenic signaling cascades.[1]

Experimental Validation Protocols

To validate this specific amine as a TRKA inhibitor, you must employ a "Fragment-to-Lead" workflow.[1] Standard screening at 10 nM (used for Larotrectinib) will likely yield false negatives.[1]

Protocol A: Biochemical Potency (HTRF or LANCE Assay)

Objective: Determine the IC50 of the fragment.[1] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

  • Reagents: Recombinant human TRKA kinase domain (cytoplasmic), Biotinylated Poly-GT substrate, Eu-labeled anti-phosphotyrosine antibody, ATP (at Km).[1]

  • Preparation: Dissolve 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine in 100% DMSO to 100 mM stock.

  • Dosing: Prepare a dilution series. Crucial: Since this is a fragment, start higher than standard drugs (e.g., 100 µM down to 10 nM).

  • Reaction: Incubate Kinase + Substrate + Compound for 15 min. Initiate with ATP.[1] Stop after 60 min with EDTA/Detection mix.

  • Readout: Measure signal ratio (665 nm/615 nm).

  • Success Criteria: A measurable IC50 < 50 µM validates the scaffold as a "hit."

Protocol B: Selectivity Profiling (The "CDK2 Trap")

Context: Pyrazolo[1,5-a]pyrimidines are known to inhibit CDK2.[1] You must verify if the 3-methyl/6-amine substitution favors TRK over CDK.[1] Method: Run parallel kinase assays for TRKA, TRKB, TRKC, and CDK2/CyclinA. Analysis: Calculate the Selectivity Ratio:


.[1] A ratio > 10 indicates TRK preference.[1]
Protocol C: Cellular Target Engagement (Ba/F3 Assay)

Objective: Confirm the molecule penetrates the cell membrane and inhibits TRKA in a biological system.[1] Cell Line: Ba/F3 cells stably transformed with ETV6-NTRK1 or LMNA-NTRK1 fusion (IL-3 independent).[1] Control: Parental Ba/F3 cells (+IL-3).[1]

  • Seeding: Seed 5,000 cells/well in 96-well plates.

  • Treatment: Treat with compound (0.1 µM – 100 µM) for 72 hours.

  • Viability: Add CellTiter-Glo (ATP quantification).

  • Interpretation:

    • If IC50 (NTRK1 cells) << IC50 (Parental), the mechanism is on-target .[1]

    • If IC50 is equal, the compound is generally cytotoxic (off-target).[1]

Validation Workflow Visualization

Diagram 2: Step-by-Step Validation Pipeline

Validation_Workflow Start Compound: 3-Methylpyrazolo... -6-amine Biochem Biochemical Assay (TR-FRET) [High Conc. Range] Start->Biochem Decision1 IC50 < 50 µM? Biochem->Decision1 Selectivity Selectivity Panel (vs. CDK2, VEGFR) Decision1->Selectivity Yes Fail Discard / Modify Scaffold Decision1->Fail No Cellular Cellular Assay (Ba/F3-NTRK1) Selectivity->Cellular XRay X-Ray Co-crystal (Binding Mode) Cellular->XRay Lead Validated Lead for Optimization XRay->Lead

Caption: The critical path for validating a fragment scaffold.[1] Biochemical activity must be established before expensive cellular or structural studies.[1]

References

  • Drilon, A., et al. (2018).[1] "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers." New England Journal of Medicine.[1] [1]

  • Bertrand, J., et al. (2024).[1] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules.

  • Al-Qadhi, M., et al. (2024).[1] "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." MDPI Pharmaceuticals.[1]

  • FDA Label. (2018).[1] "VITRAKVI (larotrectinib) capsules, for oral use."[1] U.S. Food and Drug Administration.[1]

  • PubChem. (2025).[1][2] "Compound Summary: 3-methylpyrazolo[1,5-a]pyrimidin-6-amine." National Library of Medicine.[1] [1]

Sources

Comparative

In Vivo Validation of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine Derivatives: A Comparative Efficacy Guide

As targeted oncology moves beyond first-generation kinase inhibitors, the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (3-MPA) scaffold has emerged as a structurally privileged pharmacophore. Compared to traditional purine-b...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology moves beyond first-generation kinase inhibitors, the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (3-MPA) scaffold has emerged as a structurally privileged pharmacophore. Compared to traditional purine-based inhibitors, the pyrazolo[1,5-a]pyrimidine core exhibits a more favorable aqueous solvation energy, allowing it to transition seamlessly into the hydrophobic ATP-binding pockets of cyclin-dependent kinases (CDKs)[1].

This guide provides a comprehensive, self-validating framework for evaluating the in vivo anticancer efficacy of 3-MPA derivatives. By objectively comparing a representative 3-MPA lead compound against established clinical standards (Dinaciclib and Roscovitine), we establish a rigorous methodology for validating target engagement, tumor growth inhibition (TGI), and pharmacodynamic (PD) causality.

Mechanistic Rationale: Dual CDK2/9 Inhibition

The primary mechanism of action for 3-MPA-derived anticancer agents is the potent, ATP-competitive inhibition of CDK2 and CDK9[1][2].

  • CDK2 Inhibition: Blocks the phosphorylation of the Retinoblastoma protein (p-Rb), preventing the G1-to-S phase transition and halting tumor cell proliferation[2].

  • CDK9 Inhibition: Disrupts the positive transcription elongation factor b (P-TEFb) complex, reducing the phosphorylation of RNA Polymerase II (p-RNAPII). This rapidly depletes short-lived anti-apoptotic proteins like Mcl-1, triggering apoptosis[1].

Pathway MPA 3-MPA Scaffold (Kinase Inhibitor) CDK2 CDK2 / Cyclin E Complex MPA->CDK2 ATP-Competitive Inhibition CDK9 CDK9 / Cyclin T1 Complex MPA->CDK9 ATP-Competitive Inhibition Rb Phospho-Rb (S807/811) CDK2->Rb Prevents Phosphorylation RNAPII Phospho-RNAPII (Ser2) CDK9->RNAPII Prevents Phosphorylation CellCycle G1/S Phase Arrest Rb->CellCycle Mediates Apoptosis Apoptosis Induction RNAPII->Apoptosis Triggers

Fig 1. Dual CDK2/9 inhibition pathway by 3-MPA derivatives leading to apoptosis.

Comparative In Vivo Efficacy Data

To establish a baseline for performance, the following table synthesizes the in vivo efficacy of a highly optimized 3-MPA derivative against standard-of-care alternatives in an HCT-116 colorectal carcinoma xenograft model (28-day study). HCT-116 cells are utilized because their rapid proliferation is highly dependent on CDK2-driven cell cycle progression[2][3].

Treatment GroupDose & RouteScheduleTumor Growth Inhibition (TGI)Max Body Weight LossMedian Survival
Vehicle Control N/A (PO)QD0%0%32 Days
Roscovitine (Purine analog)50 mg/kg (PO)QD45%4.2%45 Days
Dinaciclib (Clinical standard)30 mg/kg (IP)QW78%12.5%60 Days
3-MPA Lead (Novel scaffold)30 mg/kg (PO)QD87% 5.1% >80 Days

Data Interpretation: While Dinaciclib exhibits strong TGI, its narrow therapeutic index often leads to significant body weight loss (>10%), necessitating intermittent dosing (QW)[2]. The 3-MPA lead demonstrates superior oral bioavailability and a wider safety margin, allowing for continuous daily dosing (QD) that sustains target suppression without severe systemic toxicity.

Self-Validating Experimental Protocols

A robust in vivo study must be designed as a self-validating system. Every step below includes built-in controls and explains the causality behind the methodological choices to ensure data integrity.

Phase 1: Xenograft Establishment & Stratification
  • Cell Preparation: Harvest HCT-116 cells in the exponential growth phase. Resuspend at

    
     cells/mL in a 1:1 mixture of serum-free RPMI and Matrigel.
    
    • Causality: Matrigel provides extracellular matrix proteins that drastically improve the initial survival and localized engraftment of the injected cells.

  • Inoculation: Inject 100 µL (

    
     cells) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.
    
  • Stratification: Monitor tumor growth bi-weekly. Do not begin dosing until tumors reach a volume of 100–150 mm³ .

    • Causality: Dosing immediately after injection risks false-positive efficacy driven by anti-angiogenic artifacts. Waiting for a 100 mm³ volume ensures the tumor has established functional microvasculature, proving that the drug is actively killing established tumor cells rather than merely preventing engraftment.

Phase 2: Dosing Strategy & Pharmacokinetics
  • Formulation: Dissolve the 3-MPA derivative in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Causality: The pyrazolo[1,5-a]pyrimidine core is highly lipophilic[4]. This specific co-solvent system prevents the compound from precipitating in the acidic environment of the murine gastrointestinal tract, ensuring consistent oral absorption.

  • Administration: Administer treatments via oral gavage (PO) daily (QD) for 28 days. Include a Vehicle-only group (Negative Control) and a Dinaciclib group (Positive Control).

Phase 3: Longitudinal Efficacy & Toxicity Monitoring
  • Tumor Measurement: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula:

    
    .
    
  • Toxicity Check: Weigh mice concurrently with tumor measurements.

    • Self-Validation: If any group experiences >20% body weight loss, the dose is immediately classified as exceeding the Maximum Tolerated Dose (MTD), and TGI data from that cohort must be flagged as confounded by systemic toxicity.

Pharmacodynamic (PD) Biomarker Validation

Observing tumor shrinkage is insufficient; you must prove why the tumor shrank. This PD workflow validates that the 3-MPA compound successfully engaged its targets (CDK2/9) within the tumor microenvironment.

Workflow Xeno 1. Engraftment HCT-116 Cells Rand 2. Stratification Vol ~100-150 mm³ Xeno->Rand 7-10 Days Dose 3. Dosing PO, QD x 28 Days Rand->Dose Randomize Measure 4. Monitoring Caliper & Weight Dose->Measure Bi-weekly PD 5. PD Analysis IHC & Immunoblot Measure->PD Endpoint

Fig 2. Self-validating in vivo workflow for evaluating 3-MPA efficacy and target engagement.

Step-by-Step PD Protocol:
  • Tissue Harvesting (Time-Critical): Euthanize mice 4 hours post-final dose (approximating

    
    ). Excise the tumor and immediately bisect it.
    
  • Flash Freezing: Submerge one half in liquid nitrogen within 5 minutes of excision.

    • Causality: Delaying this step allows endogenous phosphatases to rapidly dephosphorylate p-Rb and p-RNAPII. Failure to flash-freeze destroys the biochemical evidence of target engagement, rendering the western blot invalid.

  • Fixation: Place the other half in 10% neutral buffered formalin for 24 hours for Immunohistochemistry (IHC) to assess Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis).

  • Immunoblotting: Lyse the frozen tissue in RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails. Probe for p-Rb (Ser807/811) and p-RNAPII (Ser2).

    • Self-Validation: A successful assay will show a dose-dependent decrease in phosphorylation signals in the 3-MPA group compared to the Vehicle group, directly linking the macroscopic tumor shrinkage to the molecular inhibition of CDKs.

References

  • Kroll, M., et al. "A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration." Journal of Medicinal Chemistry, 2010.[Link]

  • El-Rahmany, A. A., et al. "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents." Bioorganic & Medicinal Chemistry, 2026.[Link]

  • Sharma, P., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Pharmaceuticals, 2024.[Link]

  • El-Enany, M. M., et al. "Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives." European Journal of Chemistry, 2011.[Link]

Sources

Validation

Comparing the efficacy of different synthetic routes to pyrazolo[1,5-a]pyrimidines.

This guide evaluates the efficacy of three primary synthetic routes to pyrazolo[1,5-a]pyrimidines, a privileged scaffold in kinase inhibitor discovery (e.g., inhibitors of CK2, EGFR, and B-Raf).[1] The comparison focuses...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the efficacy of three primary synthetic routes to pyrazolo[1,5-a]pyrimidines, a privileged scaffold in kinase inhibitor discovery (e.g., inhibitors of CK2, EGFR, and B-Raf).[1]

The comparison focuses on regiocontrol , reaction efficiency (yield/time) , and scalability .

[2]

Executive Summary

The synthesis of pyrazolo[1,5-a]pyrimidines is dominated by the cyclocondensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles. While the classical reaction with 1,3-dicarbonyls is robust for symmetrical substrates, it suffers from poor regioselectivity with unsymmetrical partners. The Enaminone Route has emerged as the superior method for precise regiocontrol, while Microwave-Assisted Multicomponent Reactions (MCRs) offer the highest atom economy and throughput for library generation.

Route Analysis & Efficacy Comparison

Route A: Classical Condensation with 1,3-Dicarbonyls

Mechanism: Acid-catalyzed condensation of 3(5)-aminopyrazole with


-diketones or 

-ketoesters.
  • Efficacy: High yields (>80%) for symmetrical diketones (e.g., acetylacetone).

  • Critical Limitation: When using unsymmetrical 1,3-dicarbonyls, the reaction produces a mixture of regioisomers (5-substituted vs. 7-substituted). The lack of discrimination between the two carbonyls by the exocyclic amine and endocyclic nitrogen leads to difficult chromatographic separations.

  • Best For: Symmetrical substrates or when regio-isomeric mixtures are tolerable for initial screening.

Route B: Enaminone Cyclocondensation (The Regioselective Standard)

Mechanism: Reaction of 3(5)-aminopyrazole with enaminones (3-dimethylamino-2-propen-1-ones).

  • Efficacy: The presence of a "soft" electrophilic center (the

    
    -carbon attached to the dimethylamino group) directs the initial attack by the exocyclic amine of the pyrazole. This dictates the orientation of cyclization, exclusively yielding the 7-substituted pyrazolo[1,5-a]pyrimidine .
    
  • Yields: Typically 85-95%.

  • Best For: Rational drug design requiring specific substitution patterns (e.g., 7-aryl derivatives).

Route C: Microwave-Assisted Multicomponent Reaction (MCR)

Mechanism: One-pot reaction of aminopyrazole, aldehyde, and active methylene (e.g., malononitrile) under microwave irradiation.

  • Efficacy: Drastic reduction in reaction time (from hours to minutes). The mechanism often proceeds via an in situ Knoevenagel condensation followed by Michael addition.

  • Green Metrics: Solvent-free conditions or use of benign solvents (EtOH/H2O) and high atom economy.

  • Best For: High-throughput synthesis of 6-functionalized derivatives (e.g., 6-cyano or 6-ester variants).

Comparative Data Matrix

FeatureRoute A: 1,3-DicarbonylsRoute B: EnaminonesRoute C: Microwave MCR
Regioselectivity Poor (Mixtures common)Excellent (7-isomer dominant)Good (Sterically controlled)
Typical Yield 60–85%85–95%89–96%
Reaction Time 2–6 Hours (Reflux)1–3 Hours (Reflux)5–20 Minutes (MW)
Purification Difficult (Isomer separation)Simple (Recrystallization)Simple (Precipitation)
Atom Economy Moderate (Loss of 2 H₂O)Moderate (Loss of H₂O + HNMe₂)High (3-component assembly)
Key Reference

Mechanistic Visualization

The following diagram illustrates the divergence in regioselectivity between the classical and enaminone routes.

G cluster_0 Route A: 1,3-Diketone (Unsymmetrical) cluster_1 Route B: Enaminone (Regioselective) Start 3(5)-Aminopyrazole Diketone R1-CO-CH2-CO-R2 Start->Diketone + Acid/Heat Enaminone Ar-CO-CH=CH-NMe2 Start->Enaminone + AcOH/Reflux Mix Mixture of Isomers (5-R1/7-R2 + 7-R1/5-R2) Diketone->Mix Non-selective Cyclization Inter Aza-Michael Intermediate (Specific Attack at C-beta) Enaminone->Inter Displacement of -NMe2 Product 7-Aryl-pyrazolo[1,5-a]pyrimidine (Single Regioisomer) Inter->Product Cyclodehydration

Caption: Route A leads to isomeric mixtures due to competing carbonyl reactivity. Route B enforces regiocontrol via the specific reactivity of the enaminone


-carbon.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis via Enaminones (Recommended)

Objective: Synthesis of 7-phenylpyrazolo[1,5-a]pyrimidine. Rationale: This protocol utilizes the "soft" electrophilic nature of the enaminone to ensure the phenyl group is positioned at C-7.

  • Reagents:

    • 3-Amino-1H-pyrazole (1.0 mmol)[2]

    • 3-(Dimethylamino)-1-phenyl-2-propen-1-one (1.0 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Dissolve the aminopyrazole and enaminone in glacial acetic acid in a round-bottom flask.

    • Reflux the mixture for 2 hours . Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the enaminone.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 20g).

    • The solid precipitate is filtered, washed with cold water (3 x 10 mL), and dried.

    • Purification: Recrystallize from ethanol to afford the pure 7-phenyl isomer.

  • Expected Yield: 88–92%.

  • Validation: 1H NMR should show a characteristic singlet for H-6 and lack the isomeric impurity peaks.

Protocol 2: Microwave-Assisted One-Pot Synthesis (High Throughput)

Objective: Rapid synthesis of 6-cyano-7-methyl-pyrazolo[1,5-a]pyrimidine. Rationale: Exploits microwave dielectric heating to accelerate the Knoevenagel condensation and subsequent cyclization.

  • Reagents:

    • 3-Amino-1H-pyrazole (1.0 mmol)[2]

    • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

    • Active Methylene (e.g., Malononitrile, 1.0 mmol)

    • Solvent: Ethanol (2 mL) or Solvent-free.

  • Procedure:

    • Combine all reagents in a microwave-safe vial (10 mL).

    • Irradiate at 140°C for 10 minutes (Power: 300W).

    • Cool to room temperature.[3][4][5] The product often precipitates directly.

    • Filter the solid and wash with cold ethanol.[2]

  • Expected Yield: 90–95%.

  • Note: This route introduces a substituent at the 6-position (from the active methylene), which is difficult to achieve via standard 1,3-diketone condensation.

Decision Tree for Synthetic Strategy

Use this logic flow to select the optimal route for your specific target molecule.

Caption: Selection logic based on structural symmetry and substitution requirements.

References

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Source: Taylor & Francis (Synthetic Communications) Review of synthetic routes including 1,3-dicarbonyl condensation and regioselectivity challenges. [Link]

  • Enaminones as Building Blocks in Heterocyclic Preparations. Source: Heterocycles Detailed mechanism of enaminone regioselectivity yielding 7-substituted isomers. [Link]

  • Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives under Microwave Irradiation. Source: Heterocycles Comparison of microwave vs. thermal heating yields (92% vs 72%) and reaction times. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: MDPI (Molecules) Overview of multicomponent and green chemistry approaches. [Link]

Sources

Comparative

Benchmarking 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine against known Pim-1 inhibitors.

Benchmarking Guide: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine Scaffold vs. Clinical Pim-1 Inhibitors Executive Summary This technical guide benchmarks 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (hereafter referred to as the...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine Scaffold vs. Clinical Pim-1 Inhibitors

Executive Summary

This technical guide benchmarks 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (hereafter referred to as the "Core Scaffold" ) against established clinical Pim-1 inhibitors: PIM447 (LGH447) , AZD1208 , and SGI-1776 .

Strategic Insight: The Core Scaffold (MW: 148.17 Da) represents a high-ligand-efficiency (LE) fragment and a critical pharmacophore found in advanced clinical candidates, most notably PIM447 . While the Core Scaffold itself typically exhibits micromolar (


M) potency due to its low molecular weight and lack of auxiliary binding elements, it serves as an essential ATP-competitive hinge binder.

This guide provides the experimental framework to benchmark this scaffold's intrinsic binding properties against the nanomolar (nM) potency of fully optimized drugs, enabling researchers to evaluate hit-to-lead progression and structural efficacy.

Compound Profiles & Benchmarking Data

The following table contrasts the physicochemical and pharmacological profiles of the Core Scaffold against the "Gold Standard" inhibitors.

Table 1: Comparative Profile of Pim-1 Inhibitors
FeatureCore Scaffold (Product)PIM447 (LGH447) AZD1208 SGI-1776
Chemical Class Pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine Thiazolidine-2,4-dioneImidazo[1,2-b]pyridazine
Role Fragment / Building BlockClinical Candidate (Phase I/II)Clinical Candidate (Phase I)Historical Reference (Discontinued)
MW ( g/mol ) 148.17~404.4468.5402.4
Pim-1 IC50 ~1 - 50

M
(Est.)*
0.006 nM (Ki) 0.4 nM 7 - 17 nM
Binding Mode Hinge Binder (ATP Site)Hinge + Solvent FrontHinge + Hydrophobic PocketHinge + Ribose Pocket
Selectivity Low (Promiscuous Hinge Binder)High (>105-fold vs. non-Pim)High (Pan-Pim)Moderate (Hits Flt3)
Key Liability Low PotencyNone reported (optimized)CYP Inhibition / GI ToxicityhERG Inhibition (Cardiac Toxicity)

*Note: As a fragment, the Core Scaffold's potency is driven by Ligand Efficiency (LE). An IC50 in the low micromolar range indicates a highly efficient binder suitable for optimization.

Scientific Analysis: The "Scaffold vs. Drug" Paradigm

Structural Evolution (The PIM447 Connection)

The most direct benchmark for your product is PIM447 . Both share the pyrazolo[1,5-a]pyrimidine core.[1][2][3][4][5]

  • The Core Scaffold: Provides the essential hydrogen bonds to the Pim-1 hinge region (specifically Glu121 and Leu120).

  • PIM447 Optimization: Adds a substituted cyclohexyl-pyridine group to the core. This extension reaches into the solvent-exposed region and the phosphate-binding loop, boosting affinity from

    
    M to pM range.
    
  • Conclusion: If your Core Scaffold shows measurable binding (e.g., Kd < 50

    
    M) in your assays, it validates the structural integrity required to build a PIM447-like inhibitor.
    
Specificity Mechanisms
  • AZD1208 uses a different scaffold (thiazolidine) to induce a specific conformation in the Pim-1 active site, exploiting the unique flexibility of the glycine-rich loop.

  • SGI-1776 was effective but discontinued due to hERG toxicity, a common issue with imidazo-pyridazine scaffolds that the pyrazolo[1,5-a]pyrimidine core (your product) largely avoids.

Experimental Protocols

To objectively benchmark the Core Scaffold, you must use assays sensitive enough to detect weak (fragment-level) binding while accurately quantifying the potent benchmarks.

Protocol A: Biochemical Kinase Assay (LanthaScreen / Kinase-Glo)

Purpose: Determine IC50 values. Note that the Core Scaffold requires high concentrations.

  • Reagents: Recombinant human Pim-1 kinase, ATP (at Km, ~10-50

    
    M), Peptide Substrate (e.g., S6 peptide), Test Compounds.
    
  • Preparation:

    • Core Scaffold: Dissolve in 100% DMSO to 100 mM. Serial dilute 1:3 starting from 1 mM (Final assay max: 100

      
      M).
      
    • Benchmarks (AZD1208/PIM447): Serial dilute starting from 1

      
      M  (Final assay max: 100 nM).
      
  • Reaction:

    • Incubate Kinase + Substrate + Compound for 15 min at RT.

    • Add ATP to initiate. Incubate 60 min.

    • Add Detection Reagent (Eu-antibody or Luciferase).

  • Data Analysis: Fit curves using non-linear regression (4-parameter logistic).

    • Validation: If Core Scaffold IC50 > 100

      
      M, use Biophysical Protocol B.
      
Protocol B: Biophysical Binding (Differential Scanning Fluorimetry - DSF)

Purpose: Validate direct binding of the Core Scaffold independent of enzymatic activity (Thermal Shift).

  • Mix: Pim-1 protein (2-5

    
    M) + SYPRO Orange dye (5x) + Compound (50-200 
    
    
    
    M).
  • Run: RT-PCR instrument, ramp temp from 25°C to 95°C.

  • Readout: Calculate

    
    Tm (Shift in melting temperature).
    
    • Core Scaffold Target:

      
      Tm > 2°C indicates significant binding.
      
    • PIM447 Target:

      
      Tm > 10°C (due to tight binding).
      
Protocol C: Cellular Biomarker Analysis (Western Blot)

Purpose: Confirm cellular target engagement (Pim-1 phosphorylates Bad at Ser112).

  • Cell Line: MV-4-11 (AML) or KMS-12-BM (Multiple Myeloma).

  • Treatment: Treat cells for 4 hours.

    • Core Scaffold: 10, 50, 100

      
      M.
      
    • AZD1208: 10, 100, 1000 nM.

  • Lysis & Blotting:

    • Primary Antibodies: p-Bad (Ser112) , Total Bad, p-4EBP1 (Thr37/46) , Pim-1,

      
      -Actin.
      
  • Expectation:

    • AZD1208: Complete ablation of p-Bad at >100 nM.

    • Core Scaffold: Partial reduction of p-Bad only at high concentrations (>50

      
      M). This proves cell permeability and on-target effect of the fragment.
      

Pathway & Mechanism Visualization

The following diagram illustrates the Pim-1 signaling cascade and the structural evolution from your Core Scaffold to the optimized inhibitor PIM447.

PimSignaling cluster_chem Structural Evolution (Benchmarking) cluster_cell Pim-1 Signaling Pathway Scaffold Core Scaffold (3-Methylpyrazolo[1,5-a]pyrimidin-6-amine) IC50: ~µM (Fragment) PIM447 PIM447 (LGH447) (Optimized Clinical Candidate) Ki: 6 pM Scaffold->PIM447 Fragment Optimization (+Solvent Channel Interaction) Pim1 Pim-1 Kinase (Constitutively Active) Scaffold->Pim1 Weak Inhibition PIM447->Pim1 Inhibits GF Growth Factors (IL-3, IL-6, GM-CSF) JAK JAK2 / STAT5 GF->JAK JAK->Pim1 Transcriptional Upregulation Bad Bad (Pro-Apoptotic) Pim1->Bad Phosphorylation cMyc c-Myc (Proliferation) Pim1->cMyc Stabilization pBad p-Bad (Ser112) (Inactivated/Survival) Bad->pBad Inhibits Apoptosis

Figure 1: Structural evolution from the pyrazolo[1,5-a]pyrimidine scaffold to PIM447, and their intervention in the JAK/STAT/Pim survival pathway.

Conclusion

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a robust, ligand-efficient scaffold. While it cannot compete with AZD1208 or PIM447 in direct potency (nM vs.


M), it serves as the foundational "warhead" for the pyrazolo-pyrimidine class of inhibitors.
  • For Benchmarking: Use PIM447 as the positive control for the optimized version of this specific scaffold.

  • For Specificity: Use AZD1208 to differentiate off-target effects, as it utilizes a distinct chemotype (thiazolidine).

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine-based Pim Inhibitors. Dwyer, M. P., et al. (2013).[2][6][7] Bioorganic & Medicinal Chemistry Letters.

  • PIM447 (LGH447), a Potent and Selective Pim Kinase Inhibitor. Burger, M. T., et al. (2014). ACS Medicinal Chemistry Letters.

  • AZD1208, a Potent and Selective Pan-Pim Kinase Inhibitor. Keeton, E. K., et al. (2014). Blood.

  • SGI-1776, the First-in-Class Pim Kinase Inhibitor. Chen, L. S., et al. (2009). Blood.

  • Structural Findings of Pyrazolo[1,5-a]pyrimidine Compounds. Amin, S. A., et al. (2018).[7] Indian Journal of Biochemistry and Biophysics.

Sources

Validation

Technical Guide: Orthogonal Assays to Confirm the Biological Activity of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Executive Summary 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine represents a privileged heterocyclic scaffold, widely recognized in medicinal chemistry as a precursor and pharmacophore for Type I ATP-competitive kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylpyrazolo[1,5-a]pyrimidin-6-amine represents a privileged heterocyclic scaffold, widely recognized in medicinal chemistry as a precursor and pharmacophore for Type I ATP-competitive kinase inhibitors (specifically targeting CDK2 , PIM-1 , and TRK kinases) and GABA-A receptor modulators (e.g., Zaleplon analogs).

Confirming the biological activity of this core scaffold—often characterized by moderate potency (micromolar range) compared to its fully decorated derivatives—requires sensitive, orthogonal assay formats. This guide outlines a validation matrix designed to distinguish genuine target engagement from pan-assay interference (PAINS) or aggregation artifacts.

The Validation Matrix
Assay TypeMethodologyReadoutPurpose
Biochemical (Primary) ADP-Glo™ Kinase AssayLuminescence (ATP -> ADP)Quantify intrinsic enzymatic inhibition (

).
Biophysical (Orthogonal) Differential Scanning Fluorimetry (DSF)Fluorescence (

Shift)
Confirm physical binding and rule out aggregators.
Cellular (Functional) In-Cell Western (ICW)NIR FluorescenceValidate pathway inhibition (Target Engagement) in intact cells.

Part 1: Biochemical Validation (The "Gold Standard")

Protocol: ADP-Glo™ Kinase Assay (CDK2/Cyclin E1)

Objective: To determine the inhibitory potency (


) of the scaffold against a likely target, Cyclin-Dependent Kinase 2 (CDK2), preventing the hydrolysis of ATP to ADP.

Rationale: Pyrazolo[1,5-a]pyrimidines bind the ATP-binding pocket (hinge region). A luminescent ADP-detection assay is superior to fluorescent polarization (FP) here because it is less susceptible to autofluorescence interference from the aromatic heterocycle itself.

Materials
  • Enzyme: Recombinant Human CDK2/Cyclin E1 (0.2 µ g/well ).

  • Substrate: Histone H1 peptide.

  • Test Compound: 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (dissolved in 100% DMSO).

  • Reference Control: Dinaciclib (Potent CDK inhibitor) or Staurosporine (Pan-kinase).

  • Reagent: Promega ADP-Glo™ Kinase Assay Kit.

Step-by-Step Workflow
  • Compound Preparation: Prepare a 10-point dose-response curve of the test amine in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Top concentration: 100 µM (typical for fragments).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well white plate.

    • Add 2 µL of CDK2/Cyclin E1 enzyme mix.

    • Incubate for 10 min at RT (allows compound to occupy the binding pocket).

    • Add 1 µL of ATP/Substrate mix (Final ATP: 10 µM - at

      
      ).
      
    • Incubate for 40 min at RT.

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Measurement: Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =


. Fit to a 4-parameter logistic equation.

Part 2: Biophysical Orthogonal Assay

Protocol: Differential Scanning Fluorimetry (Thermal Shift)

Objective: To confirm that the amine physically binds to the kinase domain, stabilizing it against thermal denaturation. This distinguishes specific binders from non-specific aggregators.

Rationale: Small fragments like 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine may have weak inhibitory activity (


) but significant binding affinity. DSF is the most cost-effective method to prove "Target Engagement."
Workflow
  • Mix: In a qPCR plate, combine Recombinant CDK2 (2-5 µM final) + SYPRO Orange Dye (5x final) + Test Compound (20-50 µM).

  • Control: DMSO (Negative) and Staurosporine (Positive).

  • Run: Ramp temperature from 25°C to 95°C at 0.5°C/min in a Real-Time PCR machine.

  • Analysis: Plot the derivative of fluorescence (-dF/dT). The peak represents the Melting Temperature (

    
    ).
    
    • Result: A positive shift (

      
      ) confirms specific binding.
      

Part 3: Cellular Functional Assay

Protocol: In-Cell Western (ICW) for Phospho-Rb

Objective: To verify that the molecule penetrates the cell membrane and inhibits CDK2 activity in a physiological context.

Mechanism: CDK2 phosphorylates Retinoblastoma protein (Rb) at Ser807/811. Inhibition should reduce pRb levels.

Diagram: CDK2 Signaling & Assay Logic

G Compound 3-Methylpyrazolo... (Test Article) Cell Cell Membrane (Permeability Check) Compound->Cell Passive Diffusion CDK2 CDK2 / Cyclin E (Target) Cell->CDK2 Intracellular Binding Rb Retinoblastoma (Rb) (Substrate) CDK2->Rb Phosphorylation pRb Phospho-Rb (Ser807) (Proliferation Signal) CDK2->pRb Inhibition blocks this Rb->pRb Active Kinase Detection NIR Antibody Detection (Readout) pRb->Detection Quantification

Figure 1: Mechanism of Action for the Cellular Assay. The test compound must penetrate the cell and bind CDK2 to prevent Rb phosphorylation.

Step-by-Step Workflow
  • Seeding: Seed A549 or MCF-7 cells (10,000/well) in a 96-well black/clear-bottom plate. Incubate 24h.

  • Treatment: Treat with Test Compound (Dose-response: 0.1 µM - 50 µM) for 6 hours.

  • Fixation: Fix cells with 4% Paraformaldehyde (20 min). Permeabilize with 0.1% Triton X-100.

  • Blocking: Block with Odyssey Blocking Buffer (Li-COR).

  • Primary Antibody: Incubate with Rabbit anti-Phospho-Rb (Ser807/811) and Mouse anti-Total-Actin (Normalization) overnight at 4°C.

  • Secondary Antibody: Incubate with IRDye® 800CW (Rabbit) and IRDye® 680RD (Mouse).

  • Imaging: Scan on Li-COR Odyssey system.

  • Calculation: Ratio = (Signal 800nm / Signal 680nm). Normalize to DMSO control.

Part 4: Comparative Performance Guide

This table compares the expected performance of the 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine scaffold against a fully optimized clinical candidate (Dinaciclib) and a broad-spectrum tool (Staurosporine).

Feature3-Methyl...[1][2][3] (Scaffold)Dinaciclib (Optimized Drug)Staurosporine (Tool)
Primary Target CDK2 / PIM-1 (Fragment)CDK1/2/5/9Pan-Kinase
Biochemical Potency (

)
1 - 50 µM (Moderate)< 5 nM (High)< 10 nM (High)
Selectivity Low (Promiscuous binder)High (CDK family specific)Very Low (Promiscuous)
Cellular Potency (

)
> 20 µM < 50 nM< 100 nM
Solubility High (Fragment-like)ModerateLow (Hydrophobic)
Use Case Starting point for SAR / ProbeClinical CandidatePositive Control

Expert Insight: Do not expect nanomolar potency from the amine scaffold alone. Its value lies in its Ligand Efficiency (LE) . If a small molecule (MW ~148) has an IC50 of 10 µM, it is a highly efficient binder and an excellent starting point for drug discovery, unlike a large molecule (MW >500) with the same potency.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. (2023). A comprehensive review of the scaffold's kinase activity.[4][5][6]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. (2024). Details SAR studies involving the amine intermediate.[3][5][7][8]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA. International Journal of Molecular Sciences. (2023). Validates the CDK2 inhibitory potential of this chemotype.[3][4]

  • Promega ADP-Glo™ Kinase Assay Technical Manual. Promega. Standard protocol for ADP detection assays.

Sources

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